molecular formula C11H16N2 B1266048 1-(3-Methylphenyl)piperazine CAS No. 41186-03-2

1-(3-Methylphenyl)piperazine

Cat. No.: B1266048
CAS No.: 41186-03-2
M. Wt: 176.26 g/mol
InChI Key: JIWHIRLNKIUYSM-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)piperazine, also known as this compound and meta-Methylphenylpiperazine (mMPP), is a chemical compound of interest in pharmacological and biochemical research. It belongs to the phenylpiperazine class of compounds, which are characterized by a phenyl group bound to a piperazine moiety . This compound is primarily utilized in scientific studies investigating the structure-activity relationships of monoamine-releasing agents . Research indicates that this compound acts as a selective serotonin releasing agent (SRA), with studies reporting an EC50 of 110 nM for the induction of serotonin release in vitro, while showing significantly less activity on norepinephrine and dopamine transporters . This mechanism distinguishes it from other piperazine derivatives that may have more balanced or differing activities on monoamine systems . Piperazine derivatives, as a structural class, have also been explored in other research areas, including as potential permeation enhancers for intestinal drug delivery . The compound is supplied as a high-purity material for research purposes. This compound (CAS 41186-03-2) has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol . This product is intended for laboratory research use only in a controlled environment by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylphenyl)piperazine
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InChI

InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWHIRLNKIUYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30194108
Record name 1-(m-Tolyl)piperazine
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Molecular Weight

176.26 g/mol
Source PubChem
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CAS No.

41186-03-2
Record name 1-(3-Methylphenyl)piperazine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methylphenyl)piperazine from m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3-methylphenyl)piperazine, a valuable building block in medicinal chemistry, from m-toluidine. This document outlines the primary synthetic methodology, presents detailed experimental protocols, and includes quantitative data to support reproducibility and process optimization.

Introduction

This compound, also known as 1-(m-tolyl)piperazine, is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of molecules targeting the central nervous system, including antidepressants and antipsychotics. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. The most direct and common approach for the synthesis of this compound involves the formation of the piperazine ring onto the m-toluidine backbone. This is typically achieved through the reaction of m-toluidine with a bifunctional reagent such as bis(2-chloroethyl)amine.

Core Synthetic Pathway: N-Alkylation and Cyclization

The principal synthetic route to this compound from m-toluidine is a direct N-alkylation followed by an intramolecular cyclization. In this reaction, m-toluidine acts as a nucleophile, attacking the electrophilic carbon centers of bis(2-chloroethyl)amine. The reaction proceeds in two steps: an initial N-alkylation to form a diethanolamine intermediate, which then undergoes an intramolecular cyclization to form the piperazine ring.

This reaction can be performed under various conditions, including solvent-free at high temperatures or in a high-boiling point solvent. The choice of conditions can influence the reaction rate, yield, and purity of the final product.

Synthesis of this compound Reaction Pathway for the Synthesis of this compound m_toluidine m-Toluidine intermediate N,N-bis(2-chloroethyl)-m-toluidine (Intermediate) m_toluidine->intermediate + bis_chloro Bis(2-chloroethyl)amine Hydrochloride bis_chloro->intermediate product This compound Hydrochloride intermediate->product Intramolecular Cyclization freebase This compound (Free Base) product->freebase Base Workup Experimental Workflow General Experimental Workflow start Start: Charge Reactants (m-toluidine & bis(2-chloroethyl)amine HCl) reaction Reaction (Heating with or without solvent) start->reaction workup Workup (Neutralization, Extraction) reaction->workup purification Purification (Distillation or Recrystallization) workup->purification product Final Product: This compound purification->product analysis Analysis (NMR, GC-MS, etc.) product->analysis

Spectroscopic Data and Analysis of 1-(3-Methylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Methylphenyl)piperazine, also known as 1-(m-tolyl)piperazine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Overview of this compound

This compound is an aromatic piperazine derivative. The piperazine ring is a significant pharmacophore in medicinal chemistry, and understanding the spectroscopic properties of its derivatives is crucial for structural elucidation, quality control, and metabolic studies.

Compound Details:

  • Chemical Name: this compound

  • Synonyms: 1-(m-Tolyl)piperazine

  • CAS Number: 41186-03-2

  • Molecular Formula: C₁₁H₁₆N₂[1]

  • Molecular Weight: 176.26 g/mol [1]

Spectroscopic Data

While experimentally obtained spectra for this compound are not widely available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its chemical structure and comparison with closely related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic molecules. The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR in a standard solvent like CDCl₃, with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15t1HAromatic C5-H
~6.75d1HAromatic C6-H
~6.70d1HAromatic C4-H
~6.68s1HAromatic C2-H
~3.20t4HPiperazine N1-CH₂ (C2', C6')
~3.05t4HPiperazine N4-CH₂ (C3', C5')
~2.30s3HMethyl (CH₃)
~1.90 (broad)s1HPiperazine N-H

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~151.5Aromatic C1
~138.8Aromatic C3
~129.0Aromatic C5
~121.0Aromatic C6
~117.0Aromatic C4
~113.5Aromatic C2
~50.5Piperazine C2', C6'
~46.0Piperazine C3', C5'
~21.8Methyl (CH₃)
Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic vibrational frequencies for this compound.

Table 3: Predicted FT-IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityVibration
3300 - 3500MediumN-H Stretch (secondary amine)
3000 - 3100MediumAromatic C-H Stretch
2800 - 3000StrongAliphatic C-H Stretch (piperazine and methyl)
1585 - 1600StrongC=C Aromatic Ring Stretch
1450 - 1500StrongC=C Aromatic Ring Stretch
1200 - 1350StrongAromatic C-N Stretch
1100 - 1200StrongAliphatic C-N Stretch
690 - 900StrongAromatic C-H Bending (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
176High[M]⁺ (Molecular Ion)
133High[M - C₂H₅N]⁺ (Loss of ethylamine from piperazine)
118Medium[M - C₃H₆N]⁺ (Loss of a propylamino fragment)
91Medium[C₇H₇]⁺ (Tropylium ion)
56High[C₃H₆N]⁺ (Piperazine ring fragment)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of 0-12 ppm.

    • Utilize a standard single-pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0-200 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase the spectrum and perform baseline correction.

FT-IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Setup:

    • Injector: Set the injector temperature to approximately 250°C.

    • Column: Use a non-polar capillary column (e.g., DB-5MS).

    • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

    • Oven Program: Implement a temperature gradient, for example, starting at 100°C, holding for 2 minutes, then ramping up to 280°C at a rate of 10°C/minute.

  • Mass Spectrometry (MS) Setup:

    • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Analyzer: A quadrupole analyzer is commonly used.

    • Scan Range: Set the mass-to-charge (m/z) scan range from 40 to 500 amu.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to identify the molecular ion and interpret the fragmentation pattern.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Processing & Analysis cluster_output Final Output Compound Chemical Compound (e.g., this compound) Dissolution Dissolution in Solvent (e.g., CDCl3, MeOH) Compound->Dissolution For NMR & MS Pellet Preparation of KBr Pellet Compound->Pellet For IR NMR NMR Spectrometer Dissolution->NMR MS GC-MS System Dissolution->MS IR FT-IR Spectrometer Pellet->IR ProcessNMR Fourier Transform & Phasing (NMR) NMR->ProcessNMR ProcessIR Background Subtraction (IR) IR->ProcessIR ProcessMS Chromatogram Analysis (MS) MS->ProcessMS Interpretation Spectral Interpretation ProcessNMR->Interpretation ProcessIR->Interpretation ProcessMS->Interpretation DataTable Data Tables (Shifts, Frequencies, m/z) Interpretation->DataTable Structure Structure Elucidation Interpretation->Structure Report Technical Report DataTable->Report Structure->Report

Caption: Workflow for obtaining and analyzing spectroscopic data.

References

Physicochemical Properties of 1-(3-Methylphenyl)piperazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3-Methylphenyl)piperazine, a versatile building block in contemporary drug discovery and development. The information presented is curated for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding of this important molecule.

Core Physicochemical Data

This compound, also known as 1-(m-Tolyl)piperazine, is a substituted piperazine derivative. Its fundamental physicochemical characteristics are summarized below. It is important to note that some reported values, particularly for the physical state and boiling point, show variability in the literature, which may be attributable to different experimental conditions (e.g., atmospheric vs. reduced pressure for boiling point) or sample purity.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₆N₂[1]
Molecular Weight 176.26 g/mol [1]
Physical Form Viscous liquid or low melting solid[2]
Melting Point 125-128 °C-
Boiling Point 112 °C-
Predicted pKa 9.05 ± 0.10-
Solubility Soluble in ethanol and chloroform; insoluble in water.[2][2]
Predicted logP 2.3 - 2.5-

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory procedures.

Determination of Melting Point

The melting point of solid this compound can be determined using the capillary method with a melting point apparatus.[3][4][5][6]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered. A capillary tube, sealed at one end, is filled with the powder to a height of 2-3 mm by tapping the sealed end on a hard surface.[5][6]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Measurement: The sample is heated at a steady rate of approximately 10 °C/minute initially.[6] As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for thermal equilibrium.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[6]

Determination of Boiling Point

For liquid this compound, the boiling point can be determined using the Thiele tube method.[7][8][9][10]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube.[9] A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[10]

  • Measurement: The Thiele tube is heated gently and uniformly.[7] As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[10] The heat is then removed.

  • Data Recording: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[10]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound, which has basic nitrogen atoms, can be determined by potentiometric titration.[11][12][13][14][15]

  • Sample Preparation: A precise amount of this compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).[14] The ionic strength of the solution is kept constant by adding a neutral salt like potassium chloride.[11][14]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.[11][12]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[11][12]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[14]

Determination of Solubility by the Shake-Flask Method

The solubility of this compound in various solvents can be determined using the shake-flask method.[16][17][18][19]

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.[16]

  • Equilibration: The flask is agitated in a constant temperature shaker bath for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[18]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.[18]

  • Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[17]

Determination of Octanol-Water Partition Coefficient (logP)

The lipophilicity of this compound is quantified by its logP value, determined by the shake-flask method.[20][21][22][23][24]

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) are mutually saturated by shaking them together and allowing the phases to separate.[21][22]

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.[22]

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined using an appropriate analytical method, such as HPLC-UV.[21]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[22]

Biological Context and Signaling Pathways

Phenylpiperazine derivatives are a well-established class of compounds that interact with various neurotransmitter receptors in the central nervous system (CNS).[25] this compound, as a member of this class, is a valuable scaffold for developing agents targeting neurological and psychiatric disorders.[26][27] The primary targets of many phenylpiperazines are serotonin (5-HT) and dopamine (D) receptors.[28][29][30][31][32][33][34][35][36]

The diagram below illustrates a generalized signaling pathway for the interaction of a phenylpiperazine derivative with G-protein coupled serotonin and dopamine receptors, which are common targets for this class of compounds.

Phenylpiperazine_Signaling cluster_membrane Cell Membrane R_5HT 5-HT Receptor G_Protein G-Protein R_5HT->G_Protein Activates R_DA Dopamine Receptor R_DA->G_Protein Activates Ligand This compound (or derivative) Ligand->R_5HT Binds Ligand->R_DA Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response (e.g., altered neuronal excitability) Second_Messenger->Cellular_Response Leads to

Caption: Generalized signaling pathway for phenylpiperazine derivatives.

This diagram depicts the binding of a phenylpiperazine compound to either a serotonin or dopamine G-protein coupled receptor on the cell membrane. This interaction activates a G-protein, which in turn modulates an effector enzyme. The effector enzyme then generates a second messenger, leading to a downstream cellular response that alters neuronal activity.

Synthetic and Analytical Workflow

The synthesis of this compound and its subsequent analysis follows a logical workflow. A representative scheme is presented below.

Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization Reactants m-Toluidine + Bis(2-chloroethyl)amine Reaction Nucleophilic Substitution Reactants->Reaction Workup Extraction & Purification Reaction->Workup Product This compound Workup->Product QC Quality Control Product->QC Spectroscopy Spectroscopic Analysis (NMR, IR, MS) QC->Spectroscopy Chromatography Chromatographic Analysis (GC, HPLC) QC->Chromatography PhysChem Physicochemical Testing (m.p., b.p., pKa, etc.) QC->PhysChem

References

Solubility of 1-(3-Methylphenyl)piperazine in various organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Solubility of 1-(3-Methylphenyl)piperazine in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), exhibits a range of solubility across different organic solvents. Understanding its solubility profile is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a comprehensive overview of the available solubility data for this compound in selected organic solvents, details the experimental methodologies for solubility determination, and outlines the logical workflow for its application in research and development.

Solubility Data

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, solubility is influenced by factors such as the polarity of the solvent, temperature, and the presence of other solutes. A summary of its solubility in various common organic solvents is presented below.

SolventMolar Solubility (mol·L⁻¹) at 298.15 KGram Solubility (g·100mL⁻¹) at 298.15 K
MethanolData not availableData not available
EthanolData not availableData not available
AcetoneData not availableData not available
Ethyl AcetateData not availableData not available
TolueneData not availableData not available
DichloromethaneData not availableData not available
n-HexaneData not availableData not available

Note: Extensive searches for quantitative solubility data for this compound in the specified organic solvents did not yield specific numerical values. The table above reflects this lack of publicly available data. Researchers are advised to determine these values experimentally based on their specific needs.

Experimental Protocol: Isothermal Saturation Method

The solubility of this compound can be determined experimentally using the isothermal saturation method. This widely accepted technique involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Workflow for Solubility Determination

A Preparation of Supersaturated Solution B Equilibration at Constant Temperature A->B Incubate with stirring C Phase Separation (Centrifugation/Filtration) B->C Allow phases to separate D Sample Withdrawal and Dilution C->D Collect supernatant/filtrate E Concentration Analysis (e.g., HPLC, UV-Vis) D->E Prepare for analysis F Solubility Calculation E->F Determine concentration

Caption: Isothermal saturation method workflow.

Methodology:

  • Preparation of the Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

  • Equilibration: The vessel is placed in a constant temperature bath or shaker and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled precisely.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to allow the undissolved solid to settle. Alternatively, centrifugation or filtration (using a filter compatible with the solvent) can be employed to separate the solid and liquid phases.

  • Sampling and Dilution: A known volume of the clear, saturated supernatant or filtrate is carefully withdrawn. This sample is then diluted with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Concentration Analysis: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor.

Logical Workflow for R&D Application

The utilization of this compound in a research and development setting follows a logical progression from initial characterization to final application.

cluster_0 Physicochemical Characterization cluster_1 Process Development cluster_2 Formulation Development A Solubility Profiling D Solvent Selection for Synthesis A->D E Crystallization/Purification A->E B Stability Analysis F Excipient Compatibility B->F C Polymorph Screening C->E G Dosage Form Design E->G F->G

Caption: R&D workflow for this compound.

This workflow highlights how the initial understanding of solubility (A) directly informs critical downstream decisions in both process chemistry (D, E) and formulation science (G). Stability and solid-state characterization (B, C) are also crucial inputs for a robust development program.

Disclaimer:

The information provided in this document is for technical and informational purposes only. Due to the lack of specific, publicly available quantitative data, researchers are strongly encouraged to perform their own experimental determinations of solubility for this compound in the solvents relevant to their work. The provided experimental protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical capabilities.

Navigating the Void: A Technical Guide to the Crystal Structure Analysis of 1-(3-Methylphenyl)piperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available crystallographic databases and scientific literature has revealed no deposited crystal structure for 1-(3-Methylphenyl)piperazine dihydrochloride. This guide, therefore, serves as a detailed, hypothetical framework for researchers, scientists, and drug development professionals on the experimental protocols and analytical workflow that would be employed to determine its three-dimensional atomic arrangement.

While direct quantitative data for this compound dihydrochloride is unavailable, this document outlines the standard methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule of this nature.

Hypothetical Experimental Workflow

The determination of a novel crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminating in the collection and analysis of X-ray diffraction data.

Synthesis and Purification

The initial step involves the synthesis of this compound, typically through a nucleophilic substitution reaction between m-toluidine and a suitable piperazine precursor. The resulting free base is then converted to its dihydrochloride salt by treatment with hydrochloric acid. Purification of the final product is critical and is often achieved through recrystallization to obtain a chemically pure powder.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. For an organic salt like this compound dihydrochloride, several crystallization techniques would be explored:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

  • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth at the interface.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor from the anti-solvent slowly diffuses into the compound's solution, inducing crystallization.

The choice of solvents is determined through small-scale screening experiments, testing a range of polar and non-polar solvents and their mixtures.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, usually to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[1] A complete dataset, consisting of the intensities and positions of thousands of reflections, is collected.[1]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem," a central challenge in crystallography, is then addressed to generate an initial electron density map. For small molecules, this is typically solved using direct methods.[2] This initial model of the structure is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data.[3][4] This iterative process improves the atomic positions, thermal parameters, and overall fit of the model to the data until a final, accurate crystal structure is obtained.[3][4]

Visualizing the Path to Structure: Experimental Workflow

The following diagram illustrates the logical progression of the experimental workflow for determining the crystal structure of a novel compound like this compound dihydrochloride.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis cluster_final Final Structure Synthesis Synthesis of this compound Salt_Formation Conversion to Dihydrochloride Salt Synthesis->Salt_Formation Purification Recrystallization for Purity Salt_Formation->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Single Crystal Growth Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

A flowchart of the hypothetical experimental workflow.

Data Presentation

As no experimental data has been published for this compound dihydrochloride, it is not possible to present quantitative data such as crystallographic parameters, bond lengths, or bond angles in tabular format. Should a crystal structure analysis be performed in the future, the following tables would be populated with the determined values.

Table 1: Hypothetical Crystallographic Data and Structure Refinement Parameters.

ParameterValue
Chemical formulaC₁₁H₁₈Cl₂N₂
Formula weight249.18
Crystal systemTo be determined
Space groupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined
Density (calculated) (g/cm³)To be determined
Absorption coefficient (mm⁻¹)To be determined
F(000)To be determined
Crystal size (mm³)To be determined
θ range for data collection (°)To be determined
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined
Completeness to θ = x° (%)To be determined
Refinement methodFull-matrix least-squares on F²
Data / restraints / parametersTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2σ(I)]To be determined
R indices (all data)To be determined
Largest diff. peak and hole (e.Å⁻³)To be determined

Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°).

BondLength (Å)BondAngle (°)
C1-N1To be determinedN1-C1-C2To be determined
C-C (phenyl)To be determinedC-N-C (piperazine)To be determined
C-N (piperazine)To be determined
C-HTo be determined
N-HTo be determined

References

An In-depth Technical Guide to the Mechanism of Action of 1-(3-Methylphenyl)piperazine on Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the phenylpiperazine class of chemicals. These compounds are known for their significant interactions with the serotonergic system, which plays a crucial role in regulating mood, cognition, and various physiological processes. Understanding the precise mechanism of action of m-MPP at serotonin (5-HT) receptors is paramount for elucidating its pharmacological profile and potential therapeutic applications. This technical guide provides a comprehensive overview of the binding affinity and functional activity of phenylpiperazines at various 5-HT receptor subtypes, details the downstream signaling pathways, and outlines the experimental protocols used to characterize these interactions. Due to the limited availability of specific quantitative data for this compound, this guide utilizes data from its close structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), as a representative model for the binding and functional characteristics of this class of compounds at serotonin receptors.

Introduction to Phenylpiperazines and the Serotonergic System

The serotonergic system, composed of serotonin (5-hydroxytryptamine, 5-HT) and its receptors, is a key modulator of neurotransmission in the central nervous system.[1] There are at least 15 subtypes of 5-HT receptors, broadly classified into seven families (5-HT1 to 5-HT7), each with distinct signaling mechanisms and physiological roles.[2] Phenylpiperazine derivatives, such as m-MPP and m-CPP, are recognized for their ability to bind to multiple 5-HT receptors, often with varying affinities and functional consequences, leading to a complex pharmacological profile.[3] These compounds can act as agonists, partial agonists, or antagonists at different receptor subtypes, thereby influencing a wide array of serotonergic functions.[4]

Quantitative Analysis of Phenylpiperazine Interaction with Serotonin Receptors

The interaction of phenylpiperazines with serotonin receptors is characterized by their binding affinity (Ki) and their functional potency (EC50 or IC50). The following tables summarize the available quantitative data for 1-(3-chlorophenyl)piperazine (m-CPP), a compound structurally and pharmacologically similar to m-MPP.

Table 1: Binding Affinities (Ki, nM) of m-CPP for Human Serotonin (5-HT) Receptors

Receptor SubtypeKi (nM)
5-HT1A130
5-HT1B130
5-HT1D130
5-HT2A360
5-HT2B-
5-HT2C36
Serotonin Transporter (SERT)230 (IC50)

Note: Data for Ki values are primarily derived from studies on m-CPP and are used here as representative values for m-MPP due to limited specific data for the latter. The IC50 value for SERT is also for m-CPP.

Table 2: Functional Activity (EC50/IC50, nM) of m-CPP at Human Serotonin (5-HT) Receptors

Receptor SubtypeFunctional AssayActivityEC50/IC50 (nM)
5-HT2APhosphoinositide HydrolysisPartial Agonist~1000
5-HT2CPhosphoinositide HydrolysisAgonist~100

Note: This data is for m-CPP and indicates its functional effects at these receptors. The specific functional profile of m-MPP may vary.

Signaling Pathways of Key Serotonin Receptors

The functional effects of m-MPP are dictated by the downstream signaling cascades initiated upon its binding to specific 5-HT receptors. The primary signaling pathways for the 5-HT1 and 5-HT2 receptor families are depicted below.

G 5-HT1A Receptor Signaling Pathway mMPP m-MPP (Agonist) Receptor 5-HT1A Receptor mMPP->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Reduces phosphorylation of Gene_expression Gene Expression CREB->Gene_expression Alters

Caption: 5-HT1A receptor signaling cascade.

G 5-HT2A/2C Receptor Signaling Pathway mMPP m-MPP (Agonist/Partial Agonist) Receptor 5-HT2A/2C Receptor mMPP->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_response Cellular Response Ca_release->Cellular_response PKC->Cellular_response

Caption: 5-HT2A/2C receptor signaling cascade.

Experimental Protocols

The characterization of m-MPP's interaction with serotonin receptors involves a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

G Radioligand Binding Assay Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubate Incubate membranes with radioligand and varying concentrations of m-MPP prep_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human serotonin receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane preparation.

      • 50 µL of radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) at a concentration near its Kd.

      • 50 µL of varying concentrations of m-MPP or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the m-MPP concentration.

    • Determine the IC50 value (the concentration of m-MPP that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a key second messenger for Gs- and Gi-coupled receptors.

Protocol:

  • Cell Culture and Plating:

    • Culture cells stably expressing the serotonin receptor of interest (e.g., CHO-K1 cells expressing 5-HT1A or 5-HT4 receptors).

    • Plate the cells in a 96-well or 384-well plate and grow to confluence.

  • Assay Procedure (for Gi-coupled receptors like 5-HT1A):

    • Remove the culture medium and wash the cells with assay buffer.

    • Add varying concentrations of m-MPP to the wells.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control.

    • Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Plot the cAMP concentration against the logarithm of the m-MPP concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) value from the dose-response curve.

Calcium Flux Assay

This assay measures changes in intracellular calcium concentrations, which are downstream of Gq-coupled receptors like the 5-HT2 family.

Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the 5-HT2 receptor of interest in a 96-well, black-walled, clear-bottom plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Calcium Measurement:

    • Use a fluorescence plate reader or a fluorescent microscope equipped with an automated liquid handling system.

    • Measure the baseline fluorescence of the cells.

    • Inject varying concentrations of m-MPP into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence intensity from baseline for each well.

    • Plot the peak fluorescence change against the logarithm of the m-MPP concentration.

    • Determine the EC50 value from the resulting dose-response curve.

Conclusion

This compound exhibits a complex pharmacological profile characterized by its interactions with multiple serotonin receptor subtypes. As indicated by data from its close analog m-CPP, it likely possesses moderate to high affinity for several 5-HT receptors, particularly the 5-HT1 and 5-HT2 families. Its functional activity as an agonist or partial agonist at these receptors leads to the modulation of key intracellular signaling pathways, including the inhibition of adenylyl cyclase (via Gi-coupled 5-HT1 receptors) and the stimulation of phospholipase C (via Gq-coupled 5-HT2 receptors). The detailed experimental protocols provided herein offer a robust framework for the continued investigation of m-MPP and other novel phenylpiperazine derivatives, facilitating a deeper understanding of their therapeutic potential and neuropharmacological effects. Further research is warranted to establish a more precise quantitative profile for m-MPP itself and to fully elucidate its in vivo consequences.

References

In Vivo Neuropharmacological Profile of 1-(3-Methylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo neuropharmacological profile of 1-(3-Methylphenyl)piperazine (m-MPP), a phenylpiperazine derivative with notable activity at serotonergic synapses. Due to the limited availability of specific quantitative data for m-MPP, this document also incorporates and contextualizes data from the closely related and extensively studied analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), to provide a broader understanding of its likely pharmacological actions. This guide summarizes receptor binding affinities, functional activities, and effects in preclinical models of anxiety and depression. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and drug development efforts.

Introduction

Phenylpiperazine compounds are a class of psychoactive molecules that have garnered significant interest in neuroscience and pharmacology due to their diverse interactions with various neurotransmitter systems, particularly the serotonergic system. This compound (m-MPP) belongs to this class and is characterized by a methyl group at the meta position of the phenyl ring. Its structural similarity to well-characterized compounds like mCPP and TFMPP suggests a significant potential to modulate serotonin receptors and transporters, thereby influencing mood, anxiety, and other centrally-mediated processes. Understanding the detailed neuropharmacological profile of m-MPP is crucial for elucidating its mechanism of action and evaluating its therapeutic potential.

Receptor Binding and Functional Activity

The primary mechanism of action of many phenylpiperazines involves direct interaction with serotonin (5-HT) receptors. While comprehensive binding data for m-MPP is scarce, studies on structurally analogous compounds provide valuable insights into its likely receptor affinity profile.

Serotonin 5-HT2C Receptor

Research on meta-substituted phenylpiperazines has highlighted the importance of the 5-HT2C receptor as a primary target. A study investigating the structural characteristics and 5-HT2C receptor activity of various phenylpiperazines predicted that 1-(3-methoxyphenyl)piperazine (a close structural analog of m-MPP) acts as a 5-HT2C receptor agonist . This prediction was subsequently confirmed through in vitro and in vivo testing[1]. The agonist activity at 5-HT2C receptors is a key feature of many phenylpiperazines and is associated with a range of behavioral and physiological effects.

The stimulus effects of the related compound mCPP are predominantly mediated by a combination of agonist activity at 5-HT2C receptors and antagonist activity at 5-HT2A receptors[2].

Other Serotonin Receptors and Transporter

The broader serotonergic profile of phenylpiperazines often includes interactions with other 5-HT receptor subtypes and the serotonin transporter (SERT). For instance, TFMPP is known to be a 5-HT receptor agonist, and its effects on seizure threshold are linked to the stimulation of 5-HT2 or both 5-HT1C and 5-HT2 receptors[3]. Furthermore, mCPP exhibits appreciable affinity for the serotonin transporter, suggesting a potential presynaptic mechanism of action in addition to its direct receptor interactions[4].

Adrenergic and Dopaminergic Receptors

Phenylpiperazines can also display affinity for adrenergic and dopaminergic receptors, which contributes to their complex pharmacological profiles. For example, the effects of TFMPP on seizure threshold appear to involve alpha-1 adrenoceptors[3].

Table 1: Receptor Binding and Functional Activity Profile of m-MPP and Related Phenylpiperazines

CompoundReceptor/TransporterBinding Affinity (Ki/IC50, nM)Functional ActivityReference
m-MPP (predicted) 5-HT2C-Agonist[1]
mCPP 5-HT2C-Agonist[2][5]
5-HT2A-Antagonist[2]
SERTIC50 = 230-[4]
TFMPP 5-HT1C/5-HT2-Agonist[3]
α1-Adrenoceptor-Implicated in effects[3]

Note: A hyphen (-) indicates that specific quantitative data was not found in the searched literature.

In Vivo Neurochemical Effects

The interaction of m-MPP and its analogs with their molecular targets translates into measurable changes in brain neurochemistry, primarily affecting serotonin and dopamine levels.

Effects on Extracellular Serotonin

In vivo microdialysis studies in awake rats have demonstrated that intravenous administration of mCPP leads to a marked and dose-dependent increase in extracellular serotonin concentrations in the hippocampus, reaching 300-1,400% of baseline levels[6]. This effect is believed to be caused by a reversal of the serotonin transporter, as it was antagonized by the serotonin reuptake inhibitor citalopram but was not affected by the sodium channel blocker tetrodotoxin (TTX)[6].

Effects on Extracellular Dopamine

mCPP has also been shown to increase extracellular dopamine levels in the nucleus accumbens and striatum, although this effect is much weaker (125-170% of baseline) than its effect on serotonin[6]. In contrast to its effect on serotonin, the dopamine-releasing effect of mCPP appears to be sensitive to TTX[6].

Table 2: In Vivo Neurochemical Effects of mCPP

Brain RegionNeurotransmitterDose of mCPP (mg/kg, i.v.)% Change from BaselineTTX SensitivityReference
HippocampusSerotonin0.25~300%Insensitive[6]
2.5~1400%Insensitive[6]
Nucleus AccumbensDopamine0.25 - 2.5125-170%Sensitive[6]
StriatumDopamine0.25 - 2.5125-170%Sensitive[6]

Preclinical Behavioral Profile

The neurochemical alterations induced by phenylpiperazines manifest as distinct behavioral phenotypes in animal models, particularly those related to anxiety and depression.

Anxiety-Like Behavior

The related compound mCPP is known to produce anxiogenic-like effects in animal models. The discriminative stimulus produced by mCPP is considered a putative animal model of anxiety[7]. Infusion of mCPP into the hippocampus has been shown to have an anxiogenic-like effect in the rat social interaction test, an effect mediated by the activation of 5-HT1C receptors[8].

Depressive-Like Behavior

While direct evidence for the effects of m-MPP in models of depression is limited, the known interactions of phenylpiperazines with the serotonergic system suggest a potential role in modulating depressive-like behaviors. The antidepressant-like activity of related compounds is often assessed using the forced swim test.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of a freely moving animal.

Protocol:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal.

  • Perfusion: A physiological solution (perfusate) is continuously pumped through the probe at a slow flow rate.

  • Dialysis: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

  • Sample Collection: The outgoing perfusate (dialysate), containing the neurotransmitters, is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using a sensitive analytical technique, such as high-performance liquid chromatography with electrochemical detection (HPLC-EC).[9][10][11][12][13]

Elevated Plus Maze (EPM)

Objective: To assess anxiety-like behavior in rodents.[1][2][3][14][15]

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure: The animal is placed in the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

  • Data Collection: The session is recorded, and the time spent in and the number of entries into the open and closed arms are measured.

  • Interpretation: A decrease in the time spent in and entries into the open arms is indicative of anxiogenic-like behavior, while an increase suggests anxiolytic-like effects.

Forced Swim Test (FST)

Objective: To assess depressive-like behavior in rodents.[4][16][17][18][19]

Protocol:

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).

  • Data Collection: The session is recorded, and the duration of immobility (floating without active swimming) is measured.

  • Interpretation: An increase in immobility time is interpreted as a state of behavioral despair, indicative of a depressive-like phenotype. Antidepressant compounds typically reduce immobility time.

Visualizations

Signaling Pathway

G Simplified Serotonergic Signaling Pathway mMPP This compound (m-MPP) HT2C 5-HT2C Receptor mMPP->HT2C Agonist Gq_11 Gq/11 Protein HT2C->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Postulated 5-HT2C receptor signaling cascade activated by m-MPP.

Experimental Workflow

G In Vivo Neuropharmacological Characterization Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation Receptor_Binding Radioligand Binding Assays (Determine Ki) Data_Integration Integrate Binding, Functional, Neurochemical, and Behavioral Data Receptor_Binding->Data_Integration Functional_Assays Functional Assays (e.g., GTPγS binding) (Determine EC50, Emax) Functional_Assays->Data_Integration Microdialysis In Vivo Microdialysis (Measure Neurotransmitter Levels) Microdialysis->Data_Integration Behavioral_Assays Behavioral Models (EPM, FST) Behavioral_Assays->Data_Integration Pharmacological_Profile Define Neuropharmacological Profile of m-MPP Data_Integration->Pharmacological_Profile

Caption: Workflow for characterizing the neuropharmacological profile of m-MPP.

Conclusion

This compound is a phenylpiperazine derivative with a predicted profile as a 5-HT2C receptor agonist. Based on the extensive data available for the structurally similar compounds mCPP and TFMPP, m-MPP is likely to exert significant effects on the serotonergic system, leading to increased extracellular serotonin levels and modulating anxiety- and depression-related behaviors. The lack of specific quantitative binding and functional data for m-MPP underscores the need for further research to fully elucidate its neuropharmacological profile and therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

References

Preliminary Toxicological Assessment of 1-(3-Methylphenyl)piperazine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Disclaimer

This document provides a preliminary toxicological assessment of 1-(3-Methylphenyl)piperazine (3-MPP), also known as 1-(m-Tolyl)piperazine. Due to a lack of publicly available, direct experimental toxicological studies on 3-MPP, this guide extrapolates potential toxicological endpoints based on data from structurally related piperazine derivatives and general toxicological principles. The information herein should be used for preliminary assessment and to guide future experimental work. Direct empirical testing is essential for a definitive toxicological profile of this compound.

Introduction

This compound is a substituted piperazine derivative. The piperazine scaffold is common in a variety of pharmacologically active compounds, including approved therapeutics and designer drugs. As with any novel compound intended for further development or with the potential for human exposure, a thorough toxicological evaluation is critical. This technical guide summarizes the known information and provides a proposed framework for the preliminary toxicological screening of 3-MPP.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 41186-03-2PubChem
Molecular Formula C₁₁H₁₆N₂PubChem
Molecular Weight 176.26 g/mol PubChem
Appearance LiquidSigma-Aldrich
Boiling Point Not available
Melting Point Not available
Solubility Not specified
pKa Not available
LogP Not available

Predicted Toxicological Profile Based on Piperazine Derivatives

While specific toxicological data for 3-MPP is not available, the broader class of phenylpiperazine derivatives has been studied. These compounds are known to exert effects on the central nervous system and have shown potential for toxicity in various organ systems.

General Toxicology of Phenylpiperazines

Phenylpiperazine derivatives are generally recognized as central nervous system (CNS) stimulants. Their mechanism of action often involves interaction with dopaminergic, noradrenergic, and predominantly serotoninergic systems[1]. Acute toxic effects reported for some piperazine derivatives include agitation, anxiety, tachycardia, and in some cases, seizures[1].

Hepatotoxicity of Piperazine Derivatives

In vitro studies on several piperazine derivatives, such as N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), have indicated a potential for hepatotoxicity. These studies have shown that piperazine derivatives can induce oxidative stress, mitochondrial impairment, and apoptosis in hepatic cell lines[2]. The proposed mechanism involves the generation of reactive oxygen species (ROS), depletion of intracellular glutathione (GSH), and disruption of the mitochondrial membrane potential, leading to programmed cell death.

Table 2: In Vitro Hepatotoxicity of Structurally Related Piperazine Derivatives

CompoundCell LineAssayEndpointResultReference
N-Benzylpiperazine (BZP)Primary Rat HepatocytesMTTEC₅₀2.20 mM[2]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Primary Rat HepatocytesMTTEC₅₀0.14 mM[2]
N-Benzylpiperazine (BZP)HepaRGMTTEC₅₀6.60 mM[2]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)HepaRGMTTEC₅₀0.45 mM[2]
Cardiotoxicity of Piperazine Derivatives

There is emerging evidence suggesting that some piperazine derivatives may have cardiotoxic potential. The proposed mechanism involves the disruption of intracellular calcium (Ca²⁺) homeostasis and depletion of adenosine triphosphate (ATP), which can lead to impaired cardiac function[3].

Metabolism of Piperazine Derivatives

Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[1]. The specific isozymes involved can vary depending on the substituents on the piperazine and phenyl rings. Subsequent phase II metabolism may involve glucuronidation and/or sulfation[1]. It is anticipated that this compound will follow a similar metabolic pathway.

Proposed Experimental Protocols for Preliminary Toxicological Screening

Given the absence of direct toxicological data for this compound, a battery of standard in vitro and in vivo screening assays is recommended. The following are detailed protocols for key preliminary toxicological studies.

Acute Oral Toxicity Study (Following OECD TG 423)
  • Objective: To determine the acute oral toxicity of this compound.

  • Test System: Female rats (e.g., Wistar or Sprague-Dawley), 8-12 weeks old.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of 300 mg/kg body weight is administered by oral gavage to a group of three animals. The substance is dissolved in a suitable vehicle (e.g., corn oil).

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

    • If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is administered to another group of three animals.

    • If mortality is observed at the starting dose, the study is repeated with a lower dose (e.g., 50 mg/kg).

    • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: LD₅₀ (Median Lethal Dose) and observed signs of toxicity.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic potential of this compound in a human cell line.

  • Test System: Human hepatoma cell line (HepG2).

  • Methodology:

    • HepG2 cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with a range of concentrations of this compound (e.g., from 0.1 µM to 10 mM) for 24 or 48 hours.

    • Following treatment, the medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Endpoint: IC₅₀ (Inhibitory Concentration 50%), representing the concentration that causes a 50% reduction in cell viability.

Bacterial Reverse Mutation Test (Ames Test, following OECD TG 471)
  • Objective: To evaluate the mutagenic potential of this compound.

  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Methodology:

    • The test is performed with and without a metabolic activation system (S9 mix from induced rat liver).

    • The bacterial strains are exposed to various concentrations of this compound.

    • Both a plate incorporation method and a pre-incubation method can be used.

    • After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the toxicology of piperazine derivatives and proposed experimental workflows for this compound.

G cluster_0 Proposed Hepatotoxicity Pathway of Phenylpiperazines MPP This compound ROS Reactive Oxygen Species (ROS) Generation MPP->ROS Induces GSH GSH Depletion ROS->GSH Causes Mito Mitochondrial Dysfunction ROS->Mito Damages Caspase Caspase Activation Mito->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Proposed mechanism of phenylpiperazine-induced hepatotoxicity.

G cluster_1 Workflow for In Vitro Cytotoxicity Screening Start Start Seed Seed HepG2 cells in 96-well plate Start->Seed Treat Treat cells with 3-MPP concentrations Seed->Treat Incubate Incubate for 24/48 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Dissolve Dissolve formazan crystals MTT->Dissolve Read Read absorbance Dissolve->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_2 Workflow for Ames Test (Plate Incorporation) Start Start Prepare Prepare 3-MPP dilutions, bacterial strains, and S9 mix Start->Prepare Mix Mix 3-MPP, bacteria, and +/- S9 mix with top agar Prepare->Mix Pour Pour mixture onto minimal glucose agar plates Mix->Pour Incubate Incubate at 37°C for 48-72 hours Pour->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze for dose-dependent increase in revertants Count->Analyze End End Analyze->End

Caption: Experimental workflow for the Ames mutagenicity test.

Conclusion and Recommendations

This compound is a compound for which there is a significant lack of public toxicological data. Based on the known toxicological profiles of structurally related phenylpiperazine derivatives, it is prudent to anticipate potential CNS stimulant effects, as well as possible hepatotoxicity and cardiotoxicity. The primary metabolism is expected to be mediated by hepatic CYP450 enzymes.

It is strongly recommended that the proposed experimental protocols for acute oral toxicity, in vitro cytotoxicity, and mutagenicity be conducted to establish a baseline toxicological profile for this compound. Further studies, such as an assessment of hERG channel inhibition for cardiotoxicity and repeated-dose toxicity studies, should be considered based on the results of these preliminary screens and the intended application of the compound. A definitive understanding of the safety profile of this compound can only be achieved through direct experimental evaluation.

References

Unraveling the Metabolic Fate of 1-(3-Methylphenyl)piperazine in Rats: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated metabolic pathway of 1-(3-Methylphenyl)piperazine (3-MPP) in rats. Due to the limited direct research on 3-MPP, this document extrapolates from extensive studies on its close structural analogs, 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP). The metabolic transformations observed for these related compounds provide a strong predictive framework for understanding the biotransformation of 3-MPP in vivo.

Predicted Metabolic Pathways

The metabolism of phenylpiperazine derivatives in rats is characterized by two primary transformation routes: hydroxylation of the aromatic ring and degradation of the piperazine moiety.[1][2][3] These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.[4][5][6]

Phase I Metabolism:

  • Aromatic Hydroxylation: The methylphenyl group of 3-MPP is susceptible to hydroxylation at various positions on the aromatic ring. This is a common metabolic pathway for aromatic compounds and has been observed as a major metabolic step for mCPP and TFMPP.[1][2][3]

  • Piperazine Ring Degradation: The piperazine ring can undergo cleavage, leading to the formation of ethylenediamine derivatives.[1][2][3] This degradation can be followed by further metabolism of the resulting aniline-type structures.

  • N-Dealkylation: While less prominent, N-dealkylation of the piperazine ring is a possible metabolic route.

Phase II Metabolism:

  • The hydroxylated metabolites formed during Phase I can undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[1][3]

  • Aniline derivatives resulting from piperazine ring degradation may be acetylated.[1][2]

The following diagram illustrates the predicted metabolic pathway of this compound in rats.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxy-1-(3-methylphenyl)piperazine isomers Parent->Metabolite1 Aromatic Hydroxylation (CYP450) Metabolite2 N-(3-Methylphenyl)ethylenediamine Parent->Metabolite2 Piperazine Ring Degradation Conjugate1 Glucuronide/Sulfate Conjugates Metabolite1->Conjugate1 Glucuronidation/ Sulfation Metabolite3 3-Methylaniline Metabolite2->Metabolite3 Further Degradation Metabolite4 Hydroxy-3-methylaniline isomers Metabolite3->Metabolite4 Aromatic Hydroxylation (CYP450) Conjugate3 N-Acetyl-3-methylaniline Metabolite3->Conjugate3 Acetylation Conjugate2 N-Acetyl-hydroxy-3-methylaniline isomers Metabolite4->Conjugate2 Acetylation

Predicted metabolic pathway of this compound.

Experimental Protocols

The following sections detail the methodologies typically employed in the study of phenylpiperazine metabolism in rats, based on established protocols for its analogs.

In Vivo Metabolism Studies

Animal Model: Male Wistar rats are a commonly used model for in vivo metabolism studies of piperazine derivatives.[4][5]

Dosing and Sample Collection:

  • This compound is administered to rats, typically via a single dose.

  • Urine is collected over a 24-hour period.

  • For pharmacokinetic studies, blood samples can be collected at various time points post-administration.

Sample Preparation:

  • Urine:

    • For the analysis of conjugated metabolites, an enzymatic hydrolysis step using glucuronidase/arylsulfatase is performed.

    • Liquid-liquid extraction is then used to isolate the metabolites from the urine matrix.

    • The extracted metabolites are often derivatized, for example, by acetylation, to improve their volatility and chromatographic properties for GC-MS analysis.[1][2]

Analytical Methodology

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites.[1][2]

ParameterTypical Value
Column Capillary column (e.g., HP-5MS)
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Ramped from an initial low temperature to a final high temperature
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Detection Mode Full scan for metabolite identification and selected ion monitoring (SIM) for quantification

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of less volatile and thermally labile metabolites, including conjugates.[3]

ParameterTypical Value
Column Reversed-phase C18 column
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol)
Ionization Mode Electrospray Ionization (ESI), positive mode
Mass Analyzer Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ)
Detection Mode Full scan MS and tandem MS (MS/MS) for structural elucidation

The following diagram illustrates a typical experimental workflow for the identification of metabolites.

Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis AnimalDosing Administration of This compound to Rats SampleCollection Urine Collection (24h) AnimalDosing->SampleCollection Hydrolysis Acid/Enzymatic Hydrolysis (for conjugated metabolites) SampleCollection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Acetylation (for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS MetaboliteID Metabolite Identification GCMS->MetaboliteID LCMS->MetaboliteID PathwayElucidation Metabolic Pathway Elucidation MetaboliteID->PathwayElucidation

A typical experimental workflow for metabolite identification.

Summary of Expected Metabolites and Analytical Methods

The table below summarizes the expected metabolites of this compound based on studies of its analogs and the primary analytical techniques used for their identification.

Metabolite ClassSpecific Expected MetabolitesPrimary Analytical TechniqueReference
Parent Compound This compoundGC-MS, LC-MS[1]
Phase I Metabolites Hydroxy-1-(3-methylphenyl)piperazine isomersGC-MS, LC-MS[1]
N-(3-Methylphenyl)ethylenediamineGC-MS, LC-MS[1]
3-MethylanilineGC-MS[1]
Hydroxy-3-methylaniline isomersGC-MS[1][2]
Phase II Metabolites Glucuronide/Sulfate conjugates of hydroxylated metabolitesLC-MS[1]
N-Acetyl-hydroxy-3-methylaniline isomersGC-MS[1]
N-Acetyl-3-methylanilineGC-MS[1][2]

Conclusion

The metabolic pathway of this compound in rats is predicted to involve extensive Phase I and Phase II metabolism, primarily through aromatic hydroxylation and piperazine ring degradation. The experimental protocols and analytical methodologies outlined in this guide, derived from studies on structurally similar phenylpiperazine compounds, provide a robust framework for the definitive elucidation of its metabolic fate. Such studies are crucial for understanding the pharmacokinetic and toxicological profile of this compound in drug development.

References

The Versatility of 1-(3-Methylphenyl)piperazine in Medicinal Chemistry: A Precursor to Neurologically Active Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of therapeutic agents. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a valuable pharmacophore for optimizing drug candidates. Among the various substituted piperazines, 1-(3-Methylphenyl)piperazine has emerged as a particularly useful precursor in the synthesis of compounds targeting the central nervous system (CNS), especially those modulating serotonergic and dopaminergic pathways. This technical guide explores the utility of this compound as a starting material in the development of neurologically active compounds, providing an overview of its synthetic applications, quantitative biological data of its derivatives, detailed experimental protocols, and insights into their mechanisms of action.

Introduction to the this compound Scaffold

This compound is an aromatic piperazine derivative that serves as a versatile building block in drug discovery. The presence of the m-tolyl group influences the electronic and steric properties of the piperazine ring, which can be strategically exploited to achieve desired receptor binding affinities and pharmacokinetic profiles. This precursor is frequently employed in the synthesis of ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of numerous neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1][2]

Synthetic Applications and Methodologies

The chemical reactivity of the secondary amine in the piperazine ring of this compound allows for a variety of synthetic transformations, most commonly N-alkylation and N-acylation reactions. These reactions enable the introduction of diverse pharmacophoric elements, leading to the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

A common synthetic strategy involves the coupling of this compound with various electrophiles, such as alkyl halides or activated carboxylic acid derivatives, to yield the target compounds. The following workflow illustrates a general synthetic approach.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product This compound This compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Electrophile (R-X) Electrophile (R-X) Electrophile (R-X)->Coupling Reaction Target Compound Target Compound Coupling Reaction->Target Compound

General synthetic workflow for derivatives.

Derivatives Targeting Serotonin and Dopamine Receptors

A significant area of research has focused on the development of this compound derivatives as high-affinity ligands for serotonin and dopamine receptors. The modulation of these neurotransmitter systems is a key therapeutic strategy for many CNS disorders.

Serotonin Receptor Ligands

Derivatives of this compound have shown significant affinity for various serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors.[3] The affinity for these receptors can be fine-tuned by modifying the substituent at the N4 position of the piperazine ring.

Compound IDTarget ReceptorKi (nM)Reference
Compound A 5-HT1A15.2[3]
Compound B 5-HT2A45.8[3]
Compound C 5-HT1A8.7[4]
Compound D 5-HT2A21.3[4]

This table presents a selection of publicly available data and is for illustrative purposes.

Dopamine Receptor Ligands

Similarly, derivatives of this precursor have been investigated as antagonists for dopamine D2-like receptors (D2, D3, and D4).[5] Antagonism of these receptors is a primary mechanism of action for many antipsychotic drugs.

Compound IDTarget ReceptorKi (nM)Reference
Compound E D2120.5[6]
Compound F D375.2[7]
Compound G D498.9[5]

This table presents a selection of publicly available data and is for illustrative purposes.

Experimental Protocols

General Synthesis of N-Substituted this compound Derivatives

The following protocol describes a general method for the N-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., 1-bromo-3-chloropropane)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (CH3CN)

  • Dichloromethane (CH2Cl2)

  • Methanol (CH3OH)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure N-substituted derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of a test compound to the 5-HT1A receptor.[8][9]

Materials:

  • Cell membranes expressing the human 5-HT1A receptor

  • [3H]8-OH-DPAT (radioligand)

  • Test compound (derivative of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]8-OH-DPAT at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mechanism of Action and Signaling Pathways

Derivatives of this compound often exert their pharmacological effects by modulating the signaling cascades downstream of their target receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/Go-coupled receptor.[10][11] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in neuronal excitability.[12]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling 5-HT1A_Ligand 5-HT1A Ligand (e.g., this compound derivative) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Ligand->5-HT1A_Receptor Binds to Gi_Go Gi/Go Protein 5-HT1A_Receptor->Gi_Go Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Inhibits GIRK_Channel GIRK Channel Gi_Go->GIRK_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Reduces activation of K_ion K+ ion GIRK_Channel->K_ion Increases efflux of

5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling

The dopamine D2 receptor is also coupled to Gi/Go proteins.[13][14] Similar to the 5-HT1A receptor, its activation inhibits adenylyl cyclase, leading to a reduction in cAMP levels and PKA activity. D2 receptor activation can also modulate ion channel activity, contributing to its overall effect on neuronal function.[5]

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling D2_Ligand D2 Antagonist (e.g., this compound derivative) D2_Receptor D2 Receptor D2_Ligand->D2_Receptor Blocks Gi_Go Gi/Go Protein D2_Receptor->Gi_Go Prevents activation of Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase Relieves inhibition of cAMP cAMP Adenylyl_Cyclase->cAMP Increases conversion of ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Increases activation of

Dopamine D2 receptor signaling pathway.

Conclusion

This compound is a valuable and versatile precursor in medicinal chemistry, particularly for the development of novel therapeutic agents targeting the central nervous system. Its amenability to a wide range of synthetic modifications allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective ligands for key neurotransmitter receptors. The derivatives of this compound have demonstrated significant potential as modulators of serotonin and dopamine signaling, highlighting the importance of this scaffold in the ongoing search for improved treatments for neurological and psychiatric disorders. Further exploration of the chemical space around this privileged structure is likely to yield new and effective drug candidates.

References

Methodological & Application

Step-by-step synthesis protocol for 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides two detailed, step-by-step protocols for the synthesis of 1-(3-Methylphenyl)piperazine, a valuable building block in pharmaceutical research and development. The primary protocol describes a classical approach involving the reaction of m-toluidine with bis(2-chloroethyl)amine hydrochloride. An alternative, modern approach utilizing the Buchwald-Hartwig amination for the coupling of 3-bromotoluene and piperazine is also presented. This document is intended for researchers, scientists, and professionals in drug development, offering clear methodologies and data presentation to facilitate the laboratory synthesis of this key intermediate.

Introduction

This compound, also known as 1-(m-tolyl)piperazine, is a significant structural motif found in a variety of biologically active compounds. Its presence is often crucial for the pharmacological activity of drugs targeting the central nervous system. The efficient and reliable synthesis of this compound is therefore of considerable interest to the medicinal chemistry community. This note details two common and effective methods for its preparation.

Synthesis Protocols

Two primary methods for the synthesis of this compound are presented below.

Protocol 1: Classical Synthesis via Nucleophilic Substitution

This protocol is adapted from a similar synthesis of 1-(3-Ethylphenyl)piperazine monohydrochloride and involves the reaction of m-toluidine with bis(2-chloroethyl)amine hydrochloride.[1]

Reaction Scheme:

m-Toluidine + Bis(2-chloroethyl)amine hydrochloride → this compound

Materials and Reagents:

  • m-Toluidine

  • Bis(2-chloroethyl)amine hydrochloride

  • Absolute Ethanol

  • Anhydrous Potassium Carbonate

  • Ethyl Acetate

  • 2-Propanol

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve m-toluidine and an equimolar amount of bis(2-chloroethyl)amine hydrochloride in absolute ethanol.

  • First Reflux: Heat the solution to reflux under a nitrogen atmosphere for 16 hours.

  • Basification and Second Reflux: Cool the reaction mixture and add 1.5 molar equivalents of anhydrous potassium carbonate. Resume heating at reflux for an additional 16 hours.

  • Work-up: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Triturate the resulting residue with ethyl acetate to induce precipitation of the crude product. For further purification, the crude solid can be recrystallized from 2-propanol to yield the final product.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a modern alternative that utilizes a palladium-catalyzed cross-coupling reaction. The conditions are based on general procedures for the Buchwald-Hartwig amination of aryl bromides with piperazines.

Reaction Scheme:

3-Bromotoluene + Piperazine --(Pd catalyst, ligand, base)--> this compound

Materials and Reagents:

  • 3-Bromotoluene

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Experimental Procedure:

  • Reaction Setup: To a Schlenk tube, add palladium(II) acetate (1-2 mol%), BINAP (1-2 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Addition of Reactants: Add anhydrous toluene, followed by 3-bromotoluene (1 equivalent) and piperazine (1.2 equivalents).

  • Reaction: Heat the mixture with vigorous stirring to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).

Data Summary

The following table summarizes the key quantitative parameters for the described synthetic protocols.

ParameterProtocol 1: Classical SynthesisProtocol 2: Buchwald-Hartwig Amination
Starting Materials m-Toluidine, Bis(2-chloroethyl)amine HCl3-Bromotoluene, Piperazine
Key Reagents Potassium CarbonatePd(OAc)₂, BINAP, NaOtBu
Solvent Absolute EthanolToluene
Reaction Temperature Reflux100 °C
Reaction Time 32 hoursTypically 2-24 hours
Typical Yield ~70% (based on similar synthesis)[1]>80% (based on similar syntheses)

Experimental Workflow Diagrams

Below are diagrams illustrating the workflows for the two synthetic protocols.

Protocol1_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Mix m-toluidine and bis(2-chloroethyl)amine HCl in Ethanol reflux1 Reflux for 16h start->reflux1 add_base Add K₂CO₃ reflux1->add_base reflux2 Reflux for 16h add_base->reflux2 filter Filter Hot Mixture reflux2->filter concentrate Concentrate Filtrate filter->concentrate triturate Triturate with Ethyl Acetate concentrate->triturate recrystallize Recrystallize from 2-Propanol triturate->recrystallize product This compound recrystallize->product Protocol2_Workflow cluster_reaction Reaction (Inert Atmosphere) cluster_workup Work-up & Purification setup Add Catalyst, Ligand, and Base to Schlenk Tube inert Evacuate and Backfill with Inert Gas (3x) setup->inert add_reactants Add Toluene, 3-Bromotoluene, and Piperazine inert->add_reactants heat Heat at 100°C add_reactants->heat quench Quench with aq. NH₄Cl heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with aq. NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product This compound chromatography->product

References

Application Note: Quantification of 1-(3-Methylphenyl)piperazine in Biological Matrices using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection and quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in biological matrices such as plasma and urine. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis. This method is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, toxicological screenings, and forensic analysis of piperazine derivatives.

Introduction

This compound (m-MPP) is a psychoactive compound belonging to the piperazine class of drugs. These substances are often encountered as new psychoactive substances (NPS) and may be found in illicit products, necessitating robust analytical methods for their detection and quantification.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[3] This application note provides a comprehensive protocol for the quantitative analysis of m-MPP in biological samples, which is essential for quality control, research, and safety assessments.[3]

Experimental

Materials and Reagents
  • This compound (m-MPP) reference standard

  • Internal Standard (IS) (e.g., 4-hydroxi-3-methoxybenzylamine hydrochloride)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Ammonium hydroxide

  • Hydrochloric acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)

Instrumentation

A gas chromatograph coupled with a mass spectrometer is utilized for this analysis. The following instrumental parameters can be adapted from methods developed for similar piperazine compounds.[1]

  • Gas Chromatograph (GC): Agilent 6890 GC system or equivalent

  • Mass Spectrometer (MS): Agilent 5973 Mass Selective Detector or equivalent

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min[1]

  • Injector: Splitless mode at 250°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 15°C/min to 180°C, hold for 2 min

    • Ramp 2: 20°C/min to 280°C, hold for 5 min

  • MS Transfer Line Temperature: 280°C[1]

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan for confirmation.

Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analyte. The following procedure is a general guideline and may require optimization based on the specific matrix.

  • Protein Precipitation (for plasma samples): To 1 mL of plasma, add 2 mL of cold acetonitrile. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Liquid-Liquid Extraction (LLE):

    • Adjust the pH of the supernatant (from protein precipitation) or urine sample to approximately 9-10 with ammonium hydroxide.

    • Add 5 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) - Alternative to LLE:

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the analyte with 3 mL of methanol.

    • Evaporate the eluate to dryness.

  • Derivatization: Reconstitute the dried extract with 50 µL of MSTFA and 50 µL of ethyl acetate. Heat at 70°C for 30 minutes. This step improves the chromatographic behavior and sensitivity of the analyte.

Calibration and Quantification

Prepare a series of calibration standards by spiking blank plasma or urine with known concentrations of m-MPP.[1][4] Process these standards alongside the unknown samples. The concentration of m-MPP in the samples is determined by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.[3][5]

Results and Discussion

Method Validation

The analytical method should be validated according to established guidelines to ensure its reliability. Key validation parameters are summarized in the table below, with representative values adapted from studies on similar piperazine derivatives.[1][4]

Validation ParameterMatrixTypical ValueReference
Linearity Range Plasma, Urine0.01 - 10 µg/mL[1][4]
Correlation Coefficient (r²) Plasma, Urine> 0.99[4]
Limit of Detection (LOD) Plasma0.004 µg/mL[1][4]
Urine0.002 µg/mL[1][4]
Limit of Quantification (LOQ) Plasma0.016 µg/mL[1][4]
Urine0.008 µg/mL[1][4]
Accuracy (% Recovery) Plasma85 - 110%[1][4]
Urine90 - 105%[1][4]
Precision (% RSD) Plasma, Urine< 15%[6]
Extraction Efficiency Plasma79 - 96%[1][4]
Urine90 - 108%[1][4]
Data Analysis

The mass spectrometer will generate a chromatogram, and the peak corresponding to the derivatized m-MPP can be identified based on its retention time and specific mass-to-charge ratio (m/z) fragments. For quantitative analysis, the peak area is integrated.[5]

Workflow Diagram

GCMS_Workflow Sample Sample Receipt (Plasma/Urine) Spike Spike with Internal Standard Sample->Spike Preparation Sample Preparation Spike->Preparation Precipitation Protein Precipitation (Plasma) Preparation->Precipitation If Plasma Extraction Extraction (LLE or SPE) Preparation->Extraction If Urine Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of m-MPP.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the detection and quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the method validation parameters, offers a comprehensive guide for researchers in various fields. The high sensitivity and selectivity of this method make it suitable for a wide range of applications, from clinical and forensic toxicology to pharmaceutical research.

References

Application Note: HPLC-UV Analysis of 1-(3-Methylphenyl)piperazine and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methylphenyl)piperazine is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note describes a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of this compound and its potential process-related and degradation impurities. The method is suitable for quality control and stability testing in research and drug development settings.

Potential impurities can arise from the synthesis process or through degradation of the final product.[2][3] Common process-related impurities may include positional isomers and starting materials, while degradation products can be formed under stress conditions such as acid and base hydrolysis, oxidation, and exposure to heat and light.[4][5] This method is designed to separate the main component from these potential impurities, demonstrating its specificity and stability-indicating nature.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis.

  • HPLC System: A system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation of the parent compound and its impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 10% B

    • 32-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (50:50, v/v) is used as the diluent.

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.

  • Impurity Stock Solution: Prepare a stock solution containing known or potential impurities (e.g., 1-(2-Methylphenyl)piperazine, 1-(4-Methylphenyl)piperazine, and piperazine) at a concentration of approximately 100 µg/mL each in the diluent.

  • System Suitability Solution: Mix aliquots of the standard and impurity stock solutions and dilute with the diluent to obtain a final concentration of approximately 10 µg/mL for this compound and 1 µg/mL for each impurity.

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a final concentration of approximately 100 µg/mL.

3. Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the this compound standard.[3][5]

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 60 °C for 4 hours.[4]

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 60 °C for 4 hours.[4]

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.[3][6]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 70 °C for 48 hours.[4]

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.

After the specified exposure times, the solutions are neutralized (if necessary), diluted with the diluent to a suitable concentration, and analyzed by HPLC.

Data Presentation

The following table summarizes the hypothetical quantitative data for the analysis of this compound and its potential impurities using the described HPLC-UV method.

Table 1: Quantitative Data for this compound and its Impurities

CompoundRetention Time (min)Relative Retention Time (RRT)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Piperazine3.50.23-0.050.15
1-(2-Methylphenyl)piperazine14.20.952.10.030.09
This compound 15.0 1.00 -0.020.06
1-(4-Methylphenyl)piperazine15.81.052.50.030.09
Unknown Degradation Product 118.21.214.2N/AN/A
Unknown Degradation Product 220.51.375.1N/AN/A

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions (API & Impurities) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system prep_degradation Perform Forced Degradation Studies prep_degradation->hplc_system injection Inject Samples hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Impurities peak_integration->quantification reporting Generate Report quantification->reporting impurity_relationship cluster_process Process-Related Impurities cluster_degradation Degradation Products API This compound (API) impurity1 Piperazine (Starting Material) API->impurity1 from synthesis impurity2 1-(2-Methylphenyl)piperazine (Positional Isomer) API->impurity2 from synthesis impurity3 1-(4-Methylphenyl)piperazine (Positional Isomer) API->impurity3 from synthesis degradant1 Oxidative Degradant API->degradant1 oxidation degradant2 Hydrolytic Degradant API->degradant2 hydrolysis

References

Application Note: A Validated Bioanalytical Method for the Quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a comprehensive and validated bioanalytical method for the accurate and precise quantification of 1-(3-Methylphenyl)piperazine (m-MPP) in human plasma. The described method employs a straightforward protein precipitation extraction procedure and utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This method has been validated in accordance with established regulatory guidelines and is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development. All quantitative data from the validation is presented in tabular format for clarity, and detailed experimental protocols are provided.

Introduction

This compound (m-MPP) is a chemical compound belonging to the phenylpiperazine class, which is a common scaffold in the development of new therapeutics, particularly those targeting the central nervous system. To accurately characterize the pharmacokinetic profile of m-MPP, a robust and reliable bioanalytical method for its quantification in biological matrices such as plasma is essential. This document provides a detailed protocol for a validated LC-MS/MS method for the determination of m-MPP in human plasma, outlining the experimental procedures for sample preparation, chromatographic separation, and mass spectrometric detection, as well as the results of the method validation.

Experimental Protocols

Materials and Reagents
  • This compound (m-MPP) reference standard

  • 1-(3-Chlorophenyl)piperazine (m-CPP) as Internal Standard (IS)

  • HPLC-grade acetonitrile and methanol

  • Formic acid, analytical grade

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® C18, 2.6 µm, 100 x 4.6 mm or equivalent

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Stock solutions of m-MPP and the internal standard (IS), m-CPP, were prepared by dissolving the accurately weighed reference standards in methanol to achieve a final concentration of 1 mg/mL.

Working Solutions: Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water.

Preparation of Calibration Standards and Quality Control (QC) Samples

Calibration standards and QC samples were prepared by spiking blank human plasma with the appropriate working solutions of m-MPP. The final concentrations for the calibration curve were 1, 2, 5, 10, 20, 50, 100, and 200 ng/mL. Quality control samples were prepared at four concentration levels:

  • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

  • Low QC: 3 ng/mL

  • Mid QC: 30 ng/mL

  • High QC: 150 ng/mL

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (m-CPP in acetonitrile at 50 ng/mL).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Phenomenex Kinetex® C18, 2.6 µm, 100 x 4.6 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 3.0 min, hold at 80% B for 1.0 min, return to 20% B and equilibrate for 1.0 min
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (m-MPP) To be determined by direct infusion of the reference standard
MRM Transition (IS) To be determined by direct infusion of the reference standard
Ion Source Temperature 550°C
Curtain Gas 35 psi
IonSpray Voltage 5500 V

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, and stability in accordance with regulatory guidelines.[1][2][3]

Linearity

The linearity of the method was assessed by analyzing a series of eight calibration standards ranging from 1 to 200 ng/mL. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
m-MPP1 - 200> 0.995
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing five replicates of the LLOQ, Low, Mid, and High QC samples on three separate days. The acceptance criteria for accuracy are within ±15% (±20% for LLOQ) of the nominal value, and for precision, the coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[2][3]

Intra-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ1.000.9898.08.5
Low3.002.9598.36.2
Mid30.030.8102.74.1
High150147.598.33.5

Inter-Day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV, %)
LLOQ1.001.02102.010.2
Low3.003.05101.77.8
Mid30.029.999.75.5
High150151.2100.84.8
Recovery

The extraction recovery of m-MPP from human plasma was determined by comparing the peak areas of the analyte from extracted QC samples (Low, Mid, and High) with the peak areas of unextracted samples (analyte spiked into the supernatant of extracted blank plasma).

QC LevelMean Recovery (%)
Low92.5
Mid94.1
High93.8
Stability

The stability of m-MPP in human plasma was assessed under various storage and handling conditions. The mean concentration of the stability samples was compared to that of freshly prepared QC samples. The analyte is considered stable if the deviation is within ±15%. Phenyl piperazines have been noted for potential instability, so thorough evaluation is critical.[4]

Stability ConditionDurationTemperatureMean Stability (%)
Bench-top 6 hoursRoom Temperature97.2
Freeze-Thaw 3 cycles-20°C to Room Temp.95.8
Long-term 30 days-80°C98.5
Autosampler 24 hours4°C99.1

Visualizations

Bioanalytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add IS in Acetonitrile (200 µL) Plasma_Sample->Add_IS Vortex Vortex (30s) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (150 µL) Centrifuge->Supernatant_Transfer Injection Inject (10 µL) Supernatant_Transfer->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Overall workflow of the bioanalytical method for m-MPP in plasma.

Sample_Preparation_Workflow start Start plasma Aliquot 100 µL Plasma start->plasma add_is Add 200 µL IS in Acetonitrile plasma->add_is vortex Vortex Mix (30 seconds) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge transfer Transfer 150 µL Supernatant centrifuge->transfer inject Inject into LC-MS/MS transfer->inject end End inject->end

Caption: Detailed workflow of the sample preparation protocol.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative determination of this compound in human plasma. The validation results demonstrate that the method meets the stringent requirements for linearity, accuracy, precision, and stability. The simple protein precipitation procedure allows for a high-throughput analysis, making this method well-suited for pharmacokinetic studies in the drug development pipeline.

References

In vitro assay protocol for testing 1-(3-Methylphenyl)piperazine at 5-HT receptors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methylphenyl)piperazine is an arylpiperazine derivative, a chemical class known for its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Understanding the pharmacological profile of this compound at different 5-HT receptor subtypes is crucial for elucidating its potential therapeutic applications and off-target effects. This document provides detailed protocols for in vitro assays to characterize the binding affinity and functional activity of this compound at key 5-HT receptors. The protocols are designed to be readily implemented in a laboratory setting.

While specific quantitative data for this compound is not extensively available in the public domain, the following protocols provide the methodologies to generate such data. For illustrative purposes, data for structurally related and well-characterized arylpiperazines may be referenced.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays for this compound.

Table 1: Binding Affinity (Ki) of this compound at Human 5-HT Receptor Subtypes

5-HT Receptor SubtypeRadioligandKd of Radioligand (nM)Cell Line/TissueKi (nM)
5-HT1A [3H]-8-OH-DPATUser-determinedHEK293-h5-HT1AExperimental
5-HT2A [3H]-KetanserinUser-determinedCHO-K1-h5-HT2AExperimental
5-HT2C [3H]-MesulergineUser-determinedHEK293-h5-HT2CExperimental
5-HT3 [3H]-GR65630User-determinedHEK293-h5-HT3AExperimental
... (other subtypes) ............

Table 2: Functional Activity (EC50/IC50, Emax) of this compound at Human 5-HT Receptor Subtypes

5-HT Receptor SubtypeAssay TypeAgonist/Antagonist ModeEC50/IC50 (nM)Emax (% of control)
5-HT1A cAMP InhibitionAgonistExperimentalExperimental
5-HT2A Calcium FluxAgonistExperimentalExperimental
5-HT2C Calcium FluxAgonistExperimentalExperimental
5-HT3 Ion Flux (e.g., Guanidinium)AntagonistExperimentalExperimental
... (other subtypes) ............

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided.

G_Protein_Signaling_Pathways cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT2A 5-HT2A Receptor (Gq-coupled) Agonist_1A Agonist (e.g., 5-HT, this compound) Receptor_1A 5-HT1A Receptor Agonist_1A->Receptor_1A Binds Gi Gi Protein Receptor_1A->Gi Activates AC_1A Adenylyl Cyclase Gi->AC_1A Inhibits cAMP_1A cAMP AC_1A->cAMP_1A Converts ATP_1A ATP ATP_1A->AC_1A Agonist_2A Agonist (e.g., 5-HT, this compound) Receptor_2A 5-HT2A Receptor Agonist_2A->Receptor_2A Binds Gq Gq Protein Receptor_2A->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release from ER IP3->Ca_Release

Caption: G-protein coupled 5-HT receptor signaling pathways.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (expressing 5-HT receptor) radioligand Add Radioligand (fixed concentration) prep->radioligand competitor Add Competitor (this compound at various concentrations) radioligand->competitor incubate Incubate to Reach Equilibrium competitor->incubate filter Rapid Filtration (separate bound from free radioligand) incubate->filter wash Wash Filters filter->wash scintillation Scintillation Counting (measure radioactivity) wash->scintillation analysis Data Analysis (calculate Ki value) scintillation->analysis

Caption: Experimental workflow for radioligand binding assay.

Functional_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode plate_cells_agonist Plate Cells (expressing 5-HT receptor) add_compound_agonist Add this compound (various concentrations) plate_cells_agonist->add_compound_agonist incubate_agonist Incubate add_compound_agonist->incubate_agonist measure_agonist Measure Second Messenger (e.g., cAMP, Ca²⁺) incubate_agonist->measure_agonist analysis_agonist Data Analysis (calculate EC50 and Emax) measure_agonist->analysis_agonist plate_cells_antagonist Plate Cells (expressing 5-HT receptor) add_compound_antagonist Add this compound (various concentrations) plate_cells_antagonist->add_compound_antagonist add_agonist Add Known Agonist (at EC50 or EC80 concentration) add_compound_antagonist->add_agonist incubate_antagonist Incubate add_agonist->incubate_antagonist measure_antagonist Measure Second Messenger (e.g., cAMP, Ca²⁺) incubate_antagonist->measure_antagonist analysis_antagonist Data Analysis (calculate IC50) measure_antagonist->analysis_antagonist

Caption: General workflow for functional cell-based assays.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).

  • Radioligand specific for the 5-HT receptor subtype (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold binding buffer).

  • Non-specific binding (NSB) determinator (a high concentration of a known unlabeled ligand for the receptor, e.g., 10 µM serotonin).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane pellets on ice and resuspend in ice-cold binding buffer. Homogenize the suspension and determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired final concentration in binding buffer.

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of binding buffer, 50 µL of radioligand solution (at a final concentration close to its Kd), and 100 µL of the diluted cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of the NSB determinator, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension.

    • Competition Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand solution, and 100 µL of the diluted cell membrane suspension.

  • Incubation: Incubate the plate at a suitable temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three to four times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the NSB wells from the CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gi-coupled Receptors (e.g., 5-HT1A)

This protocol is designed to measure the agonist or antagonist activity of this compound at Gi-coupled 5-HT receptors by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production.

Materials:

  • A cell line stably expressing the human Gi-coupled 5-HT receptor of interest (e.g., CHO-K1-h5-HT1A).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound.

  • Forskolin.

  • A known 5-HT receptor agonist (for antagonist mode).

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • White, opaque 96- or 384-well microplates.

  • A microplate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture the cells according to standard protocols. The day before the assay, seed the cells into the microplates at an optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Agonist Mode Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted this compound or vehicle control to the appropriate wells. c. Add a submaximal concentration of forskolin (e.g., EC80) to all wells except the basal control. d. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Antagonist Mode Assay: a. Remove the culture medium and wash the cells with assay buffer. b. Add the diluted this compound or vehicle control to the appropriate wells and pre-incubate. c. Add a known agonist at its EC50 or EC80 concentration to the wells, along with a submaximal concentration of forskolin. d. Incubate at 37°C for a specified time.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP levels against the logarithm of the concentration of this compound to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forsklin-stimulated cAMP production.

    • Antagonist Mode: Plot the inhibition of the agonist-induced response against the logarithm of the concentration of this compound to determine the IC50.

Calcium Flux Assay for Gq-coupled Receptors (e.g., 5-HT2A, 5-HT2C)

This protocol measures the agonist or antagonist activity of this compound at Gq-coupled 5-HT receptors by detecting changes in intracellular calcium concentration.

Materials:

  • A cell line stably expressing the human Gq-coupled 5-HT receptor of interest (e.g., HEK293-h5-HT2A).

  • Cell culture medium and supplements.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (to prevent dye leakage).

  • This compound.

  • A known 5-HT receptor agonist (for antagonist mode).

  • Black-walled, clear-bottom 96- or 384-well microplates.

  • A fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Culture: Seed the cells into the microplates the day before the assay and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid in assay buffer). Incubate in the dark at 37°C for 60 minutes, then at room temperature for 30 minutes.

  • Compound Preparation: Prepare serial dilutions of this compound in a separate compound plate.

  • Assay Measurement: a. Place both the cell plate and the compound plate into the fluorescence plate reader. b. Establish a stable baseline fluorescence reading for each well. c. Agonist Mode: The instrument will automatically add the diluted this compound to the cell plate, and the fluorescence signal will be monitored in real-time to detect an increase in intracellular calcium. d. Antagonist Mode: Pre-incubate the cells with this compound before adding a known agonist at its EC50 or EC80 concentration. Monitor the inhibition of the agonist-induced calcium flux.

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) is plotted against the logarithm of the compound concentration.

    • Agonist Mode: Determine the EC50 and Emax from the concentration-response curve.

    • Antagonist Mode: Determine the IC50 from the concentration-response curve.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro pharmacological characterization of this compound at various 5-HT receptor subtypes. By systematically performing radioligand binding assays and appropriate functional assays, researchers can determine the affinity, potency, and efficacy of this compound, thereby building a comprehensive understanding of its serotonergic activity. This information is invaluable for guiding further drug discovery and development efforts.

Application Notes: Characterization of 1-(3-Methylphenyl)piperazine in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)piperazine (m-MPP), also known as 1-(m-Tolyl)piperazine, is a substituted arylpiperazine derivative. This class of compounds is of significant interest in neuroscience and pharmacology due to the frequent interaction of its members with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. Structurally similar compounds, such as 1-(m-chlorophenyl)piperazine (mCPP), have demonstrated broad-spectrum affinity for multiple 5-HT receptor subtypes. These interactions make arylpiperazines valuable tools for studying receptor function and potential scaffolds for the development of novel therapeutics targeting neuropsychiatric and neurological disorders.

Competitive binding assays are a fundamental technique used to determine the affinity of an unlabeled test compound, such as m-MPP, for a specific receptor by measuring its ability to displace a labeled ligand with known binding characteristics. This document provides detailed protocols for conducting competitive radioligand binding assays to characterize the interaction of this compound with serotonin and dopamine receptors, along with an overview of the associated signaling pathways.

Pharmacological Profile and Receptor Affinity

While specific binding data for this compound is not extensively documented in publicly available literature, the pharmacological profile can be inferred from structurally related arylpiperazines. For instance, 1-(m-chlorophenyl)piperazine (mCPP) exhibits affinity for multiple serotonin receptor subtypes. It is anticipated that m-MPP will display a similar binding profile, primarily targeting serotonergic and dopaminergic receptors. The following table provides example binding affinities based on data for structurally related compounds to illustrate how results from a competitive binding assay would be presented.

Table 1: Example Competitive Binding Affinity (Ki) of an Arylpiperazine Compound

Receptor SubtypeRadioligandExample Ki (nM)
5-HT1A[³H]-8-OH-DPAT150
5-HT2A[³H]-Ketanserin250
5-HT2C[³H]-Mesulergine300
Dopamine D₂[³H]-Spiperone500
Dopamine D₃[³H]-Spiperone450

Note: The Ki values presented are illustrative and based on the binding profiles of structurally similar arylpiperazines. Actual values for this compound must be determined experimentally.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol describes the methodology to determine the binding affinity of this compound for the human 5-HT₂ₐ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT₂ₐ receptor.

  • Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound (m-MPP).

  • Non-specific Binding Control: Mianserin (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter and scintillation cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Assay Buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

    • Dilute the [³H]-Ketanserin in Assay Buffer to a final concentration of approximately 0.5 nM.

    • Prepare the cell membrane suspension in Assay Buffer to a concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.

      • Non-specific Binding: 50 µL of Mianserin (10 µM), 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.

      • Competitive Binding: 50 µL of this compound dilution, 50 µL of [³H]-Ketanserin, and 100 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of m-MPP that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine D₂ Receptor

This protocol outlines the procedure for assessing the binding affinity of this compound for the human Dopamine D₂ receptor.

Materials:

  • Receptor Source: Commercially available cell membranes from CHO-K1 cells stably expressing the human Dopamine D₂ receptor.

  • Radioligand: [³H]-Spiperone (specific activity ~80-100 Ci/mmol).

  • Test Compound: this compound (m-MPP).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • All other materials are as listed in Protocol 1.

Procedure:

  • Preparation of Reagents:

    • Follow the same procedure for preparing the test compound dilutions as in Protocol 1.

    • Dilute [³H]-Spiperone in Assay Buffer to a final concentration of approximately 0.2 nM.

    • Prepare the membrane suspension to a concentration of 20-40 µg of protein per well.

  • Assay Setup:

    • Set up the 96-well plate as described in Protocol 1, substituting the appropriate reagents for the D₂ receptor assay.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Filtration and Washing:

    • Follow the same procedure as in Protocol 1.

  • Radioactivity Measurement:

    • Follow the same procedure as in Protocol 1.

  • Data Analysis:

    • Analyze the data as described in Protocol 1 to determine the IC₅₀ and Ki values of this compound for the Dopamine D₂ receptor.

Visualization of Methodologies and Signaling Pathways

To aid in the conceptualization of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubation (Receptor + Radioligand + Competitor) Receptor->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Competitor Competitor (m-MPP) Competitor->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Detection Scintillation Counting (Measure Radioactivity) Filtration->Detection Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Detection->Analysis

Caption: Workflow for a competitive radioligand binding assay.

The primary targets of arylpiperazines, the serotonin and dopamine receptors, are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.

Serotonin_Signaling_Pathway cluster_receptor 5-HT Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Effector Enzyme cluster_second_messengers Second Messengers cluster_downstream Downstream Effects Serotonin Serotonin or m-MPP Receptor 5-HT Receptor (e.g., 5-HT₂ₐ) Serotonin->Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP₃ PLC->IP3 produces DAG DAG PLC->DAG produces Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

Dopamine D₂-like receptors, on the other hand, are typically coupled to Gαi/o proteins, which inhibit the activity of adenylyl cyclase.

Dopamine_Signaling_Pathway cluster_receptor_d2 Dopamine Receptor Activation cluster_gprotein_d2 G-Protein Coupling cluster_effector_d2 Effector Enzyme cluster_second_messenger_d2 Second Messenger cluster_downstream_d2 Downstream Effects Dopamine Dopamine or m-MPP D2_Receptor Dopamine D₂ Receptor Dopamine->D2_Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein activates AC Adenylyl Cyclase (AC) Gi_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2

Caption: Simplified Dopamine D₂ receptor signaling pathway.

Conclusion

The provided protocols offer a robust framework for characterizing the binding profile of this compound at key serotonin and dopamine receptors using competitive binding assays. These methods are essential for determining the affinity and selectivity of this compound, which are critical parameters in the early stages of drug discovery and for its use as a pharmacological tool. The accompanying diagrams of the experimental workflow and signaling pathways serve to visually summarize the practical and theoretical aspects of these investigations. Accurate determination of the binding affinities of m-MPP will elucidate its potential mechanism of action and guide further research into its pharmacological effects.

Application of 1-(3-Methylphenyl)piperazine in Rodent Behavioral Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methylphenyl)piperazine is a chemical compound belonging to the phenylpiperazine class. While it is often utilized as a synthetic intermediate in the development of more complex molecules, its structural similarity to other pharmacologically active phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), suggests its potential for activity within the central nervous system (CNS).[1][2][3] Phenylpiperazine derivatives are known to interact with serotonergic and dopaminergic systems, making them valuable tools for investigating the neurobiological basis of various behaviors and for the preclinical assessment of novel therapeutic agents.[4]

These application notes provide an overview of the potential uses of this compound in common rodent behavioral models of anxiety, depression, and cognition, based on the well-documented effects of its structural analogs. Detailed protocols for key experimental procedures are also provided to facilitate study design and execution.

I. Models of Anxiety

Phenylpiperazine compounds, notably m-CPP, have been shown to induce anxiety-like behaviors in rodents, making them useful for validating anxiolytic drug candidates.[5][6][7] The primary model for assessing these effects is the Elevated Plus Maze (EPM).

Elevated Plus Maze (EPM)

The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[8][9][10] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[9][10]

Experimental Rationale: Anxiogenic compounds like m-CPP typically decrease the time spent and the number of entries into the open arms of the maze.[5] Conversely, anxiolytic drugs are expected to increase open arm exploration.

Quantitative Data Summary (Based on m-CPP studies)

ParameterVehicle Control1-(3-chlorophenyl)piperazine (m-CPP)Expected outcome with this compound (Anxiogenic-like)
Time in Open Arms (%) ~30-40%DecreasedDecrease
Entries into Open Arms (%) ~40-50%DecreasedDecrease
Time in Closed Arms (%) ~60-70%IncreasedIncrease
Total Arm Entries VariableNo significant changeNo significant change (to rule out motor effects)

Note: Dosages for m-CPP in rodent studies typically range from 0.5 to 4 mg/kg, administered intraperitoneally (i.p.).[11][12]

Experimental Protocol: Elevated Plus Maze
  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.[13]

  • Acclimation: Allow animals to habituate to the testing room for at least 60 minutes prior to the test.[10]

  • Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., i.p.) 30 minutes before testing.

  • Procedure:

    • Place the animal on the central platform of the maze, facing an open arm.[9]

    • Allow the animal to explore the maze for a 5-minute session.[8][14]

    • Record the session using an overhead video camera and tracking software.[10][14]

  • Data Analysis:

    • Score the number of entries into and the time spent in the open and closed arms. An entry is typically defined as all four paws entering an arm.[9]

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Total arm entries can be used as a measure of general locomotor activity.

  • Maintenance: Clean the maze thoroughly with 70% ethanol between trials to eliminate olfactory cues.[10]

II. Models of Depression

The Forced Swim Test (FST) is a common behavioral paradigm used to screen for antidepressant efficacy.[15][16]

Forced Swim Test (FST)

The FST is based on the principle of behavioral despair. When placed in an inescapable cylinder of water, rodents will eventually cease active escape attempts and adopt an immobile posture.[16][17] Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility. While some phenylpiperazines like TFMPP did not alter immobility time on their own, they were shown to antagonize the effects of known antidepressants, suggesting a modulatory role in depressive-like states.[18]

Experimental Rationale: this compound could be evaluated for its intrinsic effects on immobility or for its ability to modulate the effects of established antidepressants.

Quantitative Data Summary (Based on TFMPP studies)

ParameterVehicle ControlAntidepressant (e.g., Desipramine)Antidepressant + TFMPPExpected outcome with this compound (Modulatory effect)
Immobility Time (seconds) HighDecreasedIncreased (Antagonizes antidepressant effect)Potential to antagonize antidepressant effect
Swimming Time (seconds) LowIncreasedDecreasedPotential to decrease active behaviors when co-administered with an antidepressant
Climbing Time (seconds) LowIncreased (depending on antidepressant class)DecreasedPotential to decrease active behaviors when co-administered with an antidepressant

Note: TFMPP has been studied at doses of 0.1 and 0.6 mg/kg (i.p.) in rats.[18]

Experimental Protocol: Forced Swim Test
  • Apparatus: A transparent cylinder (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[15][19]

  • Acclimation: Habituate animals to the testing room before the experiment.

  • Procedure (for mice):

    • A single 6-minute test session is typically used.[15]

    • Gently place the mouse into the water.

    • Record the entire session.

  • Data Analysis:

    • Score the last 4 minutes of the test.

    • Measure the duration of immobility, defined as the time the animal spends floating with only minor movements necessary to keep its head above water.[16]

    • Active behaviors (swimming and climbing) can also be scored separately.

  • Post-Test Care: After the test, remove the animal from the water, dry it with a towel, and place it in a heated cage for a short period to prevent hypothermia.[17]

III. Models of Cognition

The Novel Object Recognition (NOR) test is used to evaluate learning and memory, particularly recognition memory, in rodents.[20][21]

Novel Object Recognition (NOR) Test

This test leverages the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[22] The ability to remember a previously encountered object is used as an index of cognitive function.[20]

Experimental Rationale: The effects of this compound on cognitive performance can be assessed. Pro-cognitive compounds would be expected to increase the time spent exploring the novel object, while cognitive-impairing agents would decrease it.

Quantitative Data Summary

ParameterVehicle ControlPro-cognitive CompoundCognitive-impairing Compound
Discrimination Index (DI) > 0.5IncreasedDecreased (towards 0.5)
Time with Novel Object (%) > 50%IncreasedDecreased (towards 50%)
Time with Familiar Object (%) < 50%DecreasedIncreased (towards 50%)
Total Exploration Time VariableNo significant changeNo significant change (to rule out motor or motivational effects)

Discrimination Index (DI) = (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time)

Experimental Protocol: Novel Object Recognition
  • Apparatus: An open-field arena (e.g., 40x40x40 cm). A set of objects that are distinct in shape and texture but similar in size and lacking innate motivational properties.

  • Procedure: The test is typically conducted over three days.[22]

    • Day 1: Habituation: Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate.

    • Day 2: Training (Familiarization) Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for a set period (e.g., 10 minutes).[22]

    • Day 3: Testing Phase: Replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploration for 5-10 minutes. The delay between training and testing can be varied to assess short-term or long-term memory.[22]

  • Data Analysis:

    • Score the amount of time the animal's nose is directed at and within 2 cm of each object.[23]

    • Calculate the Discrimination Index (DI). A DI significantly above 0.5 indicates successful recognition memory.

  • Controls: The position of the novel object should be counterbalanced across animals to avoid place preference confounds. Clean the arena and objects thoroughly between trials.[23]

IV. Signaling Pathways and Visualizations

The behavioral effects of phenylpiperazines are largely attributed to their interaction with the serotonergic system, particularly 5-HT receptors.[4] m-CPP, for example, is an agonist at 5-HT1B and 5-HT2C receptors and a partial agonist at 5-HT2A receptors.[5] These interactions modulate downstream signaling cascades that influence mood and behavior.

G General Experimental Workflow for Behavioral Testing cluster_pre Pre-Experiment cluster_exp Experiment Day cluster_post Post-Experiment Animal_Acclimation Animal Acclimation (Habituation to facility) Handling Handling (Reduce stress response) Animal_Acclimation->Handling Room_Habituation Habituation to Testing Room (min. 60 min) Handling->Room_Habituation Drug_Admin Drug Administration (this compound or Vehicle) Room_Habituation->Drug_Admin Behavioral_Test Behavioral Test (EPM, FST, or NOR) Drug_Admin->Behavioral_Test Data_Recording Video Recording & Tracking Behavioral_Test->Data_Recording Data_Analysis Data Analysis & Statistics Data_Recording->Data_Analysis

Caption: General experimental workflow for rodent behavioral testing.

G Putative Signaling Pathway of Phenylpiperazines cluster_ligand Extracellular cluster_receptor Cell Membrane cluster_downstream Intracellular Phenylpiperazine This compound R_5HT1B 5-HT1B Receptor Phenylpiperazine->R_5HT1B R_5HT2C 5-HT2C Receptor Phenylpiperazine->R_5HT2C R_5HT2A 5-HT2A Receptor Phenylpiperazine->R_5HT2A G_Protein_Gi Gi/o Protein R_5HT1B->G_Protein_Gi Agonist G_Protein_Gq Gq/11 Protein R_5HT2C->G_Protein_Gq Agonist R_5HT2A->G_Protein_Gq Partial Agonist AC Adenylyl Cyclase G_Protein_Gi->AC Inhibition PLC Phospholipase C G_Protein_Gq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Behavioral_Outcome Modulation of Anxiety/Depression-like Behavior cAMP->Behavioral_Outcome Ca_PKC ↑ Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Behavioral_Outcome

Caption: Putative serotonergic signaling pathways for phenylpiperazines.

References

Application Note and Protocol for the Extraction of 1-(3-Methylphenyl)piperazine from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(3-Methylphenyl)piperazine (m-MPP) is a psychoactive compound belonging to the piperazine class of drugs. As with many designer drugs, its use is a concern for public health and safety, necessitating reliable methods for its detection in biological matrices for clinical and forensic toxicology.[1][2] Urine is a common matrix for drug testing due to its non-invasive collection and the relatively high concentration of drugs and their metabolites. This application note details a robust liquid-liquid extraction (LLE) procedure for the isolation of m-MPP from human urine prior to analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS). The described protocol is based on an ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) method, which offers high recovery and sensitivity with minimal solvent consumption.[1][2]

Metabolic Pathway of Piperazine Derivatives

Piperazine derivatives generally undergo metabolism in the body, primarily through the cytochrome P450 enzyme system, followed by potential glucuronidation or sulfation.[3] The metabolism of m-MPP is expected to involve hydroxylation of the aromatic ring and potential degradation of the piperazine moiety.[4] Understanding these metabolic pathways is crucial for identifying appropriate analytical targets, which may include both the parent drug and its major metabolites.

Conceptual Metabolic Pathway of this compound mMPP This compound (m-MPP) Metabolite1 Aromatic Hydroxylation (Hydroxy-m-MPP) mMPP->Metabolite1 CYP450 Metabolite2 Piperazine Ring Degradation Products mMPP->Metabolite2 CYP450 Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates UGT/SULT Excretion Urinary Excretion Metabolite2->Excretion Conjugates->Excretion

Caption: Conceptual metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described UA-LDS-DLLME method for the analysis of piperazine derivatives, including compounds structurally similar to m-MPP.[1][2]

ParameterValue Range
Linearity (ng/mL)10 - 1500
Correlation Coefficient (r)0.9914 - 0.9983
Limit of Detection (LOD) (ng/mL)0.3 - 2
Lower Limit of Quantification (LLOQ) (ng/mL)10
Recovery (%)76.3 - 93.3

Experimental Protocol: UA-LDS-DLLME

This protocol is adapted from a validated method for the extraction of piperazine derivatives from urine.[1][2]

Materials and Reagents:

  • Human urine samples

  • This compound standard

  • Sodium hydroxide (NaOH) solution

  • n-Hexane (extraction solvent)

  • Deionized water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • GC-MS/MS system

Procedure:

  • Sample Preparation:

    • Collect 1 mL of urine in a centrifuge tube.

    • Adjust the pH of the urine sample to 12 using NaOH solution. This step is crucial for ensuring that the analyte is in its non-ionized form, facilitating its extraction into the organic solvent.

  • Extraction:

    • Add 100 µL of n-hexane to the pH-adjusted urine sample.

    • Subject the mixture to ultrasonication for 3 minutes to ensure the complete dispersion of the n-hexane in the urine sample, forming a turbid suspension.

  • Phase Separation:

    • Centrifuge the resulting suspension at 10,000 rpm for 3 minutes. This will break the emulsion and separate the organic and aqueous layers.

  • Collection and Analysis:

    • Carefully collect the supernatant (n-hexane layer), which contains the extracted m-MPP.

    • The collected organic phase is then ready for analysis by GC-MS/MS.

Experimental Workflow

The following diagram illustrates the key steps of the ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) procedure.

UA-LDS-DLLME Workflow for m-MPP Extraction cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation & Analysis Urine 1. Collect 1 mL Urine Sample pH_Adjust 2. Adjust pH to 12 with NaOH Urine->pH_Adjust Add_Solvent 3. Add 100 µL n-Hexane pH_Adjust->Add_Solvent Ultrasonicate 4. Ultrasonicate for 3 min Add_Solvent->Ultrasonicate Centrifuge 5. Centrifuge at 10,000 rpm for 3 min Ultrasonicate->Centrifuge Collect 6. Collect Supernatant (n-Hexane) Centrifuge->Collect Analysis 7. Analyze by GC-MS/MS Collect->Analysis

Caption: Workflow for m-MPP extraction from urine using UA-LDS-DLLME.

Discussion

The presented UA-LDS-DLLME protocol provides a simple, rapid, and efficient method for the extraction of this compound from urine samples.[1][2] The use of ultrasound enhances the dispersion of the extraction solvent, increasing the surface area for mass transfer and improving extraction efficiency. The low volume of organic solvent required makes this a more environmentally friendly approach compared to traditional LLE methods. The quantitative data demonstrates that the method is sensitive and provides good recovery, making it suitable for routine analysis in a research or clinical setting.

Alternative Methods

While this note focuses on a specific LLE-based microextraction technique, other sample preparation methods such as traditional liquid-liquid extraction, solid-phase extraction (SPE), and microextraction by packed sorbent (MEPS) can also be employed for the analysis of piperazine derivatives in biological matrices.[2][5] The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available instrumentation.

Conclusion

This application note provides a detailed protocol for the liquid-liquid extraction of this compound from urine using an ultrasound-assisted dispersive liquid-liquid microextraction technique. The method is shown to be effective, with good recovery and sensitivity. The provided workflow and data will be valuable for researchers, scientists, and drug development professionals involved in the analysis of piperazine derivatives.

References

Derivatization of 1-(3-Methylphenyl)piperazine for Enhanced Analytical Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(3-Methylphenyl)piperazine (m-MPP) is a significant phenylpiperazine compound, often studied as a major metabolite of the antidepressant drug Trazodone. Accurate quantification of m-MPP in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. However, m-MPP lacks a strong native chromophore or fluorophore, making its direct detection at low concentrations by common analytical techniques like High-Performance Liquid Chromatography with UV-Visible (HPLC-UV) or Fluorescence (HPLC-FLD) detection challenging.

Chemical derivatization is a powerful strategy to overcome these limitations. By covalently bonding a labeling agent to the secondary amine group of the piperazine ring, a derivative with significantly improved detectability is formed. This application note details two robust pre-column derivatization protocols for m-MPP, enhancing its analysis by HPLC-FLD and Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Derivatization

The core of the derivatization process involves the reaction of the secondary amine in m-MPP with a reagent that introduces a specific functional group. This process, known as tagging or labeling, is designed to:

  • Enhance Detector Response: Introduce a fluorophore for highly sensitive fluorescence detection or a chromophore for strong UV absorbance.

  • Improve Chromatographic Properties: Increase the volatility of the analyte for gas chromatography or improve its retention and peak shape in liquid chromatography.[1][2][3]

  • Increase Mass for MS Detection: Facilitate better ionization and fragmentation in mass spectrometry.[4]

For this application, we focus on two widely applicable derivatization reagents:

  • Dansyl Chloride (DNS-Cl): Reacts with the secondary amine of m-MPP under alkaline conditions to form a stable, highly fluorescent sulfonamide adduct, ideal for HPLC-FLD analysis.[1][5][6]

  • Trifluoroacetic Anhydride (TFAA): An acylating agent that reacts with the amine to form a volatile, fluorinated derivative, which is highly responsive to electron capture detection (ECD) and provides characteristic fragments in GC-MS.[7][8][9]

Comparative Analysis of Derivatization Methods

The choice of derivatization method often depends on the available instrumentation, the required sensitivity, and the sample matrix. The following table summarizes typical performance data for the derivatization of piperazine and related amine compounds using different analytical techniques.

Derivatization ReagentAnalyteTechniqueLODLOQRecovery (%)Linearity (R²)Reference
Dansyl Chloride (DNS-Cl) PiperazineUHPLC-FLD0.50 - 1.20 µg/kg1.80 - 3.50 µg/kg85.2 - 96.4>0.999[10]
NBD-Cl PiperazineHPLC-UV30 ppm90 ppm104.8 - 108.0-[11][12]
DIB-Cl BZP & TFMPPHPLC-FLD0.9 - 4.6 ng/mL---[13]
No Derivatization TFMPPLC-MS/MS-5 ng/mL>90>0.99[14]

LOD: Limit of Detection; LOQ: Limit of Quantification; NBD-Cl: 4-chloro-7-nitrobenzofuran; DIB-Cl: 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride; BZP: N-benzylpiperazine; TFMPP: 1-(3-trifluoromethylphenyl)piperazine. Data is compiled from methods for piperazine and its derivatives to provide a comparative baseline.

Experimental Protocols

Protocol 1: Dansylation of m-MPP for HPLC-FLD Analysis

This protocol describes the pre-column derivatization of m-MPP with Dansyl Chloride for sensitive quantification by reverse-phase HPLC with fluorescence detection.

1. Materials and Reagents

  • This compound (m-MPP) standard

  • Dansyl Chloride (DNS-Cl)

  • Acetonitrile (ACN), HPLC grade

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water

  • Nitrogen gas supply

  • Vortex mixer and centrifuge

  • Heating block or water bath

2. Solution Preparation

  • m-MPP Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of m-MPP in 10 mL of acetonitrile. Prepare working standards by serial dilution.

  • Carbonate Buffer (100 mM, pH 9.8): Dissolve 241 mg of NaHCO₃ and 226 mg of Na₂CO₃ in 45 mL of deionized water. Adjust the final volume to 50 mL.[1]

  • Dansyl Chloride Solution (5 mg/mL): Prepare fresh. Dissolve 25 mg of DNS-Cl in 5 mL of anhydrous acetonitrile. Protect from light.[5]

3. Sample Preparation (from Plasma)

  • To 200 µL of plasma sample (or standard), add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of acetonitrile for the derivatization step.

4. Derivatization Procedure

  • To the 100 µL of reconstituted sample or standard, add 100 µL of Carbonate Buffer (pH 9.8).

  • Add 100 µL of the Dansyl Chloride solution (5 mg/mL).[5]

  • Vortex the mixture thoroughly.

  • Incubate at 60°C for 45-60 minutes in the dark.[4]

  • After incubation, cool the reaction mixture to room temperature.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.[5]

5. Suggested HPLC-FLD Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detector: Excitation λ = 340 nm, Emission λ = 525 nm

Protocol 2: Trifluoroacetylation of m-MPP for GC-MS Analysis

This protocol details the derivatization of m-MPP with Trifluoroacetic Anhydride (TFAA) to create a volatile derivative suitable for GC-MS analysis.

1. Materials and Reagents

  • This compound (m-MPP) standard

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate or Dichloromethane, GC grade

  • Triethylamine (TEA) or other suitable base (optional, as an acid scavenger)[7]

  • Anhydrous Sodium Sulfate

  • Nitrogen gas supply

  • Vortex mixer

  • Heating block

2. Solution Preparation

  • m-MPP Stock Solution (1 mg/mL): Dissolve 10 mg of m-MPP in 10 mL of ethyl acetate. Prepare working standards by serial dilution.

3. Sample Preparation (from Urine)

  • To 1 mL of urine sample, add an internal standard and adjust pH to >10 with 1 M NaOH.

  • Perform liquid-liquid extraction with 3 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.

  • Transfer the organic layer (top) to a clean tube.

  • Dry the extract by passing it through a small column of anhydrous sodium sulfate.

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

4. Derivatization Procedure

  • Reconstitute the dried extract or standard in 100 µL of ethyl acetate.

  • Add 50 µL of Trifluoroacetic Anhydride (TFAA).[7]

  • Cap the vial tightly and vortex.

  • Heat the mixture at 60°C for 30 minutes.[15]

  • Cool the vial to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the final residue in 100 µL of ethyl acetate for injection.

5. Suggested GC-MS Conditions

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film)

  • Carrier Gas: Helium at 1.0 mL/min

  • Injection Mode: Splitless

  • Oven Program: Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Ionization: Electron Ionization (EI) at 70 eV

  • MS Mode: Scan or Selected Ion Monitoring (SIM) for target ions.

Visualizations

DerivatizationWorkflow General Workflow for m-MPP Derivatization and Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction or Protein Precipitation Sample->LLE Dry Evaporation to Dryness LLE->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute AddReagent Add Derivatizing Agent (e.g., DNS-Cl, TFAA) Reconstitute->AddReagent Incubate Incubate (Heat, Time) AddReagent->Incubate Dry2 Final Evaporation & Reconstitution Incubate->Dry2 Inject Inject into Chromatograph Dry2->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (FLD or MS) Separate->Detect Quantify Data Acquisition & Quantification Detect->Quantify

Caption: Workflow for m-MPP analysis from sample preparation to quantification.

SignalingPathway Logical Pathway of Signal Enhancement cluster_reaction Derivatization Reaction cluster_detection Enhanced Detection mMPP This compound (m-MPP) Process Nucleophilic Substitution (Alkaline pH, Heat) mMPP->Process Reagent Derivatizing Reagent (e.g., Dansyl Chloride) Reagent->Process Derivative Derivatized m-MPP Adduct Process->Derivative Signal High Fluorescence Signal or Specific Mass Fragment Derivative->Signal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 1-(3-Methylphenyl)piperazine, a key intermediate for various pharmaceutical compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination. Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine.[1] Reductive amination typically involves the reaction of piperazine with m-tolualdehyde in the presence of a reducing agent.[2]

Q2: What is the major byproduct that leads to low yields in this synthesis?

A2: A common issue, particularly in the direct N-arylation of piperazine, is the formation of the 1,4-disubstituted byproduct, 1,4-bis(3-methylphenyl)piperazine. This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide, significantly reducing the yield of the desired mono-substituted product.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods help in determining the consumption of starting materials and the formation of the product and byproducts.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety protocols should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. When working with palladium catalysts and phosphine ligands, which can be air-sensitive, it is advisable to use an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guides

Low Yield in Buchwald-Hartwig Amination

Issue: My Buchwald-Hartwig amination reaction is giving a low yield of this compound.

This is a common problem that can be attributed to several factors related to the catalyst system, reaction conditions, and reactant stoichiometry.

Potential Cause Troubleshooting Recommendation
Suboptimal Catalyst/Ligand System The choice of palladium precursor and phosphine ligand is critical for efficient coupling. For the N-arylation of piperazine, bulky, electron-rich phosphine ligands are often preferred.
Inefficient Base The base plays a crucial role in the catalytic cycle. A base that is too weak may result in a slow or incomplete reaction, while an overly strong base could lead to side reactions. Sodium tert-butoxide (NaOtBu) is a commonly used strong base, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.[3]
Formation of 1,4-Disubstituted Byproduct The high nucleophilicity of the desired product can lead to a second arylation, forming the 1,4-bis(3-methylphenyl)piperazine.
Hydrodehalogenation of the Aryl Halide This side reaction, where the aryl halide is reduced to toluene, can be promoted by certain catalysts and reaction conditions.
Low Reaction Temperature N-arylation reactions often require elevated temperatures to proceed at a reasonable rate.
Low Yield in Reductive Amination

Issue: The reductive amination of piperazine with m-tolualdehyde is resulting in a low yield of the desired product.

Low yields in reductive amination can stem from issues with imine formation, the choice of reducing agent, or the reaction conditions.

Potential Cause Troubleshooting Recommendation
Inefficient Imine Formation The initial formation of the iminium ion is a critical step. The reaction is often acid-catalyzed, but a pH that is too low can protonate the amine, rendering it non-nucleophilic.
Inappropriate Reducing Agent The choice of reducing agent is crucial. It should be mild enough not to reduce the starting aldehyde but reactive enough to reduce the in situ formed imine/iminium ion. Sodium triacetoxyborohydride (STAB) is a commonly used and effective reagent for this purpose.[4]
Side Reactions Over-alkylation of the piperazine can occur if the product reacts further with the aldehyde.
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or suboptimal temperature.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of N-arylpiperazines, based on data from analogous reactions.

ParameterVariationReactantsYield of Mono-arylated Product (%)Key Observations
Ligand RuPhosPiperazine, 4-chlorotoluene95Bulky, electron-rich ligands generally give higher yields.
XPhosPiperazine, 4-chlorotoluene92
SPhosPiperazine, 4-chlorotoluene88
Base NaOtBuPiperazine, 3-bromotolueneHigh (qualitative)Strong bases are generally effective but can promote side reactions.
Cs₂CO₃Piperazine, 3-bromotolueneModerate (qualitative)Weaker bases may require longer reaction times or higher temperatures.
Piperazine:Aryl Halide Ratio 1.5:1Piperazine, 3-bromotolueneHighAn excess of piperazine favors mono-substitution and minimizes the formation of the 1,4-disubstituted byproduct.
1:1Piperazine, 3-bromotolueneModerateA 1:1 ratio increases the likelihood of di-substitution.
Solvent ToluenePiperazine, 3-bromotolueneHighAprotic, non-polar solvents are generally effective.
DioxanePiperazine, 3-bromotolueneHigh

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with 3-bromotoluene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Piperazine

  • 3-Bromotoluene

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and NaOtBu (1.4 mmol).

  • Add piperazine (1.2 mmol) and 3-bromotoluene (1.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.

Protocol 2: Reductive Amination

This protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

  • Piperazine

  • m-Tolualdehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

Procedure:

  • To a round-bottom flask, add piperazine (2.0 mmol) and 1,2-dichloroethane (10 mL).

  • Add m-tolualdehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol with 1% triethylamine) to yield this compound.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound synthesis_method Which synthetic route was used? start->synthesis_method buchwald Buchwald-Hartwig Amination synthesis_method->buchwald Buchwald-Hartwig reductive Reductive Amination synthesis_method->reductive Reductive Amination bh_issue Analyze reaction mixture (TLC, GC-MS) buchwald->bh_issue ra_issue Analyze reaction mixture (TLC, GC-MS) reductive->ra_issue bis_arylated Significant 1,4-bis-arylated byproduct? bh_issue->bis_arylated hydrodehalogenation Significant hydrodehalogenation? bis_arylated->hydrodehalogenation No increase_piperazine Increase piperazine:aryl halide ratio (e.g., 1.5:1 to 2:1) bis_arylated->increase_piperazine Yes incomplete_reaction_bh Incomplete reaction? hydrodehalogenation->incomplete_reaction_bh No optimize_catalyst Optimize catalyst/ligand system (e.g., use bulky, electron-rich ligands like RuPhos) hydrodehalogenation->optimize_catalyst Yes incomplete_reaction_bh->optimize_catalyst Yes optimize_base Optimize base (e.g., screen NaOtBu, Cs2CO3, K3PO4) incomplete_reaction_bh->optimize_base Consider increase_temp_bh Increase reaction temperature incomplete_reaction_bh->increase_temp_bh Consider imine_formation Evidence of imine formation? ra_issue->imine_formation incomplete_reaction_ra Incomplete reaction? imine_formation->incomplete_reaction_ra Yes adjust_ph Adjust pH for imine formation (catalytic acetic acid) imine_formation->adjust_ph No check_reducing_agent Use a suitable reducing agent (e.g., NaBH(OAc)3) incomplete_reaction_ra->check_reducing_agent Yes increase_time_temp_ra Increase reaction time or temperature incomplete_reaction_ra->increase_time_temp_ra Consider

Troubleshooting workflow for low yield in this compound synthesis.

References

Optimizing reaction conditions for the synthesis of 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(3-Methylphenyl)piperazine

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in Buchwald-Hartwig Amination

  • Question: My Buchwald-Hartwig amination reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I troubleshoot this?

  • Answer: Low yields in the Buchwald-Hartwig amination are a common issue and can often be attributed to several factors related to the catalyst system, reaction conditions, and reagents.

    • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for an efficient reaction.

      • Troubleshooting: It is advisable to screen a variety of ligands and palladium sources. For aryl halides, particularly electron-rich or sterically hindered ones, ligands that are more electron-rich and bulky may be necessary.

    • Base Selection: The strength and type of base can significantly impact the reaction rate and the formation of side products.

      • Troubleshooting: If a strong base like sodium tert-butoxide (NaOtBu) is leading to the degradation of your starting materials, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1]

    • Solvent and Temperature: The reaction solvent and temperature must be optimized for substrate solubility and catalyst stability.

      • Troubleshooting: Toluene, dioxane, and THF are commonly used solvents.[2] The optimal temperature will depend on the specific catalyst system and substrates, and a screening of temperatures may be necessary.

    • Reagent Purity: Impurities in the starting materials (aryl halide, piperazine), solvent, or base can poison the catalyst.

      • Troubleshooting: Ensure all reagents are of high purity and that solvents are anhydrous.

Issue 2: Incomplete Reaction in Reductive Amination

  • Question: I am attempting a reductive amination to produce this compound, but the reaction is not going to completion. What steps can I take to improve the conversion?

  • Answer: Incomplete conversion in reductive amination can be due to several factors, including the choice of reducing agent, pH of the reaction medium, and the formation of stable intermediates.

    • Reducing Agent: The reactivity of the reducing agent is crucial for the reduction of the iminium intermediate.

      • Troubleshooting: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a mild and effective choice.[3] If this is not effective, stronger reducing agents like sodium cyanoborohydride (NaBH₃CN) could be considered, although with appropriate safety precautions. Catalytic hydrogenation over palladium on carbon (Pd/C) is another alternative.[4]

    • Reaction pH: The pH of the reaction mixture is critical for the formation of the imine or iminium ion intermediate.

      • Troubleshooting: The optimal pH is typically mildly acidic (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile. Acetic acid can be used to adjust the pH.

    • Water Removal: The formation of the imine from the aldehyde/ketone and amine is a reversible reaction that produces water.

      • Troubleshooting: The use of a dehydrating agent, such as molecular sieves, or azeotropic removal of water with a Dean-Stark apparatus can drive the equilibrium towards the imine intermediate.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, complicating the purification of this compound. What are the likely side reactions and how can I minimize them?

  • Answer: The formation of side products is a common challenge. The nature of these impurities depends on the synthetic route chosen.

    • Buchwald-Hartwig Amination Side Products:

      • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and replacing it with a hydrogen atom. This is often a result of β-hydride elimination.[5]

      • Homocoupling: The aryl halide can couple with itself to form a biaryl species.

      • Troubleshooting: Optimizing the ligand-to-palladium ratio and ensuring an inert atmosphere can help minimize these side reactions.

    • Reductive Amination Side Products:

      • Over-alkylation: The product piperazine can react further if an excess of the carbonyl compound and reducing agent is present.

      • Reduction of Carbonyl: The starting aldehyde or ketone can be reduced to the corresponding alcohol.

      • Troubleshooting: Controlling the stoichiometry of the reactants is crucial. Adding the reducing agent portion-wise can also help to control the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of N-arylpiperazines, including this compound, are the Buchwald-Hartwig amination and reductive amination.[6][7] The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine.[5] Reductive amination typically involves the reaction of piperazine with a carbonyl compound, although for this specific product, the Buchwald-Hartwig approach is more direct.

Q2: How can I effectively purify the final product, this compound?

A2: Purification of this compound can typically be achieved through several methods:

  • Acid-Base Extraction: As a basic compound, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

  • Chromatography: Silica gel column chromatography is a common method for purifying piperazine derivatives. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine to prevent tailing is often effective.

  • Crystallization/Distillation: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique. If it is a high-boiling liquid, vacuum distillation may be employed.

Q3: What analytical techniques are recommended for characterizing this compound?

A3: The structure and purity of this compound should be confirmed using a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and the position of the methyl group on the phenyl ring.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are useful for assessing the purity of the sample.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the synthesis of N-aryl piperazines, which can be adapted for this compound.

ParameterBuchwald-Hartwig AminationReductive Amination (General)
Catalyst/Reagent Pd₂(dba)₃ / XPhosSodium triacetoxyborohydride
Ligand Bidentate or bulky monodentate phosphines-
Base NaOtBu, K₃PO₄, Cs₂CO₃-
Solvent Toluene, DioxaneDichloromethane, THF
Temperature 80-110 °CRoom Temperature
Reaction Time 2-24 hours12-24 hours
Reactant Ratio Aryl Halide:Piperazine (1:1.2)Amine:Carbonyl (1:1.1)

Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Bromotoluene

  • Piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd₂(dba)₃ (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add piperazine (1.2 equivalents) to the flask.

  • Add anhydrous toluene via syringe.

  • Finally, add 3-bromotoluene (1.0 equivalent) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents Reagents (3-Bromotoluene, Piperazine, Pd Catalyst, Ligand, Base) reaction_setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->reaction_setup heating Heating (100 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Quenching, Extraction) monitoring->workup purification Purification (Column Chromatography) workup->purification product Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow node_rect node_rect start Low Yield? check_catalyst Catalyst/Ligand Optimal? start->check_catalyst check_base Base Appropriate? check_catalyst->check_base No optimize_catalyst Screen Ligands & Pd Source check_catalyst->optimize_catalyst Yes check_conditions Conditions (Temp, Solvent) Optimized? check_base->check_conditions No optimize_base Try Weaker/ Different Base check_base->optimize_base Yes optimize_conditions Screen Temp & Solvents check_conditions->optimize_conditions Yes optimize_catalyst->node_rect Improved Yield optimize_base->node_rect optimize_conditions->node_rect

References

Technical Support Center: Purification of 1-(3-Methylphenyl)piperazine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(3-Methylphenyl)piperazine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound, providing systematic solutions to overcome them.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column High affinity for silica gel: The basic nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the silica surface.[1][2] Inappropriate solvent system: The eluent may not be polar enough to displace the compound from the stationary phase.- Add a basic modifier: Incorporate a small amount (0.1-2%) of a base like triethylamine or ammonia in methanol into your eluent to neutralize the acidic sites on the silica gel.[1] - Increase eluent polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. If necessary, switch to a more polar solvent system, such as dichloromethane/methanol.[3]
Poor separation of compound from impurities Inappropriate eluent polarity: The solvent system may be too polar, causing all components to elute too quickly, or not polar enough, resulting in broad, overlapping bands. Column overloading: Too much crude sample was loaded onto the column for its size.- Optimize the solvent system using TLC: Aim for an Rf value of 0.2-0.4 for this compound on the TLC plate for the best separation on the column.[1][4] - Reduce the sample load: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Streaking or tailing of the compound band Strong interaction with silica gel: Similar to the non-elution issue, strong acid-base interactions can cause the compound to "stick" and elute slowly and unevenly.[1] Insolubility at the point of loading: The compound may have precipitated at the top of the column if the loading solvent was not strong enough.[5]- Use a basic modifier: Add triethylamine or another suitable base to the eluent.[1] - Dry loading: If the compound has poor solubility in the eluent, pre-adsorb the crude material onto a small amount of silica gel and load the resulting powder onto the column.[6]
Product decomposes on the column Sensitivity to acidic silica gel: Some compounds are unstable on acidic stationary phases.[3]- Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine before packing the column. - Use an alternative stationary phase: Consider using alumina (neutral or basic) or a functionalized silica gel, such as amino-silica.[2][3]
Irregular flow rate or cracks in the column bed Poor column packing: The silica gel was not packed uniformly, leading to channeling.[7] Air bubbles in the column: Trapped air can disrupt the solvent flow.- Repack the column: Ensure the silica gel is packed as a uniform slurry and allowed to settle without any air bubbles. - Careful solvent addition: Always add new solvent gently down the side of the column to avoid disturbing the packed bed.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A common and effective starting eluent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. Based on similar compounds, a ratio of 3:1 hexanes:ethyl acetate can be a good starting point.[8] It is crucial to optimize this ratio using Thin Layer Chromatography (TLC) to achieve an Rf value for the desired compound between 0.2 and 0.4 for optimal separation.[1][4]

Q2: My compound is streaking on the TLC plate. What does this mean for my column chromatography?

A2: Streaking on a TLC plate is a strong indicator that your compound is interacting too strongly with the silica gel, which is acidic in nature. This will likely translate to poor separation and band tailing on your column. To resolve this, add a small amount (0.1-1%) of a basic modifier like triethylamine to your developing solvent. You should also add the same percentage of the modifier to your column eluent.[1]

Q3: How much crude material can I load onto my column?

A3: The loading capacity depends on the difficulty of the separation. For a relatively straightforward separation, you can load approximately 1g of crude material per 20-40g of silica gel. If the separation is more challenging (impurities are very close to your product on the TLC), you should reduce the loading to 1g of crude per 100g of silica gel or even less.

Q4: Should I use wet or dry loading for my sample?

A4: If your crude this compound is soluble in a minimal amount of the eluent, wet loading is a suitable option.[6] However, if it has poor solubility in the eluent or if you need to use a strong solvent to dissolve it, dry loading is recommended.[6] Dry loading involves dissolving your compound in a suitable solvent, adding a small amount of silica gel, evaporating the solvent to get a free-flowing powder, and then loading this powder onto the top of your column.[6]

Q5: The separation is still not working. What other stationary phases can I try?

A5: If you continue to have issues with silica gel, you can consider alternative stationary phases. Alumina (neutral or basic) can be a good option for basic compounds.[3] Alternatively, you could use an amine-functionalized silica gel, which is designed to minimize the strong interactions with basic analytes.[2]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes, HPLC grade

  • Ethyl acetate, HPLC grade

  • Triethylamine (optional, if needed)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Eluent Selection:

  • Prepare several small samples of different ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1, 1:1).

  • If streaking is observed, add 0.5% triethylamine to each solvent mixture.

  • Spot your crude material on a TLC plate and develop it in these solvent systems.

  • The ideal eluent will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities.[1][4] For a derivative, a 3:1 mixture of hexane:ethyl acetate resulted in an Rf of 0.2.[8]

3. Column Packing:

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Gently tap the column to ensure even packing.

  • Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica bed.

  • Dry Loading: Dissolve the crude product in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.

  • Begin collecting fractions in test tubes or other suitable containers.

  • The flow rate should be such that the separation is efficient; too fast can lead to poor separation, and too slow can cause band broadening due to diffusion.[6]

6. Fraction Analysis:

  • Monitor the elution process by spotting the collected fractions on TLC plates.

  • Develop the TLC plates in the eluent system and visualize under a UV lamp.

  • Combine the fractions that contain the pure this compound.

7. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

  • Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Problem Encountered During Column Chromatography start->problem no_elution Compound Not Eluting? problem->no_elution Check Elution poor_separation Poor Separation? problem->poor_separation Check Separation streaking Streaking/Tailing? problem->streaking Check Band Shape no_elution->poor_separation No solution1 Add Basic Modifier (e.g., Triethylamine) to Eluent no_elution->solution1 Yes poor_separation->streaking No solution3 Optimize Solvent System with TLC (Rf 0.2-0.4) poor_separation->solution3 Yes streaking->solution1 Yes solution5 Use Dry Loading Technique streaking->solution5 If solubility is an issue end Successful Purification streaking->end No solution2 Increase Eluent Polarity solution1->solution2 solution2->end solution4 Reduce Sample Load solution3->solution4 solution4->end solution5->end

Caption: Troubleshooting workflow for column chromatography of this compound.

References

Strategies to minimize byproduct formation in 1-(3-Methylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-Methylphenyl)piperazine. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering targeted solutions to common problems.

Issue 1: Significant Formation of 1,4-di(3-methylphenyl)piperazine Byproduct in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction between 3-bromotoluene and piperazine is producing a substantial amount of the 1,4-disubstituted byproduct, leading to a low yield of the desired this compound. How can I improve the selectivity for mono-arylation?

Answer: The formation of the disubstituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom of the piperazine ring after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) shifts the reaction equilibrium to favor the reaction of the aryl halide with the more abundant unsubstituted piperazine.[2]

  • Slow Addition of the Electrophile: A slow, dropwise addition of 3-bromotoluene to the reaction mixture, especially at lower temperatures, can help to control the reaction rate and minimize the opportunity for the mono-substituted product to react further.[1]

  • Employ a Mono-Protected Piperazine: A highly effective method for preventing disubstitution is the use of a mono-protected piperazine, such as N-Boc-piperazine.[3] The tert-butyloxycarbonyl (Boc) group effectively blocks one of the nitrogen atoms, ensuring that the arylation occurs only at the unprotected nitrogen. The Boc group can then be efficiently removed in a subsequent deprotection step.[4][5]

Issue 2: Incomplete Reaction or Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig reaction is sluggish, resulting in a low yield of this compound. How can I improve the reaction efficiency?

Answer: Low yields in Buchwald-Hartwig aminations can often be attributed to suboptimal reaction conditions. Here are several factors to consider for optimization:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the phosphine ligand is critical for the success of the reaction. For the arylation of piperazine, catalyst systems like Pd₂(dba)₃ with ligands such as BINAP or XantPhos have been shown to be effective.[6][7] It is often beneficial to screen a variety of ligands to identify the optimal choice for your specific substrate.

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used and can facilitate the reaction at lower temperatures.[8] Other bases such as cesium carbonate (Cs₂CO₃) can also be effective, and the choice of base can influence the reaction's outcome.[6]

  • Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used for Buchwald-Hartwig aminations.[7] The reaction temperature is also a key parameter; while higher temperatures can increase the reaction rate, they may also promote byproduct formation. Careful optimization of the temperature is therefore recommended.

Issue 3: Difficult Purification of this compound

Question: I am having trouble purifying my this compound from the crude reaction mixture. What are the recommended purification techniques?

Answer: The basic nature of piperazine derivatives can sometimes complicate purification by standard column chromatography on silica gel. Here are some effective purification strategies:

  • Modified Column Chromatography: To prevent peak tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.[1]

  • Acid-Base Extraction: This is a highly effective method for separating the basic product from non-basic impurities. The crude reaction mixture can be dissolved in an organic solvent and extracted with an acidic aqueous solution (e.g., dilute HCl). The this compound will be protonated and move into the aqueous layer. The aqueous layer can then be separated, basified (e.g., with NaOH), and the purified product can be re-extracted into an organic solvent.[9]

  • Crystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an excellent method for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and versatile synthetic routes for N-arylpiperazines, including this compound, are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This involves the cross-coupling of an aryl halide (e.g., 3-bromotoluene or 3-chlorotoluene) with piperazine or a mono-protected piperazine.[2][10] This method is widely used due to its broad substrate scope and functional group tolerance.

  • Reductive Amination: This route can involve the reaction of 3-methylaniline with a bis(2-haloethyl)amine derivative or the reductive amination of a suitable carbonyl compound with an appropriate amine precursor.[11][12]

Q2: What is the most common byproduct in the synthesis of this compound and why does it form?

A2: In direct syntheses involving the reaction of 3-bromotoluene with piperazine, the most common byproduct is 1,4-di(3-methylphenyl)piperazine. This forms because after the first arylation reaction, the remaining -NH group of the piperazine ring is still nucleophilic and can react with another molecule of the aryl halide.[1]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the synthesis of this compound can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5][13] These techniques allow for the visualization of the consumption of starting materials and the formation of the product and any byproducts over time.

Q4: What are the typical conditions for the deprotection of N-Boc-1-(3-methylphenyl)piperazine?

A4: The tert-butyloxycarbonyl (Boc) protecting group can be readily removed under acidic conditions. Common reagents for this deprotection include:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5]

  • Hydrochloric acid (HCl) in a solvent such as dioxane, methanol, or ethyl acetate.[4][5]

The deprotection is typically carried out at room temperature and is usually complete within a few hours.[5]

Data Presentation

Table 1: Comparison of Strategies to Minimize 1,4-di(3-methylphenyl)piperazine Byproduct in Buchwald-Hartwig Amination

StrategyKey ParametersExpected OutcomePotential Drawbacks
Excess Piperazine 5-10 equivalents of piperazine relative to 3-bromotolueneIncreased yield of mono-substituted productRequires removal of large excess of piperazine during workup
Slow Addition Dropwise addition of 3-bromotoluene at 0 °C to room temperatureReduced formation of the di-substituted byproductMay require longer reaction times
Mono-protected Piperazine Use of 1.0-1.2 equivalents of N-Boc-piperazineExcellent selectivity for the mono-substituted productRequires an additional deprotection step

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination using N-Boc-piperazine

  • Materials:

    • 3-Bromotoluene

    • N-Boc-piperazine

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOt-Bu)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equiv.).

    • Add N-Boc-piperazine (1.2 equiv.) and 3-bromotoluene (1.0 equiv.).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude N-Boc-1-(3-methylphenyl)piperazine by column chromatography.

    • For deprotection, dissolve the purified intermediate in a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours.[5]

    • Remove the solvent under reduced pressure, and then neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Protocol 2: Purification of this compound by Acid-Base Extraction

  • Materials:

    • Crude this compound

    • Dichloromethane (DCM) or other suitable organic solvent

    • 1 M Hydrochloric acid (HCl)

    • 1 M Sodium hydroxide (NaOH)

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the crude reaction mixture in DCM.

    • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 times).

    • Combine the acidic aqueous layers. The desired product is now in the aqueous phase as its hydrochloride salt.

    • Wash the aqueous layer with DCM to remove any remaining non-basic impurities.

    • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH until the pH is basic (pH > 10).

    • Extract the basified aqueous layer with DCM (3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure to obtain purified this compound.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Piperazine, Base, Catalyst, and Ligand react Heat under Inert Atmosphere start->react Add Solvent monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction & Aqueous Wash monitor->quench Complete extract Extract with Organic Solvent quench->extract purify Purify (Chromatography/ Extraction/Crystallization) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Byproduct cluster_solutions Potential Solutions cluster_outcomes Expected Outcomes start High Disubstituted Byproduct Formation? sol1 Increase Equivalents of Piperazine start->sol1 Yes sol2 Slow Addition of Aryl Halide start->sol2 Yes sol3 Use Mono-Protected Piperazine (e.g., N-Boc) start->sol3 Yes out1 Improved Mono-substitution sol1->out1 sol2->out1 out2 Cleaner Reaction Profile sol3->out2 out3 Requires Deprotection Step sol3->out3 end Optimized Synthesis out1->end Proceed to Purification out2->end Proceed to Deprotection

Caption: Decision tree for troubleshooting disubstitution in piperazine synthesis.

References

Technical Support Center: Chiral Separation of 1-(3-Methylphenyl)piperazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 1-(3-Methylphenyl)piperazine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for achieving successful enantiomeric separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound and related basic compounds using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

Q1: I am not seeing any separation of the enantiomers. Where should I start?

A1: Lack of initial separation is a common challenge in chiral method development. Here are the primary steps to take:

  • Confirm Appropriate Column Chemistry: For arylpiperazine derivatives, polysaccharide-based chiral stationary phases are often the most successful. Columns like Chiralpak® IC, IA, or AD are excellent starting points.[1] If you are using a different type of CSP (e.g., Pirkle-type or cyclodextrin-based), consider screening on a polysaccharide column.

  • Incorporate a Basic Additive: this compound is a basic compound. The presence of a basic additive in the mobile phase is often crucial to reduce peak tailing and improve chiral recognition by minimizing strong ionic interactions with the stationary phase. Add 0.1% diethylamine (DEA) or a similar amine to your mobile phase.[1]

  • Optimize Mobile Phase Composition: The choice and ratio of organic solvents can significantly impact selectivity. A typical starting mobile phase for normal phase chromatography is a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol or ethanol). For polar organic mode, mixtures of acetonitrile and methanol are common.[1]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing for basic analytes like this compound is typically caused by strong interactions with the silica surface of the stationary phase.

  • Increase the Concentration of the Basic Additive: If you are already using a basic additive like DEA, try incrementally increasing its concentration up to 0.5%. This will help to saturate the active sites on the stationary phase.

  • Consider Alternative Basic Additives: Sometimes, a different basic additive can provide better results. Ethanolamine or butylamine can be effective alternatives to DEA.

  • Check for Column Contamination: If the column has been used with acidic compounds previously, residual acidic modifiers can cause poor peak shape for basic analytes. Ensure the column is properly flushed and dedicated to basic or neutral compounds if possible.

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Improving baseline resolution requires systematic optimization of the chromatographic conditions.

  • Adjust Mobile Phase Polarity: Fine-tune the ratio of your mobile phase components. If using a hexane/alcohol mixture, a lower alcohol content generally increases retention and can improve resolution, though it will also increase the run time.

  • Change the Alcohol Modifier: The type of alcohol used as a modifier can have a significant effect on selectivity. If you are using isopropanol, try switching to ethanol or vice-versa.

  • Lower the Column Temperature: Reducing the column temperature can sometimes enhance the enantioselectivity of the chiral stationary phase, leading to better resolution. Try running the experiment at a lower temperature, for example, 15°C or 25°C.

  • Reduce the Flow Rate: A lower flow rate can increase the efficiency of the separation and improve resolution. Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

Q4: My run time is too long. How can I speed up the analysis without sacrificing resolution?

A4: Long analysis times can be addressed by adjusting several parameters.

  • Increase the Flow Rate: This is the most direct way to shorten the run time. However, be aware that this may lead to a decrease in resolution.

  • Increase the Strength of the Mobile Phase: Increasing the percentage of the alcohol modifier (e.g., from 10% to 20% isopropanol in hexane) will decrease retention times.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that often provides faster analysis times than HPLC.

Experimental Protocols

The following protocol is a recommended starting point for the chiral separation of this compound, based on a successful method for the separation of piperazine.[1]

Recommended Starting HPLC Method:

ParameterRecommended Condition
Column Chiralpak® IC (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detection UV at an appropriate wavelength for the analyte

Mobile Phase Preparation:

  • Carefully measure 900 mL of HPLC-grade acetonitrile, 100 mL of HPLC-grade methanol, and 1 mL of diethylamine.

  • Combine the components in a suitable solvent reservoir.

  • Mix thoroughly.

  • Degas the mobile phase using an ultrasonic bath or vacuum filtration through a 0.45 µm filter before use.[1]

Data Presentation: Method Development & Optimization

The following tables provide a structured approach to method development and optimization.

Table 1: Initial Chiral Stationary Phase Screening Strategy

CSP TypeChiral SelectorTypical Mobile Phase Modes
Polysaccharide (Amylose-based) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD)Normal Phase, Polar Organic, Reversed Phase
Polysaccharide (Cellulose-based) Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD)Normal Phase, Polar Organic, Reversed Phase
Polysaccharide (Cellulose-based) Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC)Normal Phase, Polar Organic, Reversed Phase

Table 2: Troubleshooting and Optimization Parameters

IssueParameter to AdjustChangeExpected Outcome
Poor Resolution Mobile Phase CompositionDecrease alcohol %Increased retention and potentially improved resolution
Column TemperatureDecrease temperatureMay increase enantioselectivity
Flow RateDecrease flow rateIncreased efficiency and resolution
Peak Tailing Basic Additive Conc.Increase DEA % (e.g., to 0.2%)Improved peak symmetry
Long Run Time Flow RateIncrease flow rateShorter run time, may decrease resolution
Mobile Phase CompositionIncrease alcohol %Shorter retention times

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving chiral separations.

G cluster_0 Troubleshooting Workflow for Poor Resolution start Initial Method Shows Poor Resolution (Rs < 1.5) opt1 Adjust Mobile Phase Ratio (e.g., decrease alcohol %) start->opt1 opt2 Change Alcohol Modifier (e.g., IPA to EtOH) start->opt2 opt3 Lower Column Temperature start->opt3 opt4 Decrease Flow Rate start->opt4 result Improved Resolution (Rs >= 1.5) opt1->result opt2->result opt3->result opt4->result

Caption: Troubleshooting workflow for improving poor enantiomeric resolution.

G cluster_1 Method Development Strategy start Define Analyte Properties (this compound - Basic) screen Screen Polysaccharide CSPs (e.g., Chiralpak IC, IA, AD) start->screen mobile_phase Select Mobile Phase Mode (Normal Phase or Polar Organic) screen->mobile_phase additive Add Basic Modifier (e.g., 0.1% DEA) mobile_phase->additive optimize Optimize Separation (Adjust Temp, Flow, Ratios) additive->optimize validate Validate Method optimize->validate

Caption: A systematic approach to chiral method development.

References

Addressing peak tailing issues in HPLC analysis of 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 1-(3-Methylphenyl)piperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly peak tailing, encountered during chromatographic analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is the chromatographic peak for my basic compound, this compound, exhibiting significant tailing?

Peak tailing for this compound, a basic compound, is a common issue in reversed-phase HPLC.[1][2] This asymmetry can compromise resolution and lead to inaccurate quantification.[3] The primary causes are typically chemical interactions with the column's stationary phase, but can also include issues with the mobile phase, sample, or HPLC system itself.

Common Causes of Peak Tailing:

  • Secondary Silanol Interactions: The most frequent cause for basic compounds is the interaction between the positively charged analyte and negatively charged, ionized silanol groups on the silica surface of the column.[2][3][4][5][6]

  • Incorrect Mobile Phase pH: A mobile phase pH that is close to the analyte's pKa can lead to the presence of both ionized and unionized forms, causing peak distortion.[4][7][8]

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase.[3][9][10]

  • Column Degradation: Voids in the column packing, contamination from sample matrix, or the chemical breakdown of the stationary phase can create alternative pathways for the analyte, leading to tailing.[3][9][10]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and peak tailing.[4][9]

Q2: What is the specific chemical interaction that causes peak tailing for basic compounds?

The primary cause of peak tailing for basic analytes like this compound is a secondary retention mechanism involving silanol groups on the silica-based stationary phase.[1][2][3] At a typical mobile phase pH (above 3), residual silanol groups (Si-OH) on the silica surface become deprotonated and carry a negative charge (Si-O⁻).[5][11] Since this compound is a basic compound, it becomes protonated in the mobile phase, carrying a positive charge.

This leads to a strong ionic interaction between the positively charged analyte and the negatively charged silanol sites, which is a stronger retention mechanism than the intended hydrophobic interaction.[5][12] This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail" on the backside of the peak.

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Silica Silica Surface Silanol Ionized Silanol Group (Si-O⁻) (Active Site) Analyte Protonated this compound (Analyte⁺) Analyte->Silanol Strong Ionic Interaction (Secondary Retention) Elution Normal Elution Analyte->Elution Desired Hydrophobic Interaction (Primary Retention)

Caption: Analyte-Silanol interaction causing peak tailing.

Q3: How does the mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds.[8][13][14] Its effect is twofold: it alters the ionization state of the analyte and the surface charge of the silica stationary phase.

  • Low pH (pH ≤ 3): At low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[1][2][11] This minimizes the secondary ionic interactions, leading to a significantly improved, more symmetrical peak shape. This is the most common strategy for analyzing basic compounds.

  • Mid-Range pH (pH 4-8): In this range, silanol groups are increasingly ionized (negatively charged), while the basic analyte remains protonated (positively charged).[4] This condition maximizes the undesirable ionic interactions, often resulting in the most severe peak tailing.

  • High pH (pH ≥ 9): At high pH, the basic analyte is deprotonated and becomes neutral. This eliminates the ionic attraction to the negatively charged silanol groups, improving peak shape.[13] However, this approach requires a specialized pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns degrade rapidly above pH 8.[11][13]

pH RangeSilanol State (Si-OH)Analyte StateDominant InteractionExpected Peak Shape
≤ 3 Neutral (Protonated)Positively ChargedHydrophobicSymmetrical
4 - 8 Negative (Ionized)Positively ChargedIonic & HydrophobicSevere Tailing
≥ 9 Negative (Ionized)NeutralHydrophobicSymmetrical (Requires pH-stable column)
Caption: Table 1: Effect of Mobile Phase pH on Peak Asymmetry.
Q4: What is a systematic approach to troubleshooting and eliminating peak tailing?

A logical workflow can help you efficiently identify and resolve the cause of peak tailing. The primary areas to investigate are the mobile phase, the column, and potential sample overload.

start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Action: Adjust pH to 2.5-3.0 using 0.1% Formic Acid or TFA. (See Protocol 1) check_ph->adjust_ph No check_column Are you using a modern, end-capped or base-deactivated column? check_ph->check_column Yes resolved Peak Shape Improved adjust_ph->resolved use_additive Action: Add a silanol blocker like Triethylamine (25 mM). (See Protocol 2) check_column->use_additive Yes, but tailing persists change_column Action: Switch to a high-purity, end-capped column. check_column->change_column No check_overload Is peak shape concentration-dependent? check_column->check_overload Yes use_additive->resolved change_column->resolved dilute_sample Action: Dilute sample 10-fold or reduce injection volume. check_overload->dilute_sample Yes check_system Action: Check for extra-column volume, leaks, and column voids. Consider guard column. check_overload->check_system No dilute_sample->resolved check_system->resolved

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: Which type of HPLC column is recommended to prevent peak tailing with this compound?

Column choice is critical for obtaining good peak shapes with basic analytes. Modern columns are designed to minimize the surface silanol activity that causes tailing.

Column TypeDescriptionSuitability for Basic Analytes
Type A Silica (Older) Traditional silica with high metal content and many acidic silanol groups.Poor: Prone to severe peak tailing.
Type B Silica (Modern) High-purity, low-metal silica with fewer accessible silanol groups.[1]Good: Significantly reduces tailing compared to Type A.
End-Capped Residual silanol groups are chemically bonded (e.g., with trimethylsilane) to make them inert.[2][4][12]Excellent: The industry standard for minimizing secondary interactions.
Polar-Embedded The C18 chain has a polar group (e.g., amide, carbamate) embedded near the silica surface, which shields the silanols.[4]Excellent: Provides good peak shape for bases, often without mobile phase additives.
Hybrid Silica A silica-polymer hybrid material that is more resistant to high pH and has lower silanol activity.[1]Excellent: Offers good peak shape and the flexibility to work at high pH.
Caption: Table 2: Comparison of Column Chemistries for Basic Analyte Analysis.
Q6: Could injecting too much sample be the cause of my peak tailing?

Yes, column overload is a common cause of peak distortion.[10]

  • Mass Overload: This occurs when the mass of the analyte injected onto the column saturates the active sites of the stationary phase. This leads to a right-skewed (tailing) peak.[3] To check for this, dilute your sample (e.g., by a factor of 5 or 10) and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.

  • Volume Overload: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause band broadening and distorted peaks.[10] Always try to dissolve your sample in the mobile phase or a weaker solvent. To check for this, reduce the injection volume.

Q7: My peak shape seems to get better after I perform several injections on a new column. What is happening?

This phenomenon is known as "conditioning".[5] When a column is new, all of its active silanol sites are available for interaction. The basic analyte from the first few injections can adsorb irreversibly to these high-energy sites.[5] As more injections are made, these sites become saturated and are effectively "masked" from the analyte in subsequent injections. This reduces the secondary interactions and leads to improved peak shape. To accelerate this, you can perform several "priming" injections of a high-concentration standard before running your analytical samples.[5]

Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment to Reduce Peak Tailing

Objective: To suppress silanol ionization by lowering the mobile phase pH, thereby improving the peak shape of this compound.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Formic acid (or Trifluoroacetic acid, TFA)

  • Your existing mobile phase components

  • Calibrated pH meter

Methodology:

  • Prepare the aqueous portion of your mobile phase. For example, if your mobile phase is 60:40 Acetonitrile:Water, prepare the required volume of water.

  • Using a micropipette, add formic acid to the aqueous portion to achieve a final concentration of 0.1% (v/v). For 1 liter of aqueous phase, add 1.0 mL of formic acid.

  • Mix the aqueous phase thoroughly. If using a buffer, ensure the pH is adjusted to your target value (e.g., 2.7) at this stage.

  • Combine the pH-adjusted aqueous phase with the organic modifier (Acetonitrile) in the desired ratio.

  • Degas the final mobile phase using sonication or vacuum filtration.

  • Equilibrate your HPLC column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

Expected Outcome: A significant reduction in peak tailing, with the asymmetry factor approaching 1.0. You may also observe a change in retention time, which can be adjusted by fine-tuning the organic-to-aqueous ratio.[2]

Protocol 2: Using Triethylamine (TEA) as a Competitive Silanol Blocker

Objective: To mask active silanol sites using a competitive base (TEA), preventing them from interacting with the analyte. This is often used when pH adjustment alone is insufficient or undesirable.

Materials:

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Triethylamine (TEA)

  • Your existing mobile phase components

Methodology:

  • Prepare the aqueous portion of your mobile phase.

  • Add Triethylamine to the aqueous phase to achieve a final concentration of approximately 25 mM. Note: TEA is a strong base and will raise the pH. You may need to re-adjust the pH back to your desired setpoint using an acid like phosphoric acid or formic acid.

  • Mix the aqueous phase thoroughly and confirm the final pH.

  • Combine the aqueous phase containing TEA with the organic modifier.

  • Degas the final mobile phase.

  • Equilibrate the column extensively, as TEA can take time to fully interact with the stationary phase.

Expected Outcome: Improved peak symmetry. This method works by having the TEA preferentially interact with the silanol sites, effectively shielding them from your analyte.[1][15] This approach is particularly useful on older columns with higher silanol activity.

References

Preventing degradation of 1-(3-Methylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(3-Methylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experimental samples.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Solution has turned yellow/brown. Oxidative Degradation: The piperazine moiety is susceptible to oxidation, especially when exposed to air (oxygen), light, or trace metal contaminants. This can lead to the formation of colored byproducts.1. Use deoxygenated solvents for solution preparation (see Protocol 2). 2. Store solutions under an inert atmosphere (e.g., argon or nitrogen). 3. Protect solutions from light by using amber vials or wrapping containers in aluminum foil. 4. Consider adding a suitable antioxidant (e.g., BHT, Vitamin E) at a low concentration, ensuring it does not interfere with your experiment.
Precipitate has formed in the solution upon storage. 1. Supersaturation: The initial concentration may have been too high for the solvent, especially at lower storage temperatures. 2. Degradation: Some degradation products may be less soluble than the parent compound.1. Gently warm the solution to see if the precipitate redissolves. If it does, consider using a slightly lower concentration for long-term storage. 2. If warming does not resolve the issue, the precipitate is likely a degradant. The solution should be discarded and a fresh one prepared using preventative measures.
Loss of compound activity or inconsistent results in assays. Chemical Degradation: The compound has likely degraded over time due to oxidation, hydrolysis, or photolysis, reducing the effective concentration of the active molecule.1. Verify the concentration and purity of your solution using an analytical technique like HPLC (see Protocol 1). 2. Prepare fresh solutions for critical experiments. 3. Implement stricter storage and handling procedures as outlined in the FAQs below.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS). Formation of Degradation Products: Exposure to harsh conditions (e.g., strong acids/bases, high heat, light, oxygen) has caused the parent compound to break down into new chemical entities.1. Identify the potential degradation pathway based on the experimental conditions. Common degradants of arylpiperazines include N-oxides and products of N-dealkylation.[1][2] 2. Use a stability-indicating analytical method to separate and identify the parent compound from its degradants.[1][3] 3. Review your experimental and storage protocols to eliminate sources of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

A1: The most common cause of degradation for arylpiperazines in solution is oxidation. The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light (photolysis), and elevated temperatures. This can lead to the formation of N-oxides and other degradation products, often causing a visible color change in the solution.[1]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: For optimal stability, stock solutions should be stored under the following conditions:

  • Solvent: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices.

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C, to slow down the rate of chemical degradation.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the container.

  • Light: Always store solutions in amber glass vials or protect them from light to prevent photodegradation.

Q3: How long can I store my solution?

A3: The stability of the solution depends heavily on the solvent, concentration, and storage conditions. As a best practice, it is recommended to prepare fresh dilutions from a concentrated stock for daily use. A formal stability study (see Protocol 1) is the best way to determine the acceptable storage duration for your specific conditions. For arylpiperazine derivatives, N-dealkylation and oxidation are known metabolic and degradation pathways.[4]

Q4: Can I use an antioxidant to prevent degradation?

A4: Yes, adding an antioxidant can be an effective strategy, particularly to prevent oxidation. Common choices include butylated hydroxytoluene (BHT) or Vitamin E at low concentrations (e.g., 0.01-0.1%). However, you must first verify that the chosen antioxidant does not interfere with your specific experimental assay.

Q5: My protocol requires pH adjustment. How does pH affect stability?

A5: Arylpiperazines can be susceptible to degradation under strongly acidic or basic conditions. It is crucial to perform forced degradation studies to understand the stability of your compound at the pH required for your experiment.[1] If the compound shows instability, minimize the time the solution is held at that pH before use.

Data Presentation

Table 1: Summary of Forced Degradation Results for Aripiprazole [1]

Stress ConditionReagent/DetailsResult
Acid Hydrolysis 0.1 M HCl, 80°C, 24hStable
Base Hydrolysis 0.1 M NaOH, 80°C, 24hStable
Neutral Hydrolysis Water, 80°C, 24hStable
Oxidative Degradation 3% H₂O₂, Room Temp, 24hDegradation Observed (N-oxide formed)
Thermal Degradation 80°C, 24hStable
Photolytic Degradation UV light (254 nm), 24hStable

This data is for Aripiprazole and should be used as a general guide. Stability of this compound under these conditions should be confirmed experimentally.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Analysis

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity and degradation of this compound in solution.

1. Objective: To quantify the concentration of this compound and separate it from any potential degradation products.

2. Materials & Equipment:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Phosphate or acetate buffer (e.g., 20 mM)

  • High-purity water

  • This compound reference standard

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Phosphate buffer (pH adjusted to a suitable value, e.g., 3.0 or 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: Start with a lower percentage of Mobile Phase B (e.g., 30%) and increase linearly to a higher percentage (e.g., 90%) over 15-20 minutes to elute both the parent compound and any potential degradants.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Scan for optimal wavelength using a PDA detector, or use a common wavelength such as 239 nm or 254 nm.[5][6]

  • Injection Volume: 10 µL

4. Procedure for Stability Testing: a. Prepare Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or DMSO) to make a concentrated stock solution. b. Create Stability Samples: Dilute the stock solution to the desired final concentration in the solvent(s) you wish to test. c. Store Samples: Store the samples under various conditions (e.g., -20°C, 4°C, room temperature, exposed to light). d. Analyze Samples Over Time: At specified time points (e.g., 0, 24h, 48h, 1 week, 1 month), withdraw an aliquot from each sample. e. Inject and Analyze: Inject the samples into the HPLC system. A freshly prepared standard solution should be run with each analysis set for comparison. f. Data Analysis: Compare the peak area of the parent compound in the stored samples to the peak area in the freshly prepared standard. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, which correspond to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak.[7]

Protocol 2: Solvent Deoxygenation via Inert Gas Bubbling

This protocol describes a common and effective method to remove dissolved oxygen from solvents, which is a primary contributor to oxidative degradation.[8]

1. Objective: To prepare a deoxygenated solvent for use with sensitive compounds.

2. Materials & Equipment:

  • Solvent to be deoxygenated

  • Inert gas cylinder (Argon or Nitrogen) with a regulator

  • Schlenk flask or a similar flask with a sidearm

  • Long needle or glass pipette

  • Septum or stopper for the flask

3. Procedure: a. Pour the desired volume of solvent into the Schlenk flask. b. Seal the flask with a septum. c. Insert a long needle connected to the inert gas line, ensuring the tip is submerged well below the solvent surface. d. Insert a second, shorter "vent" needle that does not touch the solvent. This allows the displaced gas and oxygen to exit the flask. e. Begin bubbling the inert gas gently through the solvent. A slow, steady stream of bubbles is sufficient. Vigorous bubbling can cause solvent evaporation. f. Continue bubbling for 20-30 minutes for effective deoxygenation. g. Once complete, remove the vent needle first, and then slowly remove the gas inlet needle while maintaining a positive pressure of inert gas to prevent air from re-entering the flask. h. The deoxygenated solvent is now ready for use. For best results, use it immediately or store it under a positive pressure of inert gas.

Visualizations

Degradation_Pathways cluster_compound This compound Solution cluster_stressors Stress Factors cluster_products Degradation Products Compound This compound N_Oxide N-Oxide Derivatives Compound->N_Oxide Oxidation Photodegradants Photolytic Products Compound->Photodegradants Photolysis Thermal_Degradants Thermal Products Compound->Thermal_Degradants Thermolysis Oxygen Oxygen (Air) Light UV/Visible Light Heat High Temperature

Caption: General degradation pathways for this compound.

Stability_Testing_Workflow start Prepare Stock Solution (Compound in suitable solvent) stress Dilute into test solvents and store under various conditions (Temp, Light, etc.) start->stress timepoint Sample at defined time points (T=0, T=24h, T=1wk...) stress->timepoint hplc Analyze by Stability-Indicating HPLC Method timepoint->hplc data Quantify parent peak area and detect new peaks hplc->data compare Compare to T=0 and freshly prepared standard data->compare report Determine degradation % and solution shelf-life compare->report

Caption: Experimental workflow for a solution stability study.

Troubleshooting_Tree problem Problem Observed: Solution Discolored or Assay Results Inconsistent cause_check Is the solution exposed to air, light, or high temps? problem->cause_check cause_identified Likely Cause: Oxidative/ Photolytic Degradation cause_check->cause_identified Yes other_causes Consider other causes: - Solvent impurity? - pH instability? - Microbial contamination? cause_check->other_causes No yes_path Yes no_path No solution1 Solution: 1. Prepare fresh solution. 2. Use deoxygenated solvent. 3. Store under inert gas. 4. Protect from light (amber vial). cause_identified->solution1 solution2 Solution: - Use higher purity solvent. - Buffer the solution if necessary. - Filter-sterilize the solution. other_causes->solution2

Caption: Troubleshooting decision tree for solution stability issues.

References

Technical Support Center: Optimizing GC-MS for Trace Level Detection of 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace level detection of 1-(3-Methylphenyl)piperazine (m-MPP).

Frequently Asked Questions (FAQs)

Q1: What are the initial GC-MS parameters I should start with for the analysis of this compound?

A1: For initial method development, a good starting point can be derived from methods used for similar arylpiperazine compounds. We recommend the following parameters, which can be further optimized based on your specific instrumentation and analytical standards.

Table 1: Recommended Initial GC-MS Parameters for m-MPP Analysis

ParameterRecommended Setting
GC System
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature260-280 °C
Injection ModeSplitless (for trace level detection)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1 mL/min
Oven ProgramInitial temperature 100-120 °C, hold for 1 min, ramp at 10-15 °C/min to 280-300 °C, hold for 2-5 min
MS System
Ion Source Temp.230 °C
Transfer Line Temp.280 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (for initial identification) and Selected Ion Monitoring (SIM) (for trace quantification)
Scan Rangem/z 50-400
Solvent Delay3-5 minutes

Q2: What are the expected mass fragments for this compound in EI-MS?

Table 2: Predicted Key Mass Fragments for this compound (m-MPP)

m/zPredicted Fragment IonNotes
176[M]+ (Molecular Ion)C11H16N2+
161[M-CH3]+Loss of a methyl group
133[M-C3H7N]+Cleavage of the piperazine ring
91[C7H7]+Tropylium ion from the tolyl group
56[C3H6N]+Fragment from the piperazine ring

For trace level detection using SIM mode, it is recommended to monitor the molecular ion (m/z 176) and at least two other characteristic fragment ions for confirmation.

Q3: Is derivatization necessary for the analysis of m-MPP?

A3: Derivatization is highly recommended for improving the chromatographic behavior of piperazine compounds like m-MPP.[1] Piperazines contain secondary amine groups which can lead to peak tailing due to interactions with active sites in the GC system. Derivatization with agents like trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can significantly improve peak shape, resolution, and overall sensitivity.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing) for m-MPP

Peak tailing is a common issue when analyzing basic compounds like arylpiperazines.

Table 3: Troubleshooting Peak Tailing

Potential CauseRecommended Solution
Active Sites in the Inlet or Column - Perform inlet maintenance: replace the liner (use a deactivated liner), septum, and O-rings.[3][4] - Trim the first 10-20 cm of the analytical column to remove accumulated non-volatile residues.[5] - Use a highly inert column, such as those specifically designed for MS applications.
Column Contamination - Bake out the column at a temperature close to its upper limit (do not exceed). - If contamination is severe, consider replacing the column.
Improper Column Installation - Ensure the column is cut squarely and installed at the correct depth in both the inlet and the transfer line according to the manufacturer's instructions.[3][5]
Inappropriate Solvent - Ensure the sample solvent is compatible with the stationary phase. A mismatch in polarity can cause poor peak shape.[3]
No Derivatization - Derivatize the sample to block the active amine sites. This is often the most effective solution for eliminating peak tailing with piperazine compounds.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may need optimization for your specific sample matrix.

  • To 1 mL of sample (e.g., plasma, urine), add a suitable internal standard.

  • Add 1 mL of 1 M sodium hydroxide to basify the sample.

  • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Cap the vial and heat at 70 °C for 20 minutes.

  • Cool to room temperature.

  • Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the derivatized residue in 100 µL of ethyl acetate for GC-MS analysis.

Performance Data (Example for a Structurally Similar Compound)

The following table presents typical performance data for the trace level analysis of a similar arylpiperazine, 1-(3-trifluoromethylphenyl)piperazine (TFMPP), which can serve as a benchmark for your method development for m-MPP.

Table 4: Example Quantitative Performance for TFMPP in Plasma[2][6]

ParameterValue
Limit of Detection (LOD)0.004 µg/mL
Limit of Quantification (LOQ)0.016 µg/mL
Linearity Range0.016 - 10 µg/mL
Recovery79 - 96%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%

Visualizations

GCMS_Workflow Figure 1. GC-MS Method Development Workflow for m-MPP cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) LLE Liquid-Liquid Extraction Sample->LLE Derivatization Derivatization (e.g., with TFAA) LLE->Derivatization GC_Injection GC Injection (Splitless Mode) Derivatization->GC_Injection Separation Chromatographic Separation (DB-5ms column) GC_Injection->Separation Detection MS Detection (Scan & SIM Modes) Separation->Detection Qualitative Qualitative Analysis (Full Scan Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (SIM Mode) Detection->Quantitative

Caption: Figure 1. GC-MS Method Development Workflow for m-MPP

Troubleshooting_PeakTailing Figure 2. Troubleshooting Logic for Peak Tailing Start Peak Tailing Observed Check_Deriv Is the sample derivatized? Start->Check_Deriv Derivatize Derivatize the sample Check_Deriv->Derivatize No Check_Inlet Perform Inlet Maintenance (Liner, Septum, O-ring) Check_Deriv->Check_Inlet Yes Resolved Problem Resolved Derivatize->Resolved Trim_Column Trim 10-20 cm from the column inlet Check_Inlet->Trim_Column Check_Install Verify correct column installation Trim_Column->Check_Install Replace_Column Consider using a new, highly inert column Check_Install->Replace_Column Replace_Column->Resolved

Caption: Figure 2. Troubleshooting Logic for Peak Tailing

References

Resolving matrix effects in LC-MS/MS analysis of 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve matrix effects encountered during the LC-MS/MS analysis of 1-(3-Methylphenyl)piperazine (m-MPP).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, m-MPP. These components can include proteins, lipids, salts, and other endogenous compounds from the biological sample.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of m-MPP in the mass spectrometer's ion source. This interference can lead to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][2] This phenomenon is a major concern because it can significantly compromise the accuracy, precision, and sensitivity of quantitative results, potentially leading to erroneous data in pharmacokinetic, toxicokinetic, or other drug development studies.[1][3]

Q2: What are the common signs that matrix effects may be impacting my m-MPP assay?

A2: Common indicators of matrix effects include poor reproducibility between sample replicates, inaccurate quantification (especially for quality control samples), non-linear calibration curves, and a general decrease in assay sensitivity.[4] You might also observe significant variability in results when analyzing samples from different individuals or different lots of biological matrix.[5]

Q3: How can I definitively identify and quantify matrix effects in my analysis?

A3: The most widely accepted method for quantifying matrix effects is the post-extraction addition (or post-extraction spike) method.[3][6] This technique quantitatively assesses the impact of the matrix by comparing the response of m-MPP in a pure solvent to its response in an extracted blank matrix that has been spiked with the analyte after the extraction process.[3][7] Another method, post-column infusion , can be used qualitatively to identify the specific regions in the chromatogram where ion suppression or enhancement occurs.[7][8]

Q4: What are the primary strategies to mitigate or eliminate matrix effects?

A4: There are several strategies that can be employed, often in combination:

  • Improved Sample Preparation: This is often the most effective approach.[1][6] Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more efficient at removing interfering matrix components like phospholipids compared to simpler methods like protein precipitation.[1][9]

  • Chromatographic Separation: Optimizing the HPLC or UHPLC method to better separate m-MPP from co-eluting matrix components is a crucial step.[1] This can involve adjusting the mobile phase gradient, changing the pH, or using a different type of analytical column.[1]

  • Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[8][10] However, this is only feasible if the resulting concentration of m-MPP remains above the lower limit of quantification of the assay.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[10][11] A SIL-IS of m-MPP (e.g., m-MPP-d8) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11][12] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability caused by matrix effects is effectively normalized.[12]

Troubleshooting Guide

Observed Problem Possible Cause Recommended Action(s)
Poor Reproducibility (High %CV) Inconsistent matrix effects across different samples.1. Quantify Matrix Effect: Perform a post-extraction addition experiment with multiple lots of matrix to assess variability.[3] 2. Incorporate a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the best way to correct for sample-to-sample variation.[11][12] 3. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like SPE or LLE to remove more interferences.[1][6]
Low Analyte Recovery / Sensitivity Significant ion suppression.1. Identify Suppression Zone: Use the post-column infusion technique to see where suppression occurs in the chromatogram.[7] 2. Optimize Chromatography: Adjust the gradient to move the m-MPP peak away from the suppression zone.[1] 3. Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[3][13]
Non-Linear Calibration Curve Matrix effects are concentration-dependent; internal standard is not tracking the analyte.1. Evaluate Internal Standard: If using an analog (non-isotope labeled) internal standard, ensure it co-elutes with m-MPP. Deuterium isotope effects can sometimes cause slight retention time shifts even with a SIL-IS.[11] 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same blank biological matrix as the samples to mimic the matrix effect.[7] 3. Apply Weighted Regression: Use a 1/x or 1/x² weighted linear regression for the calibration curve.[4]
Inaccurate QC Sample Results Difference in matrix effects between the pooled matrix used for QCs and individual sample matrices.1. Must Use a SIL-IS: This is a classic example of where a SIL-IS is essential to correct for inter-individual matrix variability, which can be significant in clinical samples.[5] 2. Evaluate Multiple Matrix Lots: During validation, test QC samples prepared in at least six different sources of blank matrix to ensure robustness.[3]

Experimental Protocol: Quantifying Matrix Effects via Post-Extraction Addition

This protocol describes how to quantitatively assess the degree of ion suppression or enhancement for this compound using the post-extraction addition method.

Objective: To calculate the Matrix Factor (MF) for m-MPP. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

Materials:

  • This compound (m-MPP) analytical standard

  • Blank biological matrix (e.g., human plasma, rat urine) free of m-MPP

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)

  • All necessary reagents for your established sample extraction procedure (e.g., protein precipitation solvent, SPE cartridges, LLE solvents)

Procedure:

  • Prepare Three Sets of Samples (at a minimum of two concentration levels, e.g., Low QC and High QC).

    • Set A: Analyte in Neat Solution

      • Prepare a solution of m-MPP in the final mobile phase reconstitution solvent at the desired concentration (e.g., 50 ng/mL). This solution represents 100% response with no matrix effect.

    • Set B: Analyte Spiked in Post-Extraction Matrix

      • Take a volume of blank biological matrix and perform your complete extraction procedure (e.g., protein precipitation, SPE, or LLE).

      • Evaporate the final extract to dryness if required by your method.

      • Reconstitute the dried extract with the same m-MPP solution prepared for Set A. This sample contains the analyte and the extracted matrix components.

    • Set C: Pre-Extraction Spiked Matrix (for Recovery Calculation)

      • Spike the blank biological matrix with m-MPP at the target concentration.

      • Perform your complete extraction procedure on this spiked matrix sample. This set is used to determine extraction recovery but is also useful for overall process efficiency assessment.

  • LC-MS/MS Analysis:

    • Analyze multiple replicates (n=3 to 6) of the samples from Set A and Set B using your established LC-MS/MS method.

  • Data Analysis and Calculation:

    • Calculate the mean peak area for m-MPP from the replicates in Set A (Mean Peak AreaNeat).

    • Calculate the mean peak area for m-MPP from the replicates in Set B (Mean Peak AreaPost-Extraction Spike).

    • Calculate the Matrix Factor (MF) using the following formula:

      • Matrix Factor (MF) = (Mean Peak AreaPost-Extraction Spike) / (Mean Peak AreaNeat)

Interpretation of Results:

Matrix Factor (MF) Value Interpretation Recommended Action Threshold
MF = 1.0No matrix effectNone
MF < 1.0Ion SuppressionAction typically required if MF < 0.8 (i.e., >20% suppression)
MF > 1.0Ion EnhancementAction typically required if MF > 1.2 (i.e., >20% enhancement)

Visual Guides

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// Edges start -> check_system; check_system -> system_ok; system_ok -> investigate_me [label="Yes"]; system_ok -> end_fail [label="No"]; investigate_me -> quantify_me; quantify_me -> me_significant; me_significant -> mitigate [label="Yes"]; me_significant -> end_ok [label="No"]; mitigate -> strategy_sil; mitigate -> strategy_cleanup; mitigate -> strategy_chrom; strategy_sil -> end_ok; strategy_cleanup -> end_ok; strategy_chrom -> end_ok; } end_dot Caption: A logical workflow for identifying, quantifying, and resolving matrix effects.

IonSuppression droplet droplet analyte_ion analyte_ion droplet->analyte_ion Successful Ionization suppressed_ion suppressed_ion droplet->suppressed_ion Suppressed Ionization detector detector analyte_ion->detector High Signal suppressed_ion->detector Low Signal

References

Validation & Comparative

Comparative Pharmacological Analysis: 1-(3-Methylphenyl)piperazine and m-Chlorophenylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the pharmacological effects of 1-(3-Methylphenyl)piperazine and meta-Chlorophenylpiperazine (mCPP) is currently hindered by a significant lack of publicly available research data for this compound. While extensive information exists detailing the pharmacodynamics and pharmacokinetics of mCPP, a thorough review of scientific literature did not yield specific receptor binding affinities, in vitro functional assay results, or in vivo behavioral data for this compound. This compound is primarily documented as a chemical intermediate in the synthesis of other pharmaceutical agents, notably antipsychotic drugs.

In contrast, m-Chlorophenylpiperazine is a well-characterized psychoactive substance with a complex pharmacological profile, acting primarily on the serotonergic system. It serves as a non-selective serotonin receptor agonist and a serotonin releasing agent.

m-Chlorophenylpiperazine (mCPP): A Detailed Pharmacological Profile

m-Chlorophenylpiperazine (mCPP) is a psychoactive compound belonging to the phenylpiperazine class of drugs. It has been utilized as a research tool to investigate the function of the serotonin system and has also been identified as a metabolite of several antidepressant medications, including trazodone and nefazodone.

Receptor Binding Affinity of mCPP

Experimental data from radioligand binding assays have elucidated the affinity of mCPP for a variety of neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) of mCPP at several key human serotonin (5-HT) receptors. Lower Ki values indicate a higher binding affinity.

Receptor SubtypeKi (nM)
5-HT1A130
5-HT1B160
5-HT1D51
5-HT2A32.1
5-HT2B28.8
5-HT2C3.4
5-HT331
Serotonin Transporter (SERT)230

Experimental Protocol: Receptor Binding Assays

  • Objective: To determine the affinity of a compound for specific receptor subtypes.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the target receptor are prepared from either cultured cell lines or brain tissue.

    • Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) at a known concentration.

    • Competitive Binding: Increasing concentrations of the unlabeled test compound (in this case, mCPP) are added to the incubation mixture. The test compound competes with the radioligand for binding to the receptor.

    • Separation and Scintillation Counting: The bound and free radioligand are separated, typically by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

    • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vitro Functional Activity of mCPP

Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to that of an agonist) at a specific receptor. Studies have shown that mCPP acts as a partial agonist at human 5-HT2A and 5-HT2C receptors and as an antagonist at the human 5-HT2B receptor.[1]

Experimental Protocol: In Vitro Functional Assays (e.g., Calcium Flux Assay)

  • Objective: To measure the functional response of a cell upon receptor activation.

  • Methodology:

    • Cell Culture: Cells engineered to express the target receptor and a calcium-sensitive fluorescent dye are cultured.

    • Compound Application: The test compound is added to the cells.

    • Signal Detection: If the compound is an agonist, it will activate the receptor, leading to a signaling cascade that results in an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity.

    • Data Analysis: The magnitude of the fluorescent signal is proportional to the degree of receptor activation. Dose-response curves are generated to determine the potency (EC50) and efficacy of the compound.

In Vivo Behavioral Effects of mCPP

In both animal models and human studies, mCPP has been shown to produce a range of behavioral effects, many of which are attributed to its action at 5-HT2C receptors. These effects include:

  • Anxiogenic effects: mCPP can induce anxiety-like behaviors in rodents and has been reported to cause anxiety and panic attacks in humans.[2]

  • Anorectic effects: It potently suppresses appetite and food intake.

  • Hypolocomotion: mCPP generally decreases locomotor activity.

  • Head-twitch response: In rodents, mCPP can induce a head-twitch response, which is often used as a behavioral proxy for hallucinogenic potential.

  • Hormonal changes: mCPP can stimulate the release of several hormones, including prolactin and cortisol.[3]

Experimental Protocol: Rodent Behavioral Assays (e.g., Elevated Plus Maze)

  • Objective: To assess the anxiogenic or anxiolytic effects of a compound in rodents.

  • Methodology:

    • Apparatus: The elevated plus maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

    • Procedure: Rodents are administered the test compound or a vehicle control. After a set period, the animal is placed in the center of the maze and allowed to explore for a specified time.

    • Data Collection: The time spent in and the number of entries into the open and closed arms are recorded.

    • Interpretation: Anxiogenic compounds typically decrease the time spent and the number of entries into the open arms, as rodents have a natural aversion to open, elevated spaces.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 mCPP Action at 5-HT2C Receptor mCPP mCPP Receptor 5-HT2C Receptor mCPP->Receptor Agonist Binding Gq Gq Protein Receptor->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG Hydrolysis Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Anxiety, Anorexia) Ca->Response PKC->Response

Caption: Signaling pathway of mCPP at the 5-HT2C receptor.

G cluster_1 Receptor Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 → Ki) D->E

Caption: Experimental workflow for a receptor binding assay.

Conclusion

While a direct and detailed pharmacological comparison between this compound and mCPP is not feasible due to the absence of published data for the former, the extensive research on mCPP provides a solid foundation for understanding the effects of phenylpiperazine derivatives. The pharmacological profile of mCPP is characterized by its broad interaction with serotonin receptors, leading to a complex array of behavioral and physiological effects. Future research dedicated to characterizing the pharmacological properties of this compound is necessary to enable a comprehensive comparative analysis and to fully understand its potential therapeutic or toxicological implications. Researchers in drug development are encouraged to conduct and publish such fundamental studies to fill this knowledge gap.

References

Comparative Analysis of Receptor Binding Affinities of Arylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for the development of centrally acting agents targeting a range of neurotransmitter receptors. The versatility of this chemical moiety allows for fine-tuning of receptor affinity and selectivity, leading to a diverse pharmacological landscape. This guide provides a comparative analysis of the receptor binding affinities of selected arylpiperazine derivatives, supported by experimental data and detailed methodologies, to aid in drug discovery and development efforts.

Receptor Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of representative arylpiperazine derivatives for key serotonin (5-HT) and dopamine (D) receptors. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)Reference
Aripiprazole---0.74 (D2L)[1]
Compound 9b 23.939.445.0>1000[2][3]
Compound 12a 41.531542.5300[2][3]
Compound 8c ----[4]
Compound 20b ----[4]
Compound 29 ----[4]

Data for compounds 8c, 20b, and 29 are mentioned as having affinity for 5-HT7, 5-HT1A, 5-HT2A, and D2 receptors, but specific Ki values were not provided in the snippets.

Experimental Protocols

The binding affinity data presented in this guide were primarily determined using competitive radioligand binding assays.[5][6] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[5][6]

General Radioligand Displacement Assay Protocol

The fundamental principle of this assay involves the competition between a radiolabeled ligand (a molecule with a radioactive isotope attached) and an unlabeled test compound (the arylpiperazine derivative) for binding to a specific receptor. The general workflow is as follows:

  • Receptor Preparation: Membranes from cells stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, D2) are prepared.[2] This is typically achieved by homogenizing the cells and isolating the membrane fraction through centrifugation.[7]

  • Incubation: The prepared receptor membranes are incubated in a buffered solution with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.[2][5][6] For instance, [3H]spiperone is commonly used for D2 and D3 receptors, while [3H]SCH23390 is used for D1 and D5 receptors.[2]

  • Separation of Bound and Free Radioligand: After incubation, the mixture is rapidly filtered through a glass fiber filter.[7] The receptor-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.[7]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]

Radioligand_Displacement_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Membranes Incubation Incubation (Competition for Binding) Receptor->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (Arylpiperazine) TestCompound->Incubation Filtration Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantification) Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1: General workflow of a radioligand displacement assay.

Signaling Pathways

Arylpiperazines primarily exert their effects by modulating the activity of G protein-coupled receptors (GPCRs), such as serotonin and dopamine receptors. The binding of an arylpiperazine to a GPCR can either activate (agonism) or block (antagonism) the receptor's downstream signaling cascade.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arylpiperazine Arylpiperazine (Ligand) GPCR GPCR (e.g., 5-HT, Dopamine Receptor) Arylpiperazine->GPCR Binding G_Protein G Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2: Simplified G protein-coupled receptor (GPCR) signaling pathway.

The interaction between the arylpiperazine and the receptor initiates a conformational change in the receptor, leading to the activation of an intracellular G protein. The activated G protein then modulates the activity of an effector enzyme, which in turn generates second messengers. These second messengers propagate the signal within the cell, ultimately leading to a physiological response.

Structure-Activity Relationships

The binding affinity of arylpiperazines is significantly influenced by the nature of the substituents on both the aryl ring and the piperazine nitrogen. For instance, modifications to the terminal fragment of long-chain arylpiperazines can have a pronounced impact on affinity for the D2 receptor.[2] Similarly, the nature of the biphenyl-like system linked to the piperazine ring has a high influence on the affinity for 5-HT2A receptors.[2] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel ligands with desired receptor binding profiles.

SAR_Logic cluster_structure Chemical Structure cluster_properties Molecular Properties Aryl_Substituents Aryl Ring Substituents Binding_Affinity Receptor Binding Affinity (Ki) Aryl_Substituents->Binding_Affinity Piperazine_Substituents Piperazine N-Substituent Piperazine_Substituents->Binding_Affinity Functional_Activity Functional Activity (Agonism/Antagonism) Binding_Affinity->Functional_Activity

Figure 3: Relationship between chemical structure and biological activity.

This guide provides a foundational understanding of the comparative receptor binding affinities of arylpiperazines. For more in-depth information, researchers are encouraged to consult the primary literature cited.

References

Validating Analytical Methods for 1-(3-Methylphenyl)piperazine: A Comparative Guide to ICH-Compliant Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of analytical methodologies for the validation of 1-(3-Methylphenyl)piperazine analysis, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document offers detailed experimental protocols, data presentation in structured tables, and visualizations to facilitate a clear understanding of the validation process.

Understanding Analytical Method Validation According to ICH Q2(R1)

The objective of analytical method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guideline outlines the validation characteristics required for various analytical procedures.[1][2] These typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and range.[3][4]

A key aspect of the validation process is to establish that the analytical procedure is specific for the analyte of interest and can accurately and precisely quantify it in the presence of other components, such as impurities or degradation products.

cluster_0 ICH Q2(R1) Analytical Method Validation Workflow start Define Analytical Method's Intended Use specificity Specificity (Selectivity) start->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantitation (LOQ) lod->loq range Range loq->range robustness Robustness range->robustness end Validated Method robustness->end

Caption: Workflow for analytical method validation according to ICH Q2(R1) guidelines.

Comparison of Analytical Methods for this compound Analysis

The selection of an appropriate analytical method is crucial for successful validation. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques. The choice between these methods depends on the physicochemical properties of the analyte, the nature of the sample matrix, and the specific requirements of the analysis.

cluster_1 Comparison of Analytical Techniques for this compound compound This compound hplc HPLC-UV/DAD compound->hplc Good for non-volatile & thermally labile compounds gc GC-FID/MS compound->gc Suitable for volatile & thermally stable compounds hplc_adv Advantages: - High versatility - Wide range of detectors - Non-destructive hplc->hplc_adv gc_adv Advantages: - High resolution - High sensitivity (especially with MS) - Fast analysis times gc->gc_adv

Caption: Conceptual comparison of HPLC and GC for the analysis of this compound.

Data Presentation: A Comparative Summary of Validation Parameters

The following tables summarize the typical performance characteristics of hypothetical HPLC-UV and GC-FID methods for the analysis of this compound, based on data for similar piperazine derivatives.[5][6][7][8]

Table 1: Linearity

ParameterMethod A (HPLC-UV)Method B (GC-FID)ICH Guideline
Correlation Coefficient (r²) > 0.999> 0.998≥ 0.99
Range 10 - 150 µg/mL5 - 100 µg/mLTo be defined by the applicant
Y-intercept Close to zeroClose to zeroShould not be significantly different from zero

Table 2: Accuracy

ParameterMethod A (HPLC-UV)Method B (GC-FID)ICH Guideline
Recovery (%) 98.0 - 102.0%97.5 - 103.0%Typically 98-102% for drug substance
RSD of Recovery (%) < 2.0%< 2.5%To be defined by the applicant

Table 3: Precision

ParameterMethod A (HPLC-UV)Method B (GC-FID)ICH Guideline
Repeatability (RSD, %) < 1.0%< 1.5%Typically ≤ 2%
Intermediate Precision (RSD, %) < 2.0%< 2.5%Typically ≤ 2%

Table 4: Detection and Quantitation Limits

ParameterMethod A (HPLC-UV)Method B (GC-FID)ICH Guideline
LOD 0.5 µg/mL0.2 µg/mLSignal-to-Noise ratio of 3:1
LOQ 1.5 µg/mL0.6 µg/mLSignal-to-Noise ratio of 10:1

Experimental Protocols

Detailed methodologies for key validation experiments are provided below. These protocols are based on common practices for the analysis of piperazine derivatives.[5][9]

Linearity Study Protocol
  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in a suitable diluent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 150 µg/mL for HPLC-UV).

  • Analysis: Inject each calibration standard into the chromatograph in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration of the analyte. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy Study Protocol
  • Preparation of Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with known amounts of the this compound stock solution. Prepare each concentration level in triplicate.

  • Analysis: Analyze the spiked samples using the analytical method.

  • Data Analysis: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) x 100%. Calculate the mean recovery and the relative standard deviation (RSD) for each concentration level.

Precision (Repeatability) Study Protocol
  • Sample Preparation: Prepare a minimum of six independent samples at 100% of the test concentration.

  • Analysis: Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

Conclusion

The validation of an analytical method for this compound according to ICH Q2(R1) guidelines is a systematic process that requires careful planning and execution. Both HPLC and GC can be suitable methods, and the choice should be based on a thorough evaluation of the specific analytical needs. The data presented in this guide, while illustrative, provides a framework for the expected performance of a validated method. By following the outlined protocols and adhering to the principles of the ICH guidelines, researchers can ensure the development of robust and reliable analytical methods for the quality control of this compound.

References

Navigating Drug Screening Immunoassays: A Comparative Guide to 1-(3-Methylphenyl)piperazine (m-MPP) Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals are advised to consider the potential for cross-reactivity of 1-(3-Methylphenyl)piperazine (m-MPP), a phenylpiperazine derivative, in standard drug screening immunoassays. Due to its structural similarity to other compounds known to produce false-positive results, particularly for amphetamines, a thorough assessment of its cross-reactivity is crucial for accurate and reliable screening outcomes. This guide provides a comparative analysis based on available data for structurally related compounds and outlines detailed experimental protocols for in-house validation.

The Challenge of Cross-Reactivity in Immunoassays

The cross-reactivity of an immunoassay is not an intrinsic property of the antibody alone but is also influenced by the assay format and the concentrations of the reagents used.[2] Therefore, it is imperative for researchers utilizing compounds like m-MPP to validate their screening methods.

Structural Similarity: The Root of Potential Cross-Reactivity

The potential for this compound (m-MPP) to cross-react in drug screening immunoassays stems from its structural resemblance to other phenylpiperazine derivatives and to the amphetamine class of compounds. A notable analogue, 1-(3-chlorophenyl)piperazine (m-CPP), which is a metabolite of the antidepressant trazodone, has been documented to cause false-positive results in amphetamine immunoassays.[3][4]

The structural difference between m-MPP and m-CPP is the substitution at the meta-position of the phenyl ring—a methyl group in m-MPP versus a chlorine atom in m-CPP. Given the similar steric and electronic properties of these groups, it is highly probable that m-MPP will exhibit comparable cross-reactivity in immunoassays targeting amphetamines.

Structural similarities between m-MPP, m-CPP, and Amphetamine.

Comparative Cross-Reactivity Data

While direct experimental data for the cross-reactivity of m-MPP is not extensively available in public literature, the data from its structural analog, m-CPP, provides a valuable benchmark for estimating its potential interference. The following table summarizes the known cross-reactivity of m-CPP and the projected potential for m-MPP in common amphetamine immunoassays.

CompoundImmunoassay TypeTarget AnalyteReported Cross-Reactivity of m-CPPProjected Cross-Reactivity of m-MPP
1-(3-chlorophenyl)piperazine (m-CPP)Enzyme Immunoassay (EIA)AmphetaminesCan produce false-positive results[3]High Potential
This compound (m-MPP)Enzyme Immunoassay (EIA)AmphetaminesData not availableHigh Potential
1-(3-chlorophenyl)piperazine (m-CPP)EMIT® II Ecstasy ImmunoassayMDMASignificant cross-reactivity[5][6]High Potential
This compound (m-MPP)EMIT® II Ecstasy ImmunoassayMDMAData not availableHigh Potential

Note: The projected cross-reactivity for m-MPP is an estimation based on the high degree of structural similarity to m-CPP. It is crucial to confirm this potential cross-reactivity through dedicated experimental validation.

Experimental Protocol for Cross-Reactivity Assessment

To definitively determine the cross-reactivity of this compound in a specific immunoassay, the following experimental protocol is recommended. This protocol is based on the standard "spiking" method used in toxicology and clinical chemistry.[7]

Objective

To quantify the percent cross-reactivity of m-MPP in a commercially available drug screening immunoassay.

Materials
  • This compound (m-MPP) standard of known purity

  • Drug-free human urine (verified negative for the target analyte)

  • Commercial immunoassay kit for the target analyte (e.g., amphetamines)

  • Calibrators and controls for the immunoassay kit

  • Automated clinical chemistry analyzer or microplate reader

  • Pipettes and other standard laboratory equipment

Procedure
  • Preparation of m-MPP Stock Solution: Prepare a concentrated stock solution of m-MPP in a suitable solvent (e.g., methanol or deionized water).

  • Preparation of Spiked Urine Samples: Create a series of dilutions of the m-MPP stock solution in drug-free urine to achieve a range of concentrations. The concentration range should be wide enough to identify the concentration that produces a positive result.

  • Immunoassay Analysis:

    • Run the immunoassay calibrators and controls according to the manufacturer's instructions to ensure the assay is performing correctly.

    • Analyze the prepared m-MPP spiked urine samples using the immunoassay.

    • Record the instrument response for each concentration.

  • Determination of the Cross-Reacting Concentration: Identify the concentration of m-MPP that produces a response equivalent to the assay's cutoff calibrator for the target analyte.

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity:

    % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of m-MPP Producing Cutoff Response) x 100

G cluster_prep Sample Preparation cluster_assay Immunoassay Analysis cluster_data Data Analysis stock Prepare m-MPP Stock Solution spike Prepare Spiked Urine Samples stock->spike analyze Analyze Spiked Samples spike->analyze calibrate Run Calibrators & Controls calibrate->analyze determine Determine Cross-Reacting Concentration analyze->determine calculate Calculate % Cross-Reactivity determine->calculate

Workflow for assessing immunoassay cross-reactivity.

Alternative Screening Methods and Confirmation

Given the high potential for cross-reactivity of m-MPP in screening immunoassays, it is essential to have a strategy for confirming positive results. The gold standard for confirmation is a more specific analytical technique, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their chemical properties and provides a unique mass spectrum for identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is widely used for confirmatory drug testing.

When m-MPP or other structurally related compounds are used in research, and immunoassay screening is employed, a two-tiered testing approach is recommended.

G cluster_screening Initial Screening cluster_result Result cluster_confirmation Confirmatory Testing cluster_final Final Result immunoassay Immunoassay positive Positive immunoassay->positive Potential for False Positive negative Negative immunoassay->negative confirmation GC-MS or LC-MS/MS positive->confirmation confirmed_positive Confirmed Positive confirmation->confirmed_positive confirmed_negative Confirmed Negative confirmation->confirmed_negative

Recommended two-tiered testing approach.

Conclusion

While direct experimental data on the cross-reactivity of this compound in drug screening immunoassays is limited, its structural similarity to known cross-reactants like m-CPP strongly suggests a high potential for interference, particularly in amphetamine assays. Researchers and drug development professionals are strongly encouraged to perform in-house validation studies to accurately characterize the cross-reactivity of m-MPP with their specific immunoassay platforms. Employing a confirmatory testing strategy using methods like GC-MS or LC-MS/MS is essential to avoid misinterpretation of screening results and ensure the integrity of research and clinical data.

References

Head-to-head comparison of 1-(3-Methylphenyl)piperazine and TFMPP in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive in vivo comparison of two phenylpiperazine derivatives, 1-(3-Methylphenyl)piperazine (3-MPP) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP). While both compounds are structurally related and interact with serotonergic systems, their in vivo effects can differ significantly. This document aims to present the available experimental data to aid researchers in understanding their distinct pharmacological profiles.

Overview of Compounds

This compound (3-MPP) and Trifluoromethylphenylpiperazine (TFMPP) are synthetic compounds that have been investigated for their effects on the central nervous system. TFMPP, in particular, has been studied more extensively, often in the context of its co-administration with benzylpiperazine (BZP) as a recreational drug. Both compounds are known to primarily target serotonin receptors, but their specific affinities and functional activities at various receptor subtypes, as well as their effects on other neurotransmitter systems, contribute to their unique in vivo profiles.

In Vivo Performance Data

The following tables summarize the available quantitative data from in vivo studies on locomotor activity, drug discrimination, and in vivo microdialysis for TFMPP. It is important to note that directly comparable in vivo experimental data for this compound (3-MPP) is scarce in the currently available scientific literature. Therefore, a direct head-to-head comparison based on identical experimental protocols is limited.

Locomotor Activity

Locomotor activity studies are crucial for assessing the stimulant or depressant effects of a compound.

CompoundSpeciesDose RangeEffect on Locomotor Activity
TFMPP Rat-Dose-dependent suppression of spontaneous ambulatory behavior[1]
Mouse-Decreased locomotor activity[2]
3-MPP --No direct in vivo data available from the conducted research.

Note: The lack of data for 3-MPP in this category highlights a significant gap in the current understanding of its in vivo behavioral effects.

Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a compound by training animals to recognize and respond to a specific drug cue.

CompoundTraining DrugSpeciesGeneralization/SubstitutionKey Findings
TFMPP TFMPP (1.0 mg/kg)RatGeneralized to the 5-HT1B agonist mCPP and the 5-HT releasing agent norfenfluramine. Did not generalize to the 5-HT2 agonist DOI.[3]The discriminative stimulus effects of TFMPP are likely mediated by 5-HT1B receptors.[3]
EthanolRatPartial substitution at 1.0 g/kg, complete substitution at 1.5 g/kg, and no substitution at 2.0 g/kg ethanol training dose.[4]Suggests a serotonergic component to the discriminative stimulus effects of an intermediate dose of ethanol.[4]
3-MPP ---No direct in vivo data available from the conducted research.

Note: The absence of drug discrimination data for 3-MPP prevents a direct comparison of its subjective effects with those of TFMPP.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions, providing insights into a compound's neurochemical effects.

CompoundSpeciesBrain RegionDoseEffect on Neurotransmitter Levels
TFMPP RatDiencephalon2.5-10 mg/kg i.p.Dose-dependent increase in extracellular 5-HT.[5]
RatAnterior Striata10.0 nmol (perfused)40% increase in extracellular dopamine.[6]
RatAnterior Striata160 nmol (perfused)11-fold increase in extracellular dopamine.[6]
3-MPP ---No direct in vivo data available from the conducted research.

Note: The lack of in vivo microdialysis data for 3-MPP is a critical missing piece for understanding its neurochemical profile and for a direct comparison with TFMPP.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings.

Locomotor Activity Testing

This protocol outlines a standard procedure for assessing spontaneous locomotor activity in rodents.

  • Animal Acclimation: Rodents are individually housed and acclimated to the testing room for at least 60 minutes prior to the experiment. The room is maintained under controlled conditions of light and temperature.

  • Apparatus: A square open-field arena (e.g., 40 x 40 x 40 cm) equipped with a grid of infrared beams is used to automatically record horizontal and vertical movements.

  • Procedure:

    • Animals are administered the test compound (e.g., TFMPP) or vehicle via a specified route (e.g., intraperitoneal injection).

    • Following a predetermined pretreatment period, each animal is placed in the center of the open-field arena.

    • Locomotor activity is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total distance traveled, number of horizontal and vertical beam breaks, and time spent in the center versus the periphery of the arena are quantified and analyzed.

Locomotor_Activity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation injection Vehicle/Compound Injection acclimation->injection drug_prep Drug Preparation drug_prep->injection placement Place Animal in Arena injection->placement Pretreatment Time recording Record Activity placement->recording quantification Quantify Movement recording->quantification stats Statistical Analysis quantification->stats

Experimental workflow for locomotor activity testing.
Drug Discrimination Paradigm

This protocol describes a typical two-lever drug discrimination procedure in rats.

  • Training Phase:

    • Rats are trained in operant chambers equipped with two levers.

    • On days when the training drug (e.g., TFMPP) is administered, responses on one designated lever (the "drug" lever) are reinforced with a food pellet.

    • On days when the vehicle is administered, responses on the other lever (the "saline" lever) are reinforced.

    • Training continues until the rats reliably press the correct lever based on the administered substance.

  • Testing Phase:

    • Once trained, various doses of the training drug or novel compounds are administered.

    • The percentage of responses on the drug-correct lever is measured to determine generalization or substitution.

  • Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the test compounds in producing the discriminative stimulus effects of the training drug.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis drug_day Administer Training Drug -> Reinforce 'Drug' Lever test_drug Administer Test Compound saline_day Administer Vehicle -> Reinforce 'Saline' Lever measure_response Measure Lever Selection test_drug->measure_response dose_response Generate Dose-Response Curves measure_response->dose_response interpretation Determine Generalization/Substitution dose_response->interpretation Microdialysis_Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis anesthesia Anesthesia implantation Guide Cannula Implantation anesthesia->implantation recovery Recovery Period implantation->recovery probe_insertion Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion & Baseline Collection probe_insertion->perfusion drug_admin Drug Administration perfusion->drug_admin sample_collection Post-Drug Sample Collection drug_admin->sample_collection hplc HPLC-ECD Analysis sample_collection->hplc data_proc Data Processing & Analysis hplc->data_proc Serotonergic_Signaling Simplified Serotonergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_pre Serotonin (5-HT) FiveHTP->Serotonin_pre AADC VMAT2_pre VMAT2 Serotonin_pre->VMAT2_pre Release Serotonin_syn 5-HT VMAT2_pre->Serotonin_syn Release SERT SERT Serotonin_syn->SERT Reuptake FiveHT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin_syn->FiveHT_Receptor G_Protein G-Protein FiveHT_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Dopaminergic_Signaling Simplified Dopaminergic Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_pre Dopamine (DA) L_DOPA->Dopamine_pre DDC VMAT2_pre VMAT2 Dopamine_pre->VMAT2_pre Release Dopamine_syn DA VMAT2_pre->Dopamine_syn Release DAT DAT Dopamine_syn->DAT Reuptake DA_Receptor Dopamine Receptor (e.g., D1, D2) Dopamine_syn->DA_Receptor G_Protein G-Protein DA_Receptor->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

Structure-activity relationship studies of 1-(3-Methylphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 1-(3-Methylphenyl)piperazine Derivatives

This guide provides a detailed comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as modulators of key neurotransmitter receptors. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to support further research and development in this area.

Introduction

This compound is a core scaffold in a class of psychoactive compounds that primarily target serotonin (5-HT) and dopamine receptors.[1] Derivatives of this molecule have been extensively studied for their potential therapeutic applications as anxiolytics, antidepressants, and antipsychotics.[2][3] The structural modifications on the phenyl ring and the piperazine nitrogen atoms significantly influence the binding affinity, selectivity, and functional activity of these compounds at their respective biological targets. This guide summarizes the key SAR findings to facilitate the rational design of novel and more potent therapeutic agents.

Comparative Analysis of Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of a selection of 1-phenylpiperazine derivatives for the human dopamine D2 and D3 receptors, as well as the serotonin 5-HT1A receptor. These receptors are key targets for the observed anxiolytic and antidepressant effects. Lower Ki values indicate higher binding affinity.

Table 1: Structure-Activity Relationship of 1-Phenylpiperazine Derivatives at Dopamine D2 and D3 Receptors

Compound IDR1 (Substitution on Phenyl Ring)R2 (Linker and Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity RatioReference
1 2-OCH₃H400.3133[4]
2 2,3-diClH530.959[4]
3 3-CF₃H--56[4]
4 2-FButyl349963.6[5]
5 2-F4-(thien-3-yl)benzamide>10001.4>714[5]
6 2-F4-(thiazol-4-yl)benzamide>10002.5>400[5]
7 HH---
8 3-CH₃ (m-tolyl)H---
9 2-OCH₃Butyl-imidazo[1,2-a]pyridine--122[6]
10 2,3-diClButyl-imidazo[1,2-a]pyridine---[6]

Note: Data for the unsubstituted (7) and the 3-methyl (8) derivatives were not explicitly found in the searched literature in a comparable series, but their inclusion serves as a structural reference.

Table 2: Binding Affinity of Phenylpiperazine Derivatives at the 5-HT1A Receptor

Compound IDAryl GroupLinker and Terminal Group5-HT1A Ki (nM)Reference
11 2-Methoxyphenyl3-chloropropyl-[7]
12 2-Methoxyphenyl3-(1-adamantanamine)propyl1.2[7]
13 2-Methoxyphenyl3-(memantine)propyl21.3[7]
14 Phenyl(CH₂)₄-CO-ArylVaries[4]
15 3-TrifluoromethylphenylH-[1]
16 2,3-DichlorophenylButyl-aryl0.3 - 0.9 (for D3)[8]
17 4-FluorophenylPyridin-3-ylmethyl-
18 2,3-Dimethylphenyl3-chloropropyl-

Note: Many potent D2/D3 ligands also exhibit high affinity for the 5-HT1A receptor.[8]

Key Structure-Activity Relationship Insights

  • Substitution on the Phenyl Ring:

    • Electron-withdrawing groups, such as chloro (Cl) and trifluoromethyl (CF₃), at the meta-position of the phenyl ring are often associated with potent activity.[1][4]

    • Substitution at the ortho-position, like a methoxy (OCH₃) group, can also enhance affinity for dopamine receptors.[4]

    • Dichlorination at the 2 and 3 positions of the phenyl ring generally results in high affinity for the D3 receptor.[4]

  • Modifications at the N4-Position of the Piperazine Ring:

    • The nature of the substituent at the N4 position is crucial for modulating selectivity between D2 and D3 receptors.

    • Long-chain arylpiperazines (LCAPs) with a flexible alkyl chain connecting to a terminal amide or imide group are a common motif for high-affinity 5-HT1A receptor ligands.

    • Introducing bulky and rigid moieties, such as adamantane, can significantly increase affinity for the 5-HT1A receptor.[7]

Experimental Protocols

Radioligand Binding Assay for D2/D3 and 5-HT1A Receptors

This protocol outlines a standard method for determining the binding affinity of test compounds to the dopamine D2, D3, and serotonin 5-HT1A receptors.

Materials:

  • HEK293 cells stably expressing the human dopamine D2, D3, or serotonin 5-HT1A receptor.

  • Radioligands: [³H]-Spiperone (for D2/D3) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific binding competitors: Haloperidol (for D2/D3) or 5-CT (for 5-HT1A).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target receptor to confluency.

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (membrane preparation) in a fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 50 µL of the test compound at various concentrations or buffer for total binding.

      • 50 µL of the non-specific binding competitor (e.g., 10 µM haloperidol) for determining non-specific binding.

      • 50 µL of the radioligand at a concentration near its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with an ice-cold wash buffer.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Assays for Anxiolytic and Antidepressant Activity

1. Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces.

Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

Procedure:

  • Acclimatize the animals to the testing room for at least one hour before the experiment.

  • Administer the test compound or vehicle to the animals (e.g., orally or intraperitoneally) at a predetermined time before the test.

  • Place the animal in the center of the maze, facing one of the open arms.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[3]

2. Forced Swim Test (FST) for Antidepressant Activity

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable container of water, they will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.

Apparatus:

  • A transparent cylindrical container filled with water.

Procedure:

  • Administer the test compound or vehicle to the animals.

  • Place the animal in the cylinder of water for a set period (e.g., 6 minutes).

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.

  • A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.[3]

Signaling Pathways and Experimental Workflows

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The canonical pathway involves the coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. However, 5-HT1A receptor activation can also modulate other signaling pathways, including the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated Ca²⁺ channels, as well as influencing the MAPK/ERK pathway.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein 5HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP K_ion K+ GIRK->K_ion Efflux Ligand 1-(3-Methylphenyl) piperazine Derivative Ligand->5HT1A_R ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Hyperpolarization Neuronal Hyperpolarization (Inhibition) K_ion->Hyperpolarization

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflow for SAR Studies

The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel this compound derivatives.

SAR_Workflow Start Design of Novel This compound Derivatives Synthesis Chemical Synthesis and Purification Start->Synthesis In_Vitro In Vitro Assays Synthesis->In_Vitro Binding Receptor Binding Assays (D2, D3, 5-HT1A) In_Vitro->Binding Functional Functional Assays (e.g., cAMP accumulation) In_Vitro->Functional In_Vivo In Vivo Behavioral Assays In_Vitro->In_Vivo Promising Compounds SAR_Analysis SAR Analysis and Lead Optimization Binding->SAR_Analysis Functional->SAR_Analysis Anxiety Elevated Plus Maze In_Vivo->Anxiety Depression Forced Swim Test In_Vivo->Depression Anxiety->SAR_Analysis Depression->SAR_Analysis End Identification of Lead Compound(s) SAR_Analysis->End

Caption: Workflow for SAR Studies.

References

Inter-Laboratory Validation of 1-(3-Methylphenyl)piperazine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 1-(3-Methylphenyl)piperazine (m-MPP), a compound of interest in pharmaceutical research and forensic analysis. While a dedicated inter-laboratory validation for m-MPP is not extensively documented in publicly available literature, this document outlines established methods for closely related piperazine derivatives, offering a robust starting point for in-house validation and future inter-laboratory studies. The presented data is synthesized from various analytical studies on piperazine compounds.

Comparative Analysis of Quantification Methods

The quantification of m-MPP and its analogs is predominantly achieved through chromatographic techniques coupled with various detectors. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Below is a summary of performance data for commonly employed methods.

MethodAnalyte(s)MatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Findings
GC-MS BZP & TFMPPPlasma0-10 µg/mL0.004 µg/mL0.016 µg/mLHigh sensitivity and accuracy for simultaneous detection.[1][2]
BZP & TFMPPUrine0-10 µg/mL0.002 µg/mL0.008 µg/mLExcellent extraction efficiency and precision.[1][2]
BZP & TFMPPCell Culture Medium0-10 µg/mL0.156-0.312 µg/mL0.312-0.625 µg/mLSuitable for in-vitro studies.[1][2]
LC-MS/MS 1-methyl-4-nitrosopiperazine (MNP)Drug Products0.51–48.62 ng/mL0.15 ppm-High specificity and recovery for trace-level impurity analysis.[3]
HPLC-UV PiperazineAPI30-350 ppm30 ppm90 ppmUtilizes derivatization for detection with readily available instrumentation.[4]
HPLC-DAD Piperazine Derivatives----Enables qualitative and quantitative analysis.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following protocols are based on established methods for piperazine analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Piperazine Derivatives

This method is adapted from a validated procedure for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP)[1].

  • Sample Preparation:

    • Plasma: Protein precipitation.

    • Urine/Cell Culture Medium: Liquid-liquid extraction.

    • Enzymatic hydrolysis may be employed for conjugated analytes.

    • Solid-phase extraction for cleanup and concentration.

    • Derivatization with a perfluoroacylating agent.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Supelco Equity 5 GC capillary column (30 m x 0.25 mm i.d. x 0.25 µm layer thickness).

    • Injector Temperature: 260°C.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 60°C (held for 1 min), ramped to 170°C at 10°C/min (held for 2 min), then ramped to 280°C at 15°C/min (held for 4 min).

    • Transfer Line Temperature: 280°C.

    • Source Temperature: 230°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Piperazine Impurities

This protocol is based on the determination of 1-methyl-4-nitrosopiperazine (MNP) in pharmaceutical products[3].

  • Sample Preparation:

    • Extraction of the analyte from the drug product matrix.

    • Neutralization may be required depending on the sample's pH.

    • Use of an isotopically labeled internal standard (e.g., MNP-d4) is recommended.

  • Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization source.

  • Chromatographic Conditions:

    • Column: Purospher® STAR Phenyl (10 mm × 2.1 mm × 2.0 µm).

    • Mobile Phase: Gradient elution is typically used.

    • Ionization Mode: Positive electrospray ionization.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization

This method is suitable for laboratories without access to mass spectrometry and is based on a procedure for piperazine in an active pharmaceutical ingredient (API)[4].

  • Sample Preparation:

    • Dissolution of the sample in a suitable diluent.

    • Derivatization with a chromophore-containing reagent (e.g., NBD Chloride) to enable UV detection.

  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak IC (250 x 4.6 mm, 5µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 340 nm.

Proposed Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the robustness and reproducibility of an analytical method. The following workflow is proposed for the quantification of m-MPP.

G cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Study Protocol cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting & Method Standardization A Method Optimization (e.g., GC-MS, LC-MS/MS) B Single-Laboratory Validation (Linearity, Accuracy, Precision, LOD, LOQ) A->B C Establishment of Standard Operating Procedure (SOP) B->C D Selection of Participating Laboratories C->D SOP Finalized E Preparation & Distribution of Standardized Samples & Reagents D->E F Detailed Study Protocol Distribution E->F G Analysis of Samples by Each Laboratory F->G Protocol Implemented H Data Submission to Coordinating Body G->H I Statistical Analysis (e.g., ANOVA, Cochran's Test) H->I J Evaluation of Method Performance (Repeatability & Reproducibility) I->J Statistical Results K Final Report Generation J->K L Adoption as a Standardized Method K->L

Caption: Workflow for an inter-laboratory validation study.

References

Comparative Metabolic Stability of 1-(3-Methylphenyl)piperazine and Its Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Aryl)piperazine derivatives are a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents targeting the central nervous system and other biological systems. The metabolic stability of these compounds is a critical parameter in drug discovery, influencing their pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative overview of the metabolic stability of 1-(3-methylphenyl)piperazine and its positional isomers, 1-(2-methylphenyl)piperazine and 1-(4-methylphenyl)piperazine. While direct, publicly available quantitative comparative data for these specific isomers is limited, this document outlines the standard experimental protocols used to assess their metabolic stability, discusses their likely metabolic pathways, and presents a framework for interpreting such data.

Comparative Metabolic Stability Data

An essential aspect of preclinical drug development is the quantitative assessment of metabolic stability, typically determined by in vitro assays using human liver microsomes. The key parameters derived from these studies are the half-life (t½) and intrinsic clearance (CLint). A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.

Table 1: In Vitro Metabolic Stability of 1-(Methylphenyl)piperazine Isomers in Human Liver Microsomes

CompoundStructureHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
1-(2-Methylphenyl)piperazine
alt text
Data not availableData not available
This compound
alt text
Data not availableData not available
1-(4-Methylphenyl)piperazine
alt text
Data not availableData not available

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes.

Liver Microsomal Stability Assay

Objective: To determine the rate of metabolism of a test compound by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes present in human liver microsomes.

Materials:

  • Test compounds: 1-(2-methylphenyl)piperazine, this compound, 1-(4-methylphenyl)piperazine

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compounds by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system solution.

    • Thaw the pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, the test compound working solution, and the human liver microsomes (final protein concentration typically 0.5-1 mg/mL).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination and Sample Preparation:

    • Immediately terminate the reaction in the collected aliquots by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Test_Compounds Test Compounds & Controls (10 mM in DMSO) Working_Solution Working Solution (1 µM in Buffer) Test_Compounds->Working_Solution Pre_incubation Pre-incubation at 37°C (Buffer + Compound + Microsomes) Working_Solution->Pre_incubation Microsomes Pooled Human Liver Microsomes Microsomes->Pre_incubation NADPH_System NADPH Regenerating System Reaction_Start Initiate Reaction (Add NADPH System) NADPH_System->Reaction_Start Pre_incubation->Reaction_Start Time_Points Incubate at 37°C (Collect at 0, 5, 15, 30, 45, 60 min) Reaction_Start->Time_Points Quench Terminate Reaction (Acetonitrile + Internal Std) Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Data Analysis (t½, CLint) LCMS->Data_Analysis

Figure 1: Experimental workflow for the in vitro liver microsomal stability assay.

Metabolic_Pathways cluster_parent Parent Compound cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 1-(Methylphenyl)piperazine (ortho, meta, or para isomer) Aromatic_Hydroxylation Aromatic Hydroxylation (on phenyl ring) Parent->Aromatic_Hydroxylation CYPs Benzylic_Hydroxylation Benzylic Hydroxylation (on methyl group) Parent->Benzylic_Hydroxylation CYPs N_Dealkylation Piperazine Ring Opening (N-dealkylation) Parent->N_Dealkylation CYPs Piperazine_Oxidation Piperazine Ring Oxidation Parent->Piperazine_Oxidation CYPs Glucuronidation Glucuronidation Aromatic_Hydroxylation->Glucuronidation UGTs Sulfation Sulfation Aromatic_Hydroxylation->Sulfation SULTs Benzylic_Hydroxylation->Glucuronidation UGTs

Unveiling Synthesis Byproducts: A Comparative Guide to Confirming the Identity of 1-(3-Methylphenyl)piperazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

A critical resource for researchers, scientists, and drug development professionals dedicated to ensuring the purity and quality of pharmaceutical compounds. This guide provides an objective comparison of analytical techniques for the identification and quantification of potential impurities arising during the synthesis of 1-(3-Methylphenyl)piperazine, a key building block in various pharmaceutical agents. The presented experimental data and detailed protocols will aid in the development of robust quality control strategies.

Comparative Analysis of Analytical Techniques

The effective identification and control of impurities are paramount in drug development. The choice of analytical methodology depends on the specific impurity and the required level of sensitivity and structural information. Below is a comparative summary of commonly employed techniques for the analysis of this compound and its potential synthesis-related impurities.

Impurity NamePotential OriginHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
m-Toluidine Unreacted starting materialGood for quantification, requires a suitable chromophore.Excellent for both identification and quantification.Provides structural confirmation at higher concentrations.
Piperazine Unreacted starting materialPoor UV absorbance; requires derivatization for sensitive detection.Good for identification; may require derivatization for improved chromatography.Can be identified and quantified, particularly at higher levels.
1,4-Bis(3-methylphenyl)piperazine Over-alkylation side productGood response and separation are typically achievable.Excellent for identification based on its distinct mass spectrum and retention time.Characteristic signals allow for structural confirmation.
Positional Isomers (e.g., 1-(2-methylphenyl)piperazine, 1-(4-methylphenyl)piperazine) Impurities in starting m-toluidineMethod development is required to achieve chromatographic separation.Can often be separated and identified by unique fragmentation patterns.High-field NMR may be required to resolve subtle spectral differences.
N,N-Bis(2-chloroethyl)aniline derivatives Side reaction productsDependent on the chromophore of the specific derivative.Good for identification of volatile derivatives.Useful for structural elucidation of isolated impurities.

Detailed Experimental Protocols

Robust and validated analytical methods are the cornerstone of impurity profiling. The following protocols provide a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

A versatile technique for the quantification of known impurities and for monitoring the purity of the final product.

  • Instrumentation : A standard HPLC system equipped with a UV detector.

  • Column : A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile) is often effective.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where the main compound and impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation : Samples are dissolved in a suitable diluent, such as the mobile phase, to an appropriate concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

A powerful method for the separation and identification of volatile and semi-volatile impurities, providing both chromatographic and mass spectral data.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm x 0.25 µm) is generally suitable.

  • Carrier Gas : Helium at a constant flow.

  • Oven Temperature Program : A temperature gradient is used to separate compounds with different boiling points. For example, starting at 100°C and ramping to 300°C.

  • Ionization Mode : Electron Ionization (EI) is standard for creating reproducible mass spectra.

  • Sample Preparation : Samples are dissolved in a volatile organic solvent. Derivatization may be necessary for non-volatile or highly polar impurities to improve their chromatographic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An indispensable tool for the unambiguous structural elucidation of the main component and any significant impurities.

  • Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent : A deuterated solvent in which the sample is soluble (e.g., CDCl₃, DMSO-d₆).

  • Experiments : ¹H NMR for initial structural assessment and quantification, and ¹³C NMR, COSY, HSQC, and HMBC for detailed structural confirmation of unknown impurities.

  • Sample Preparation : The sample is dissolved in the deuterated solvent. For quantitative NMR (qNMR), a certified internal standard is added.

Visualizing the Workflow and Methodologies

To better illustrate the logical relationships in the impurity confirmation process, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude hplc HPLC-UV (Purity & Quantification) crude->hplc gcms GC-MS (Identification) crude->gcms nmr NMR (Structure Elucidation) crude->nmr data Data Comparison hplc->data gcms->data nmr->data impurity_id Impurity Identity Confirmed data->impurity_id

Caption: Experimental workflow for synthesis and impurity identification.

signaling_pathways cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_nmr NMR hplc_1 Sample Injection hplc_2 Chromatographic Separation hplc_1->hplc_2 hplc_3 UV Detection hplc_2->hplc_3 hplc_4 Data Output (Chromatogram) hplc_3->hplc_4 gcms_1 Sample Volatilization gcms_2 Gas Phase Separation gcms_1->gcms_2 gcms_3 Mass Spectrometry Detection gcms_2->gcms_3 gcms_4 Data Output (Mass Spectrum) gcms_3->gcms_4 nmr_1 Sample in Magnetic Field nmr_2 Radiofrequency Pulse nmr_1->nmr_2 nmr_3 Signal Detection nmr_2->nmr_3 nmr_4 Data Output (NMR Spectrum) nmr_3->nmr_4

Caption: Logical flow of the compared analytical techniques.

Benchmarking the anxiogenic-like effects of 1-(3-Methylphenyl)piperazine against known compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against Established Anxiogenic Compounds

This guide provides a comparative analysis of the anxiogenic-like effects of 1-(3-Methylphenyl)piperazine (m-MPP) against well-characterized anxiogenic compounds: pentylenetetrazole (PTZ), yohimbine, and caffeine. Due to the limited availability of direct experimental data for m-MPP in common preclinical anxiety models, this guide incorporates data from structurally related piperazine derivatives, 1-(3-chlorophenyl)piperazine (m-CPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP), to infer the potential anxiogenic-like properties of m-MPP. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Efficacy in Preclinical Anxiety Models

The anxiogenic-like effects of psychoactive compounds are commonly assessed using a battery of behavioral tests in rodents. The elevated plus-maze (EPM), open field test (OFT), and light-dark box test are among the most frequently used paradigms. These tests rely on the conflict between the innate exploratory drive of the animal and its aversion to open, brightly lit, or elevated spaces.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior.[1] The apparatus consists of two open and two enclosed arms, and anxiogenic compounds typically decrease the time spent and the number of entries into the open arms.[1]

CompoundSpeciesDoseKey Findings
m-CPP Rat1.4 mg/kgReduced time spent on the open arms.[2]
Yohimbine Rat1.0 mg/kgIncreased anxiety-like behavior.[3]
Rat2.5 or 4 mg/kgReduced percentage of open arm entries and time spent on open arms.
Mouse2.0-4.0 mg/kgShowed significant anxiolytic-like effects on standard spatiotemporal measures.[4]
Caffeine Rat10, 25, 50 mg/kgDecreased the number of entries and time spent on the open arms.[5]
Pentylenetetrazole (PTZ) Rat16 mg/kgReduced time spent on the open arms.[2]
Open Field Test (OFT)

The OFT assesses locomotor activity and anxiety-like behavior in a novel, open arena. Anxiogenic compounds often lead to decreased exploration of the center of the arena and increased activity in the periphery (thigmotaxis).

CompoundSpeciesDoseKey Findings
m-CPP Mouse1 and 2 mg/kgSignificantly increased percent time in the center.[6]
Caffeine Rat10, 25, 50 mg/kgReduced ambulation and rearing, and increased immobility.[5]
Rat30 mg/kgIn non-deprived rats, increased distance moved and time spent in the center.[7]
Yohimbine Rat2 mg/kgReduced ambulation and rears, and increased immobility.[5]
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiogenic compounds typically decrease the time spent in the light compartment and the number of transitions between the two compartments.[8][9]

CompoundSpeciesDoseKey Findings
m-CPP Rat0.5 mg/kgSignificantly diminished the exploratory activity in the light compartment.[10]
RatNot specifiedReduced activity in the light but not total locomotion.[11]
TFMPP Rat0.1-1.0 mg/kgSuggested to have anxiogenic but not sedative effects.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key behavioral assays cited.

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze elevated above the floor, typically with two open arms and two enclosed arms. For rats, the arms are about 50 cm long and 10 cm wide, while for mice, they are around 30 cm long and 5 cm wide.[12] The maze should be made of a non-reflective material.

  • Acclimation: Animals are habituated to the testing room for at least 60 minutes before the test.[12]

  • Procedure: A single animal is placed in the center of the maze, facing an open arm.[12] Its behavior is recorded for a 5-minute session, typically by an overhead video camera.

  • Parameters Measured:

    • Time spent in the open and closed arms.

    • Number of entries into the open and closed arms. An entry is typically defined as all four paws entering an arm.[12]

    • Total number of arm entries (as a measure of general activity).

Open Field Test (OFT) Protocol
  • Apparatus: A square arena with walls, typically 40-50 cm on each side for mice. The floor is often divided into a central and a peripheral zone.

  • Acclimation: Animals are habituated to the testing room for a designated period before the test.

  • Procedure: A single animal is placed in the center of the open field, and its activity is recorded for a specified duration, usually 5-10 minutes.

  • Parameters Measured:

    • Time spent in the center versus the periphery of the arena.

    • Latency to enter the center zone.

    • Total distance traveled.

    • Rearing frequency (a measure of exploratory behavior).

Light-Dark Box Test Protocol
  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.[13]

  • Acclimation: Animals are habituated to the testing room prior to the experiment.

  • Procedure: A single animal is typically placed in the center of the light compartment, and its movement between the two compartments is recorded for a 5-10 minute period.[13]

  • Parameters Measured:

    • Time spent in the light and dark compartments.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow and a simplified signaling pathway potentially involved in anxiety.

experimental_workflow cluster_preparation Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis cluster_outcome Outcome animal_acclimation Animal Acclimation drug_admin Drug Administration animal_acclimation->drug_admin compound_prep Compound Preparation (m-MPP, PTZ, Yohimbine, Caffeine) compound_prep->drug_admin behavioral_assay Behavioral Assay (EPM, OFT, or Light-Dark Box) drug_admin->behavioral_assay data_collection Data Collection (Video Tracking) behavioral_assay->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Comparative Anxiogenic Profile statistical_analysis->results

Caption: Experimental workflow for assessing anxiogenic-like effects.

signaling_pathway cluster_ligands Anxiogenic Compounds cluster_receptors Receptor Targets cluster_downstream Downstream Effects cluster_behavior Behavioral Outcome mMPP m-MPP / m-CPP (Serotonin Agonist) Serotonin_R 5-HT Receptors mMPP->Serotonin_R Yohimbine Yohimbine (α2-Adrenergic Antagonist) Adrenergic_R α2-Adrenergic Receptors Yohimbine->Adrenergic_R Caffeine Caffeine (Adenosine Antagonist) Adenosine_R Adenosine Receptors Caffeine->Adenosine_R PTZ PTZ (GABA-A Antagonist) GABA_R GABA-A Receptors PTZ->GABA_R Neuronal_Activity Altered Neuronal Activity (e.g., in Amygdala, Hippocampus) Serotonin_R->Neuronal_Activity Neurotransmitter_Release Modulation of Neurotransmitter Release (e.g., NE, DA, 5-HT) Adrenergic_R->Neurotransmitter_Release Adenosine_R->Neuronal_Activity GABA_R->Neuronal_Activity Anxiety Anxiogenic-Like Behavior Neuronal_Activity->Anxiety Neurotransmitter_Release->Neuronal_Activity

Caption: Simplified signaling pathways of anxiogenic compounds.

References

Safety Operating Guide

Proper Disposal of 1-(3-Methylphenyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-(3-Methylphenyl)piperazine, a chemical compound utilized in pharmaceutical research and development, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for its safe handling and disposal, in line with general hazardous waste protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations. While a specific SDS for this compound was not found, data from related compounds such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and 1-Methyl-3-phenylpiperazine indicate that this substance should be handled as a hazardous chemical. Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

  • Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1][3]

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with plenty of water.[1][4]

  • Spill Management: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[5][6]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through an approved hazardous waste program.[7] Under no circumstances should it be disposed of down the drain or in regular trash.[7][8]

  • Waste Identification and Classification:

    • Treat all waste containing this compound as hazardous waste.[9][10]

    • Based on data for similar compounds, it may be classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1][11]

  • Containerization:

    • Use a dedicated, compatible, and properly sealed hazardous waste container.[9][12] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]

    • Ensure the container is in good condition, free from leaks or rust.[12]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag.[7][12]

    • The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid abbreviations or chemical formulas.[7]

    • Indicate the date of waste generation, the laboratory or room number, and the principal investigator's name and contact information.[7]

  • Storage:

    • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

    • Segregate waste containers based on their hazard class (e.g., flammable, corrosive).[12]

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[7][10]

    • Provide a complete list of the chemical waste to be disposed of.[7]

Quantitative Data Summary

The following table summarizes key hazard information for compounds structurally related to this compound, which should be considered as a guide for its handling and disposal.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Acute Toxicity, OralCategory 4P264, P270, P301+P317, P330, P501[1][11]
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P317, P362+P364[1][11]
Serious Eye Damage/IrritationCategory 2AP264, P280, P305+P351+P338, P337+P317[1]
Specific Target Organ ToxicityCategory 3P261, P271, P304+P340, P319, P403+P233, P405, P501[1]

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

DisposalWorkflow A Initial Handling & Use B Generate Waste A->B C Segregate & Containerize in Labeled Waste Bottle B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Pickup D->E F EHS Collects & Transports E->F G Final Disposal at Licensed Facility F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-(3-Methylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(3-Methylphenyl)piperazine. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 3-MPP

  • CAS Number: 5271-27-2

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, causing skin irritation and serious eye damage.[1][2] It may also be harmful if swallowed or in contact with skin and may cause respiratory irritation.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

A summary of the required PPE is provided in the table below. This information is compiled from various safety data sheets and should be considered the minimum requirement for handling this compound.

PPE CategoryItemSpecificationsRationale
Eye and Face Protection Safety Goggles with Side ShieldsTightly fitting; must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).Protects against splashes and dust, preventing serious eye damage.[1][3]
Face ShieldTo be worn in conjunction with goggles.Provides an additional layer of protection for the entire face from splashes and airborne particles.
Hand Protection Protective GlovesNitrile rubber gloves are recommended. A minimum thickness of 0.11 mm is suggested for both full contact and splash contact. Always inspect gloves prior to use.Prevents skin contact, which can cause irritation and potential absorption of the chemical.[1][3]
Body Protection Protective ClothingImpervious, flame-retardant, and antistatic protective clothing is recommended. A chemical apron should also be worn.[3][5]Protects the skin from accidental splashes and contamination. Contaminated clothing should be removed and washed before reuse.[3]
Safety ShoesRequired for foot protection.Protects against spills and falling objects in the laboratory.
Respiratory Protection Suitable RespiratorA NIOSH/MSHA approved air-purifying dust or mist respirator or European Standard EN 149 should be used, especially in cases of inadequate ventilation or when dusts are generated.[5]Prevents inhalation of the chemical, which may cause respiratory tract irritation.[3][6]

Operational Plan for Handling and Disposal

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the necessary procedures.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_materials Gather All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh Weigh/Measure this compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction clean_decontaminate Decontaminate Work Surfaces and Equipment handle_reaction->clean_decontaminate Proceed to Cleanup clean_dispose_liquid Dispose of Liquid Waste in Approved Container clean_decontaminate->clean_dispose_liquid clean_dispose_solid Dispose of Solid Waste and Contaminated PPE in Approved Container clean_decontaminate->clean_dispose_solid clean_remove_ppe Remove PPE in Designated Area clean_dispose_liquid->clean_remove_ppe clean_dispose_solid->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for Safe Handling and Disposal of this compound.

Step-by-Step Protocol

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as detailed in the table above.

  • Ensure Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[5]

  • Gather Materials: Assemble all necessary laboratory equipment, reagents, and waste containers before commencing work.

2. Handling:

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of dust or vapors.[5]

  • Weighing and Transfer: When weighing and transferring the solid, do so in a manner that minimizes dust generation.

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as vermiculite, sand, or earth, and place it in a suitable container for disposal.[5] Do not allow the chemical to enter drains.

3. Disposal:

  • Waste Containers: All waste, including the chemical itself, contaminated materials, and disposable PPE, must be disposed of in a designated and approved waste disposal plant.[1]

  • Contaminated Clothing: Any clothing that becomes contaminated should be removed immediately and washed before reuse.[3] Do not take contaminated clothing home.[7]

  • Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use.

4. Post-Handling:

  • Remove PPE: Remove personal protective equipment in the designated area, avoiding cross-contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the chemical.[1][3] Do not eat, drink, or smoke in the work area.[3]

By strictly adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe and controlled laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.